Lauralkonium chloride
Description
Properties
CAS No. |
19486-61-4 |
|---|---|
Molecular Formula |
C29H44ClNO2 |
Molecular Weight |
474.1 g/mol |
IUPAC Name |
benzyl-[2-(4-dodecanoylphenoxy)ethyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C29H44NO2.ClH/c1-4-5-6-7-8-9-10-11-15-18-29(31)27-19-21-28(22-20-27)32-24-23-30(2,3)25-26-16-13-12-14-17-26;/h12-14,16-17,19-22H,4-11,15,18,23-25H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
IBNQLYMPUGQNLN-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCC(=O)C1=CC=C(C=C1)OCC[N+](C)(C)CC2=CC=CC=C2.[Cl-] |
Canonical SMILES |
CCCCCCCCCCCC(=O)C1=CC=C(C=C1)OCC[N+](C)(C)CC2=CC=CC=C2.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lauralkonium chloride; |
Origin of Product |
United States |
Foundational & Exploratory
Lauralkonium chloride chemical structure and properties
An In-depth Technical Guide to Lauralkonium (B1674554) Chloride
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of lauralkonium chloride. The information is intended for researchers, scientists, and professionals in drug development, offering detailed data and methodologies.
Chemical Structure and Physicochemical Properties
This compound is a quaternary ammonium (B1175870) salt that functions as an antimicrobial agent and preservative.[1][2] Its structure consists of a central nitrogen atom covalently bonded to four organic groups, and it exists in association with a chloride anion.
Below is a diagram of the chemical structure of this compound.
Caption: 2D Chemical Structure of this compound.
The physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C29H44ClNO2 | [3] |
| Molecular Weight | 474.1 g/mol | [3] |
| CAS Number | 19486-61-4 | [3] |
| Appearance | Solid | [4] |
| Melting Point | 60 °C | [4] |
| Boiling Point | 162.5 °C | [4] |
| Solubility | Soluble in DMSO | [5] |
Mechanism of Action
The primary application of this compound is as an antimicrobial agent and preservative.[1] Its mechanism of action is characteristic of quaternary ammonium compounds, primarily involving the disruption of microbial cell membranes.
Antimicrobial Activity
The positively charged nitrogen atom of this compound interacts with the negatively charged components of the microbial cell membrane, such as phospholipids (B1166683) and proteins. This interaction disrupts the membrane's integrity, leading to the leakage of essential intracellular components and ultimately cell death.
The following diagram illustrates the proposed antimicrobial mechanism of action.
Caption: Proposed Antimicrobial Mechanism of Action.
Inhibition of Cholesterol Biosynthesis
Recent studies have indicated that this compound and other quaternary ammonium compounds may act as direct inhibitors of cholesterol biosynthesis.[6][7] This off-target effect is a subject of ongoing research, particularly concerning its toxicological implications. The inhibition of specific enzymes in the cholesterol synthesis pathway can lead to the accumulation of sterol intermediates and disruption of cellular functions.
The diagram below outlines the inhibition of the cholesterol biosynthesis pathway by this compound.
Caption: Inhibition of the Cholesterol Biosynthesis Pathway.
Experimental Protocols
The quantification and analysis of this compound in various matrices are crucial for quality control and research purposes. Several analytical techniques have been developed for its determination.
Ion-Pair In-Tube Solid-Phase Microextraction and Capillary Liquid Chromatography
A specific method for the determination of this compound in water samples involves ion-pair in-tube solid-phase microextraction followed by capillary liquid chromatography. While the full experimental details are proprietary to the cited publication, the general workflow is described below.
Methodology Overview:
-
Sample Preparation: Aqueous samples are prepared, and an ion-pairing agent is added to form a neutral complex with the positively charged this compound.
-
In-Tube SPME: The sample is passed through a capillary tube coated with a suitable sorbent. The neutral ion-pair is retained on the sorbent.
-
Desorption: The retained analyte is desorbed using a small volume of an appropriate organic solvent.
-
Capillary LC Analysis: The desorbed sample is injected into a capillary liquid chromatography system for separation and quantification.
-
Detection: A suitable detector, such as a UV or mass spectrometry detector, is used for the detection and quantification of this compound.
The following diagram provides a logical workflow for this analytical method.
Caption: General Analytical Workflow.
Concluding Remarks
This compound is a well-established antimicrobial agent with a clear mechanism of action involving membrane disruption. Emerging research into its effects on cholesterol biosynthesis highlights the importance of continued investigation into the broader biological activities of this compound. The analytical methodologies available allow for its precise quantification, which is essential for its application in various fields. This guide provides a foundational understanding for professionals working with this compound.
References
Synthesis and Purification of Lauralkonium Chloride: An In-depth Technical Guide for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of Lauralkonium chloride (N-benzyl-N,N-dimethyldodecan-1-aminium chloride), a quaternary ammonium (B1175870) compound widely utilized for its antimicrobial properties. This document details the underlying chemical principles, experimental protocols, and analytical methods for purity assessment, tailored for a scientific audience engaged in research and development.
Introduction
This compound is a cationic surfactant belonging to the class of quaternary ammonium compounds (QACs). Its structure, featuring a positively charged nitrogen atom, a long hydrophobic alkyl chain (dodecyl), and a benzyl (B1604629) group, underpins its potent antimicrobial activity. This activity stems from the compound's ability to disrupt the integrity of microbial cell membranes, leading to the leakage of cellular contents and ultimately cell death.[1][2][3][4] Due to its broad-spectrum efficacy against bacteria and fungi, this compound is a critical component in various pharmaceutical, disinfectant, and antiseptic formulations.[5] This guide presents a detailed methodology for its synthesis and purification in a laboratory setting.
Synthesis of this compound
The synthesis of this compound is typically achieved through a quaternization reaction, a type of SN2 reaction, involving the alkylation of a tertiary amine, N,N-dimethyldodecylamine, with benzyl chloride.
Reaction Scheme:
Experimental Protocol:
This protocol outlines a laboratory-scale procedure for the synthesis of this compound.
Materials:
-
N,N-dimethyldodecylamine (Lauryl dimethylamine)
-
Benzyl chloride
-
Ethanol (or other suitable solvent like methanol (B129727) or acetone)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-dimethyldodecylamine in a suitable solvent such as ethanol.
-
Addition of Benzyl Chloride: While stirring, slowly add an equimolar amount of benzyl chloride to the solution. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.
-
Reaction Conditions: Heat the reaction mixture to a temperature of 80-90°C and maintain it under reflux with continuous stirring.[6] The reaction time can vary, but a duration of 2.5 to 4 hours is generally sufficient for near-complete conversion.[6]
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or by measuring the amine number of the reaction mixture. A significant decrease in the tertiary amine concentration indicates the progress of the quaternization.
-
Solvent Removal: After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator. The resulting product is a viscous liquid or a semi-solid.
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Purification of this compound
The crude product obtained from the synthesis typically contains unreacted starting materials and other by-products. Recrystallization is a common and effective method for purifying solid this compound.[7][8][9]
Experimental Protocol:
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., acetone, ethyl acetate, or a mixture of solvents)[9]
-
Erlenmeyer flasks
-
Heating plate
-
Büchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Acetone is often a suitable solvent.[9]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent in an Erlenmeyer flask. Heat the mixture gently on a hot plate until all the solid dissolves.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals.
-
Cooling: To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature to further decrease the solubility.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature to remove any residual solvent. A purity of at least 95% can be achieved.[6]
Purification Workflow Diagram:
Caption: Workflow for the purification of this compound.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and analysis of this compound.
Table 1: Synthesis Parameters
| Parameter | Value | Reference |
| Reactants | N,N-dimethyldodecylamine, Benzyl chloride | |
| Molar Ratio (Amine:Chloride) | 1:1 (approx.) | General Stoichiometry |
| Solvent | Ethanol | |
| Reaction Temperature | 80 - 90 °C | [6] |
| Reaction Time | 2.5 - 4 hours | [6] |
| Expected Yield | >90% | [10][11] |
| Purity (Post-purification) | ≥ 95% | [6] |
Table 2: Analytical Parameters for Purity Assessment
| Analytical Method | Parameter | Typical Conditions | Reference |
| HPLC | Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | [12][13][14] |
| Mobile Phase | Acetonitrile and water with additives (e.g., triethylamine, pH adjustment) | [12][13][14] | |
| Detection | UV at 215 nm or 268 nm | [12][13] | |
| Linearity Range | 80 - 120 µg/ml | [13] | |
| Recovery | 98.4 - 101.7% | [13] | |
| GC-MS | Column | Capillary column (e.g., ZB-WAX plus) | [12] |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | [12][15] | |
| Injector Temperature | 250 °C | [12] | |
| Detector Temperature | 250 °C | [12] | |
| Carrier Gas | Helium | [12] |
Mechanism of Antimicrobial Action
The primary mechanism of antimicrobial action of this compound involves the disruption of the microbial cell membrane.[1][2] Its cationic head group interacts with the negatively charged components of the bacterial cell wall and cytoplasmic membrane, while the long hydrophobic tail penetrates the lipid bilayer. This leads to a loss of membrane integrity, leakage of essential intracellular components, and ultimately, cell death.[1][3]
Signaling Pathway Diagram:
Caption: Antimicrobial mechanism of this compound.
References
- 1. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]
- 2. brieflands.com [brieflands.com]
- 3. Frontiers | Benzalkonium chloride disinfectant residues stimulate biofilm formation and increase survival of Vibrio bacterial pathogens [frontiersin.org]
- 4. mlj.goums.ac.ir [mlj.goums.ac.ir]
- 5. Impact of benzalkonium chloride, benzethonium chloride and chloroxylenol on bacterial antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP1505058A1 - Method for producing alkyldimethylbenzylammonium chlorides - Google Patents [patents.google.com]
- 7. mt.com [mt.com]
- 8. m.youtube.com [m.youtube.com]
- 9. CN105646238A - Synthesis method and application of quaternary ammonium salt (tetradecyl-dimethyl-benzyl ammonium chloride) - Google Patents [patents.google.com]
- 10. CN1247859A - Synthesis process of dodecyl trimethyl ammonium chloride - Google Patents [patents.google.com]
- 11. CN1194974A - Process for synthesis of n-dodecyl trimethyl ammonium chloride - Google Patents [patents.google.com]
- 12. Determination of Benzalkonium Chloride in a Disinfectant by UV Spectrophotometry and Gas and High-Performance Liquid Chromatography: Validation, Comparison of Characteristics, and Economic Feasibility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Benzalkonium Chloride in a Disinfectant by UV Spectrophotometry and Gas and High-Performance Liquid Chromatography: Validation, Comparison of Characteristics, and Economic Feasibility: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 14. [PDF] Determination of Benzalkonium Chloride in a Disinfectant by UV Spectrophotometry and Gas and High-Performance Liquid Chromatography: Validation, Comparison of Characteristics, and Economic Feasibility | Semantic Scholar [semanticscholar.org]
- 15. Determination of benzalkonium chloride by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Lauralkonium Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used for the analysis of Lauralkonium chloride. This compound is a quaternary ammonium (B1175870) salt that functions as an antimicrobial agent and preservative in many pharmaceutical and personal care products. Its accurate identification and quantification are crucial for quality control and formulation development. This document details the experimental protocols and expected spectral data for Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a widely used technique for the quantitative determination of this compound. The method is often based on the formation of an ion-pair between the positively charged quaternary ammonium cation and a negatively charged dye molecule. This ion-pair is then extracted into an organic solvent, and its absorbance is measured.
Experimental Protocol: Ion-Pair Extraction Method
This protocol describes a common method for the determination of this compound using an anionic dye, such as bromocresol green (BCG), and chloroform (B151607) as the extraction solvent.
1. Preparation of Reagents:
- This compound Stock Solution: Accurately weigh and dissolve a known amount of this compound standard in deionized water to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).
- Bromocresol Green (BCG) Solution (1 x 10⁻³ M): Prepare a solution of BCG in deionized water.
- Buffer Solution (pH 9): Prepare a suitable buffer solution, such as a borate (B1201080) buffer, and adjust the pH to 9.
- Chloroform: Use analytical grade chloroform.
2. Calibration Curve Construction:
- Pipette a series of increasing volumes of the this compound stock solution into a set of separating funnels.
- To each funnel, add a fixed volume of the BCG solution and the buffer solution.
- Add a fixed volume of chloroform to each funnel.
- Shake vigorously for a set time (e.g., 2 minutes) to facilitate the extraction of the ion-pair into the organic phase.
- Allow the layers to separate and collect the organic (chloroform) layer.
- Measure the absorbance of the organic layer at the wavelength of maximum absorbance (λmax) for the this compound-BCG ion-pair, using a reagent blank for background correction.
- Plot a calibration curve of absorbance versus concentration of this compound.
3. Sample Analysis:
- Prepare the sample solution containing an unknown concentration of this compound.
- Follow the same procedure as for the calibration curve construction.
- Measure the absorbance of the sample and determine the concentration from the calibration curve.
Experimental Workflow for UV-Vis Analysis
In-Depth Technical Guide: Thermal and Chemical Stability of Lauralkonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lauralkonium chloride, a quaternary ammonium (B1175870) compound, is utilized in pharmaceutical and cosmetic formulations primarily as an antimicrobial preservative. A thorough understanding of its thermal and chemical stability is paramount for ensuring the safety, efficacy, and shelf-life of products in which it is incorporated. This technical guide provides a comprehensive overview of the stability profile of this compound, drawing upon available data for the compound and its close structural analog, Benzalkonium chloride (BKC).
Generally, this compound is a stable molecule under recommended storage conditions—typically cool, dry, and dark environments. It is known to be incompatible with strong oxidizing agents, strong acids, and bases. This guide summarizes the available quantitative data on its stability under various stress conditions, details experimental protocols for stability-indicating analysis, and presents logical frameworks for understanding its degradation pathways.
Chemical and Physical Properties
This compound is a mixture of alkyldimethylbenzylammonium chlorides, with the alkyl chain predominantly being lauryl (C12). Its general stability is intrinsically linked to its molecular structure.
| Property | Value | Reference |
| Chemical Name | N-Dodecyl-N,N-dimethyl-benzenemethanaminium chloride | [1] |
| CAS Number | 139-07-1 | [1] |
| Molecular Formula | C21H38ClN | [1] |
| Molecular Weight | 340.0 g/mol | [1] |
| Appearance | White to yellowish-white powder or gelatinous solid | [2] |
| Solubility | Soluble in water, ethanol, and acetone | [3] |
Thermal Stability
This compound exhibits good thermal stability at ambient and moderately elevated temperatures. However, significant degradation can be expected at higher temperatures.
Thermogravimetric Analysis (TGA)
Table 1: Thermal Decomposition Data for Benzalkonium Chloride
| Parameter | Temperature Range | Reference |
| Onset of Weight Loss | 180°C | [4] |
| Completion of Weight Loss | 300°C | [4] |
| Decomposition Temperature | >140°C | [2] |
Thermal Degradation Pathway
The primary thermal degradation pathway for quaternary ammonium compounds like this compound involves dealkylation and debenzylation. At elevated temperatures, the molecule can break down to produce benzyl (B1604629) chloride, an alkyl dimethyl amine, dimethylamine, a long-chain alkane, and ammonia[3].
References
In Vitro Cytotoxicity of Lauralkonium Chloride on Eukaryotic Cells: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct, peer-reviewed in vitro cytotoxicity data for Lauralkonium chloride on eukaryotic cells is limited in publicly available literature. This guide summarizes the available information and leverages comprehensive data from structurally related quaternary ammonium (B1175870) compounds, such as Cetalkonium Chloride (CKC) and Benzalkonium Chloride (BAK), to provide a detailed understanding of the potential cytotoxic mechanisms and effects. The findings related to surrogate compounds should be considered as predictive and a basis for further targeted research on this compound.
Introduction to this compound
This compound is a quaternary ammonium salt that functions as an antimicrobial and preservative in various cosmetic and personal care products.[1][2] As with other quaternary ammonium compounds, its surfactant properties, which disrupt microbial cell membranes, also raise questions about its potential effects on eukaryotic cells. Understanding the in vitro cytotoxicity of this compound is crucial for assessing its safety in formulations intended for human use.
General concerns associated with quaternary ammonium compounds include potential neurotoxicity and reproductive toxicity, as indicated by in vitro and animal studies on related compounds like benzalkonium chloride.[1][3]
Quantitative Cytotoxicity Data (Surrogate Compounds)
Due to the scarcity of specific data for this compound, this section presents quantitative cytotoxicity data from studies on Cetalkonium Chloride (CKC), a closely related quaternary ammonium compound, on primary Human Corneal Epithelial Cells (HCECs).
Table 1: Dose-Dependent Cytotoxicity of Cetalkonium Chloride (CKC) on Human Corneal Epithelial Cells (HCECs) [4]
| CKC Concentration (% w/v) | Cell Viability after 24h | Cell Viability after 48h | Cell Viability after 72h |
| Control | ~100% | ~100% | ~100% |
| 0.03125 x 10⁻⁴ | No significant decrease | No significant decrease | No significant decrease |
| 0.0625 x 10⁻⁴ | No significant decrease | No significant decrease | No significant decrease |
| 0.125 x 10⁻⁴ | No significant decrease | Significant decrease | Significant decrease |
| 0.25 x 10⁻⁴ | Significant decrease | Significant decrease | Significant decrease |
| 0.5 x 10⁻⁴ | Significant decrease | ~70% survival | ~70% survival |
| 1.0 x 10⁻⁴ | Significant decrease | >50% cell death | Not reported |
| 2.0 x 10⁻⁴ | ~90% cell death | Almost complete cell death | Not reported |
Table 2: Summary of Cytotoxicity Endpoints for Cetalkonium Chloride (CKC) on HCECs [4][5]
| Endpoint | Observation | CKC Concentration |
| Cell Viability (CCK-8) | Dose- and time-dependent decrease | ≥ 0.125 x 10⁻⁴ % |
| LDH Release | Sharp increase, indicating membrane damage | 1.0 x 10⁻⁴ % |
| Intracellular ROS | Significant increase | 0.125 x 10⁻⁴ % to 0.5 x 10⁻⁴ % |
| Mitochondrial Morphology | Loss of characteristic punctate staining | Dose-dependent |
Experimental Protocols
This section details the methodologies used to assess the in vitro cytotoxicity of quaternary ammonium compounds, which can be adapted for this compound studies.
Cell Culture
-
Cell Line: Primary Human Corneal Epithelial Cells (HCECs) or other relevant eukaryotic cell lines (e.g., conjunctival cells, keratinocytes).[4][5]
-
Culture Medium: Appropriate growth medium supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and growth factors.
-
Culture Conditions: Standard incubation at 37°C in a humidified atmosphere with 5% CO₂.
Cytotoxicity Assays
-
Cell Seeding: Plate HCECs in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose cells to various concentrations of the test compound (e.g., this compound) for different durations (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for a specified period.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
-
Cell Seeding and Treatment: Follow the same procedure as for the cell viability assay.
-
Supernatant Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit to measure the amount of LDH released into the supernatant, following the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Quantify cytotoxicity based on LDH release compared to control wells.
-
Cell Seeding and Treatment: Grow cells on coverslips or in chamber slides and treat with the test compound.
-
Staining: Use a live/dead staining kit (e.g., Calcein-AM for live cells and Ethidium Homodimer-1 for dead cells).
-
Imaging: Visualize the stained cells using fluorescence microscopy. Live cells will fluoresce green, and dead cells will fluoresce red.
Apoptosis and Signaling Pathway Analysis
-
Cell Seeding and Treatment: Plate cells and expose them to the test compound.
-
Probe Incubation: Incubate the cells with a fluorescent ROS probe (e.g., DCFH-DA).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or fluorescence microscope.
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., p-mTOR, p-Akt, p-ERK, Bcl-xL, BAX) and then with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways in Quaternary Ammonium Compound-Induced Cytotoxicity
Based on studies of surrogate compounds like CKC, the cytotoxic effects on eukaryotic cells are mediated by multiple signaling pathways.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for in vitro cytotoxicity assessment of this compound.
Implicated Cell Survival and Apoptosis Signaling Pathways
Studies on CKC suggest that it induces cytotoxicity in HCECs by inhibiting key cell survival pathways and promoting apoptosis.[4][5]
Caption: Proposed signaling pathways affected by this compound.
Conclusion and Future Directions
While direct experimental data on the in vitro cytotoxicity of this compound is not extensively available, evidence from structurally similar quaternary ammonium compounds like Cetalkonium Chloride and Benzalkonium Chloride provides a strong indication of its potential cytotoxic profile. It is likely that this compound exhibits dose- and time-dependent cytotoxicity in eukaryotic cells, particularly those of the ocular surface. The underlying mechanisms are anticipated to involve the induction of oxidative stress, disruption of mitochondrial function, and modulation of key signaling pathways such as mTOR, Akt, and ERK, ultimately leading to apoptosis.
This technical guide provides a framework for researchers and drug development professionals to approach the cytotoxicological assessment of this compound. There is a clear need for future studies to generate specific data for this compound across a range of eukaryotic cell lines to confirm these predictions and establish a comprehensive safety profile. Such research should focus on determining IC50 values, further elucidating the precise molecular mechanisms of action, and exploring potential protective strategies in relevant in vitro models.
References
Lauralkonium Chloride: A Technical Guide to Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of lauralkonium (B1674554) chloride in various organic solvents. Lauralkonium chloride, a quaternary ammonium (B1175870) compound, is a widely used cationic surfactant with applications ranging from antimicrobial preservation in pharmaceutical formulations to its role as an active ingredient in disinfectants and sanitizers. A thorough understanding of its solubility is critical for formulation development, ensuring product stability, and optimizing efficacy.
Solubility Profile of this compound
This compound's molecular structure, featuring a polar quaternary ammonium head and a long non-polar alkyl (dodecyl) tail, dictates its solubility behavior. This amphiphilic nature allows it to interact with a range of solvents with varying polarities. Generally, it exhibits good solubility in polar organic solvents and is less soluble in non-polar environments.
Data on Solvent Solubility
The following table summarizes the available solubility data for this compound and its closely related parent compound, benzalkonium chloride. It is important to note that most publicly accessible data is qualitative. Researchers are strongly encouraged to determine quantitative solubility in their specific solvent systems.
| Solvent Classification | Solvent | This compound (C12) / Benzalkonium Chloride | Temperature (°C) |
| Polar Protic Solvents | Ethanol | Readily Soluble / Miscible[1][2] | Not Specified |
| Methanol | Miscible | Not Specified | |
| Polar Aprotic Solvents | Acetone | Readily Soluble[1][2] | Not Specified |
| Dimethyl Sulfoxide (DMSO) | Soluble (60 mg/mL for Lauryl Benzalkonium Chloride) | Not Specified | |
| Non-Polar Aromatic Solvents | Benzene | Slightly Soluble[3] | Not Specified |
| Non-Polar Ethers | Ether | Almost Insoluble[3] | Not Specified |
Note: "Readily Soluble" and "Miscible" are qualitative descriptors found in technical literature. The single quantitative data point for DMSO was found for lauryl benzalkonium chloride.
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the Saturation Shake-Flask Method is a reliable and widely accepted technique, consistent with guidelines such as the USP General Chapter <1236> Solubility Measurements. This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.
Principle
An excess amount of this compound is added to the organic solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the solution to reach equilibrium (i.e., become saturated). After equilibrium is achieved, the undissolved solid is separated from the saturated solution, and the concentration of this compound in the clear supernatant is quantified using a suitable analytical method.
Materials and Equipment
-
This compound (high purity)
-
Organic Solvents (analytical grade)
-
Volumetric flasks and pipettes
-
Scintillation vials or flasks with screw caps
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Analytical balance
-
Analytical instrument for quantification (e.g., HPLC-UV, UPLC-MS, or titration apparatus)
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an amount of this compound that is in clear excess of its expected solubility and place it into a vial.
-
Using a calibrated pipette, add a precise volume of the chosen organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature orbital shaker or water bath. The temperature should be controlled to ±0.5°C.
-
Agitate the samples for a predetermined period (e.g., 24 to 48 hours). A preliminary experiment should be conducted to determine the time required to reach equilibrium, which is confirmed when solubility measurements at consecutive time points (e.g., 24h and 48h) are consistent.
-
-
Sample Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the sediment, it is best to sample from the upper portion of the liquid.
-
Immediately filter the aliquot using a syringe filter compatible with the organic solvent. This step is crucial to remove any fine, undissolved particles.
-
Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical technique (e.g., HPLC) to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
-
The solubility is typically expressed in units such as mg/mL, g/100mL, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the saturation shake-flask method for determining the solubility of this compound.
References
The Dawn of a Cationic Revolution: A Technical Guide to the Historical Development and Discovery of Lauralkonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauralkonium (B1674554) chloride, a quaternary ammonium (B1175870) compound (QAC), stands as a significant entity within the armamentarium of antimicrobial agents. While often grouped with its progenitor, benzalkonium chloride, the historical trajectory and specific properties of lauralkonium chloride (the C12 homolog) reveal a distinct and crucial evolution in the understanding and application of cationic surfactants. This technical guide provides an in-depth exploration of the historical development, discovery, and seminal experimental protocols related to this compound, offering a comprehensive resource for researchers and professionals in the field.
Historical Development and Discovery
The story of this compound is intrinsically linked to the broader history of quaternary ammonium compounds. The journey began in the early 20th century, but it was the groundbreaking work of German pathologist and bacteriologist Gerhard Domagk in 1935 that catapulted QACs into the forefront of antimicrobial research.[1] Domagk's discovery of the potent bactericidal properties of benzalkonium chloride, a mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths, marked a new era in disinfection and preservation.[1]
For many years, benzalkonium chloride was utilized as this heterogeneous mixture. The differential properties of the individual homologs were not widely recognized. It was the advancement of analytical techniques, such as gas chromatography (GC) and later high-performance liquid chromatography (HPLC), that enabled the separation and individual characterization of the C12 (this compound), C14 (myristalkonium chloride), and C16 (cetalkonium chloride) homologs.[2] Early research, such as the 1978 study by Richards and Mizrahi, began to highlight the differing antibacterial activities among the homologs, suggesting the superiority of the C14 homolog in certain applications.[3]
A pivotal moment in the specific history of this compound came in 1994 with a patent filed by Michelle P. Wong of Allergan, Inc. This patent detailed the discovery that this compound, the C12 homolog, possessed a unique and highly advantageous property: it did not form insoluble ion pairs with acidic ophthalmic drugs. This was a significant breakthrough, as the commonly used benzalkonium chloride mixture was known to be incompatible with such formulations, leading to precipitation and loss of efficacy. The 1994 patent established this compound as a distinct and superior preservative for specific pharmaceutical applications.
The timeline of this development can be summarized as follows:
-
1935: Gerhard Domagk discovers the antimicrobial properties of benzalkonium chloride.[1]
-
Post-WWII: Widespread use of benzalkonium chloride as a disinfectant and preservative begins.
-
1970s: Advancements in analytical chemistry, including GC and HPLC, allow for the separation and study of individual benzalkonium chloride homologs.[2]
-
1978: A study by Richards and Mizrahi highlights the differential antibacterial activity of benzalkonium chloride homologs.[3]
-
1994: A patent by Allergan, Inc. discloses the discovery of this compound's compatibility with acidic ophthalmic drugs, marking its emergence as a specialized preservative.
Synthesis of this compound
The primary method for synthesizing this compound is through the quaternization of a tertiary amine, N,N-dimethyldodecylamine, with an alkylating agent, benzyl (B1604629) chloride. This nucleophilic substitution reaction results in the formation of the quaternary ammonium salt.
Experimental Protocol: Synthesis of this compound
Materials:
-
N,N-dimethyldodecylamine
-
Benzyl chloride
-
Solvent (e.g., acetone, ethanol, or a polar aprotic solvent like N,N-dimethylformamide)
-
Reaction vessel equipped with a stirrer, condenser, and temperature control
Procedure:
-
In a reaction vessel, dissolve N,N-dimethyldodecylamine in the chosen solvent.
-
Slowly add a stoichiometric amount of benzyl chloride to the solution while stirring continuously.
-
Heat the reaction mixture to a temperature typically ranging from 60°C to 100°C, depending on the solvent used.
-
Maintain the reaction at this temperature for several hours to ensure complete quaternization. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, this compound, may precipitate out of the solution upon cooling or can be isolated by removing the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent to yield pure this compound.
Antimicrobial Efficacy and Mechanism of Action
This compound, like other QACs, exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. Its efficacy is attributed to its cationic nature, which facilitates interaction with the negatively charged components of microbial cell membranes.
Mechanism of Action
The antimicrobial action of this compound is a multi-step process:
-
Adsorption and Electrostatic Interaction: The positively charged quaternary ammonium headgroup of this compound is electrostatically attracted to the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.
-
Hydrophobic Interaction and Membrane Disruption: The long C12 alkyl chain (the "lauryl" group) hydrophobically interacts with and penetrates the lipid bilayer of the cell membrane.
-
Increased Permeability and Leakage: This disruption of the membrane integrity leads to increased permeability, causing the leakage of essential intracellular components like ions, ATP, and nucleic acids.
-
Enzyme Inhibition and Protein Denaturation: At higher concentrations, this compound can also inhibit membrane-bound enzymes and cause the denaturation of cellular proteins, ultimately leading to cell death.
Quantitative Data on Antimicrobial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound (C12 homolog) against various microorganisms, as compiled from available literature.
| Microorganism | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive bacteria | 2 - 10 | [4] |
| Escherichia coli | Gram-negative bacteria | 16 - 64 | [4] |
| Pseudomonas aeruginosa | Gram-negative bacteria | 128 - 512 | [4] |
| Candida albicans | Yeast | 4 - 16 | [4] |
| Aspergillus niger | Mold | 8 - 32 | [4] |
Note: MIC values can vary depending on the specific strain and testing conditions.
A 2013 study by Okahara et al. demonstrated that 0.003% C12-BAK (this compound) exhibited antimicrobial activity against A. niger, S. aureus, and P. aeruginosa.[5][6][7] This study also highlighted that this compound had lower ocular toxicity compared to the C14 homolog and the standard benzalkonium chloride mixture.[5][6][7]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Materials:
-
This compound stock solution of known concentration
-
Sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Sterile 96-well microtiter plates
-
Incubator
Procedure:
-
Serial Dilution: Prepare serial two-fold dilutions of the this compound stock solution in the appropriate growth medium in the wells of a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (microorganism in medium without this compound) and a negative control (medium only) on each plate.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Visualizations
Signaling Pathway of this compound's Antimicrobial Action
Caption: Antimicrobial action of this compound on a microbial cell.
Experimental Workflow: Synthesis and Purification of this compound
Caption: Workflow for the synthesis and purification of this compound.
Conclusion
The historical development of this compound illustrates a fascinating progression from a component of a complex mixture to a well-defined chemical entity with unique and valuable properties. Its discovery as a non-precipitating preservative for acidic ophthalmic solutions was a significant advancement in pharmaceutical formulation. Understanding its synthesis, antimicrobial efficacy, and mechanism of action provides a solid foundation for its continued and future applications in the fields of medicine, research, and industry. The detailed protocols and data presented in this guide serve as a valuable resource for scientists and professionals working with this important quaternary ammonium compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Item - Analysis of quaternary ammonium compounds by pyrolysis gas chromatography - American University - Figshare [aura.american.edu]
- 3. Differences in antibacterial activity of benzalkonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Ocular Toxicity of Benzalkonium Chloride Homologs Compared with Their Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. novonordiskpharmatech.com [novonordiskpharmatech.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for a Novel Anti-Biofilm Agent: Lauralkonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biofilm formation on medical devices is a significant contributor to healthcare-associated infections (HAIs), leading to increased patient morbidity and mortality, as well as substantial economic costs. The inherent resistance of biofilms to conventional antimicrobial therapies necessitates the development of novel strategies to prevent their formation. Lauralkonium chloride, a quaternary ammonium (B1175870) compound (QAC), has demonstrated broad-spectrum antimicrobial activity. This document provides detailed application notes and protocols for utilizing this compound as a promising agent to prevent biofilm formation on medical devices.
While specific quantitative data for this compound is still emerging, the information presented herein is substantially based on studies of the closely related and structurally similar compound, benzalkonium chloride. The provided protocols and data should be considered as a strong starting point for research and development, with the recommendation that specific parameters be optimized for this compound.
Mechanism of Action
Quaternary ammonium compounds, including this compound, are cationic surfactants. Their primary mechanism of antimicrobial action involves the disruption of microbial cell membranes. The positively charged nitrogen atom in the QAC molecule interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids (B1166683) and proteins. This interaction leads to the disorganization of the membrane, increased permeability, and leakage of essential intracellular components, ultimately resulting in cell death. At sub-inhibitory concentrations, some studies suggest that certain QACs may influence biofilm formation, highlighting the importance of appropriate concentration selection.
Figure 1: Proposed mechanism of action of this compound against bacterial cells.
Quantitative Data on Anti-Biofilm Efficacy
The following tables summarize the anti-biofilm efficacy of benzalkonium chloride, a proxy for this compound, against various microorganisms relevant to medical device-associated infections.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) of Benzalkonium Chloride
| Microorganism | Substrate/Condition | MIC (mg/L) | MBEC (mg/L) | Reference |
| Pseudomonas aeruginosa | Polystyrene | 140 | >900 (for 15 min contact time) | [1] |
| Staphylococcus aureus | Polystyrene | 200 | Not specified | [2] |
| Enterobacter sp. | Polystyrene | 180 | Not specified | [2] |
| Acinetobacter sp. | Polystyrene | 170 | Not specified | [2] |
Table 2: Biofilm Inhibition by Benzalkonium Chloride at Sub-MIC Concentrations
| Microorganism | Condition | Concentration (relative to MIC) | Biofilm Inhibition (%) | Reference |
| Acinetobacter baumannii | Polystyrene | 1/4 MIC | 35 | [3] |
| Acinetobacter baumannii | Polystyrene | 1/2 MIC | 45 | [3] |
Table 3: Log Reduction of Staphylococcus aureus Biofilm with Benzalkonium Chloride Treatment
| Treatment Duration | Concentration (mg/L) | Log10 Reduction in CFU | Reference |
| 10 min | 100 | 0.67 ± 0.08 | [4] |
| 10 min | 200 | 0.86 ± 0.07 | [4] |
| 60 min | 100 | 3.88 ± 0.14 | [4] |
| 60 min | 200 | 4.69 ± 0.12 | [4] |
Experimental Protocols
Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)
This protocol is adapted for determining the concentration of this compound that inhibits biofilm formation.
Materials:
-
This compound stock solution
-
96-well flat-bottom sterile polystyrene microtiter plates
-
Bacterial suspension of the test organism (e.g., Staphylococcus epidermidis, Pseudomonas aeruginosa) adjusted to 0.5 McFarland standard
-
Appropriate growth medium (e.g., Tryptone Soy Broth (TSB) supplemented with 1% glucose for S. epidermidis)
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (B145695) (95%) or 33% Glacial Acetic Acid
-
Microplate reader
Procedure:
-
Prepare serial two-fold dilutions of this compound in the growth medium in the wells of the microtiter plate.
-
Add the standardized bacterial suspension to each well. Include positive control wells (bacteria and medium without this compound) and negative control wells (medium only).
-
Incubate the plate under appropriate conditions for biofilm formation (e.g., 24-48 hours at 37°C).
-
After incubation, gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the adherent biofilms by adding Crystal Violet solution to each well and incubating for 15 minutes at room temperature.
-
Remove the Crystal Violet solution and wash the wells with PBS until the washings are clear.
-
Solubilize the bound dye by adding ethanol (95%) or 33% glacial acetic acid to each well.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The MBIC is defined as the lowest concentration of this compound that results in a significant reduction (e.g., ≥80%) in biofilm formation compared to the positive control.
Figure 2: Workflow for MBIC determination.
Protocol 2: Coating of Silicone Catheters with a this compound-Containing Polymer
This protocol provides a general method for creating an antimicrobial coating on a silicone medical device. Optimization of polymer and this compound concentrations is recommended.
Materials:
-
Silicone catheter segments
-
This compound
-
A suitable polymer matrix (e.g., a silicone-based elastomer or a hydrogel)
-
Appropriate solvent for the polymer and this compound
-
Dipping or spray-coating apparatus
-
Curing oven
Procedure:
-
Surface Preparation: Clean the silicone catheter segments thoroughly by sonication in a suitable solvent (e.g., isopropanol) to remove any surface contaminants. Air dry the segments in a sterile environment.
-
Coating Formulation: Prepare the coating solution by dissolving the chosen polymer and the desired concentration of this compound in the appropriate solvent. Ensure complete dissolution and homogeneity.
-
Coating Application:
-
Dip Coating: Immerse the prepared catheter segments into the coating solution for a defined period. Withdraw the segments at a constant speed to ensure a uniform coating thickness.
-
Spray Coating: Use a spray nozzle to apply a thin, even layer of the coating solution onto the surface of the catheter segments.
-
-
Curing: Transfer the coated segments to a curing oven and cure at a temperature and duration suitable for the specific polymer used. This step is crucial for the adhesion and stability of the coating.
-
Post-Coating Treatment: After curing, wash the coated segments with sterile deionized water to remove any unbound this compound.
-
Sterilization: Sterilize the coated catheter segments using a suitable method that does not degrade the coating (e.g., ethylene (B1197577) oxide or gamma irradiation).
Signaling Pathways in Biofilm Formation
Understanding the signaling pathways that regulate biofilm formation is crucial for developing targeted anti-biofilm strategies. While direct evidence of this compound's effect on these pathways is limited, its disruptive action on the cell membrane can indirectly affect cellular signaling. Two key pathways in prominent pathogens are:
-
Pseudomonas aeruginosa and c-di-GMP Signaling: The intracellular second messenger cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP) is a key regulator of biofilm formation in P. aeruginosa. High levels of c-di-GMP promote the production of biofilm matrix components and repress motility, leading to a sessile, biofilm lifestyle.
Figure 3: Role of c-di-GMP in P. aeruginosa lifestyle.
-
Staphylococcus aureus and Agr Quorum Sensing: The accessory gene regulator (agr) system is a quorum-sensing system in S. aureus that controls the expression of virulence factors and is implicated in biofilm regulation. Activation of the agr system at high cell densities generally leads to the expression of toxins and proteases that can be involved in biofilm dispersal, while its downregulation is often associated with biofilm formation.
Figure 4: Simplified overview of the S. aureus agr system and its relation to biofilm.
Conclusion
This compound presents a compelling avenue for the development of anti-biofilm coatings for medical devices. The data from its close analog, benzalkonium chloride, demonstrates significant potential for inhibiting and eradicating biofilms of clinically relevant pathogens. The protocols provided herein offer a framework for researchers to further investigate and optimize the application of this compound. Future research should focus on generating specific quantitative data for this compound, elucidating its precise interactions with bacterial signaling pathways, and evaluating the long-term stability and biocompatibility of this compound-based coatings in clinically relevant models.
References
- 1. Evaluation of antibiofilm effect of benzalkonium chloride, iodophore and sodium hypochlorite against biofilm of Pseudomonas aeruginosa of dairy origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Benzalkonium Chloride on Biofilm of Bacteria Causing Nosocomial Infectionstions - Medical Laboratory Journal [mlj.goums.ac.ir]
- 3. Inhibition of biofilm formation and preformed biofilm in Acinetobacter baumannii by resveratrol, chlorhexidine and benzalkonium: modulation of efflux pump activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mild Positive Pressure Improves the Efficacy of Benzalkonium Chloride against Staphylococcus aureus Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lauralkonium Chloride as a Preservative in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauralkonium chloride, a quaternary ammonium (B1175870) compound, serves as an effective antimicrobial preservative in various pharmaceutical formulations. Its broad-spectrum activity against bacteria and fungi makes it a viable option for protecting multi-dose products from microbial contamination. These application notes provide a comprehensive overview of its use, including its antimicrobial efficacy, mechanism of action, and protocols for evaluation in pharmaceutical preparations.
Antimicrobial Efficacy
Table 1: Representative Antimicrobial Efficacy of a Quaternary Ammonium Compound (Benzalkonium Chloride) Against Common Contaminants
| Microorganism | Strain ID | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | ATCC 6538 | 2 - 16 | 4 - 32 |
| Escherichia coli | ATCC 8739 | 16 - 64 | 32 - 128 |
| Pseudomonas aeruginosa | ATCC 9027 | 64 - 256 | 128 - 512 |
| Candida albicans | ATCC 10231 | 4 - 32 | 8 - 64 |
| Aspergillus brasiliensis | ATCC 16404 | 8 - 64 | 16 - 128 |
Note: The data presented are representative values for Benzalkonium chloride and should be used as a general guideline. Actual MIC and MBC values for this compound may vary and must be determined experimentally for the specific formulation.
Mechanism of Action
The primary antimicrobial mechanism of this compound, like other quaternary ammonium compounds, involves the disruption of microbial cell membranes. This multi-step process leads to the loss of cellular integrity and ultimately, cell death.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol outlines the broth microdilution method to determine the MIC and MBC of this compound against relevant microorganisms.
Materials:
-
This compound stock solution (sterile)
-
Test microorganisms (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans, A. brasiliensis)
-
Appropriate sterile broth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Sterile 96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
-
Appropriate sterile agar (B569324) plates (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar)
Procedure:
-
Preparation of Inoculum:
-
Grow microbial cultures in their respective broths to the early stationary phase.
-
Adjust the turbidity of the cultures with sterile saline or broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in the appropriate sterile broth in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well containing the this compound dilutions.
-
Include a positive control well (broth + inoculum, no this compound) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plates at the optimal temperature for each microorganism (e.g., 30-35°C for bacteria, 20-25°C for fungi) for 18-24 hours (bacteria) or 48-72 hours (fungi).
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
-
MBC Determination:
-
From the wells showing no visible growth in the MIC assay, subculture a 10 µL aliquot onto appropriate sterile agar plates.
-
Incubate the agar plates under the same conditions as the MIC assay.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).
-
Protocol 2: Preservative Efficacy Test (PET)
This protocol is based on the United States Pharmacopeia (USP) <51> Antimicrobial Effectiveness Testing. It is designed to evaluate the effectiveness of the preservative system in the final pharmaceutical formulation.
Materials:
-
Final pharmaceutical formulation containing this compound.
-
Test microorganisms as specified in USP <51> (S. aureus ATCC 6538, E. coli ATCC 8739, P. aeruginosa ATCC 9027, C. albicans ATCC 10231, A. brasiliensis ATCC 16404).
-
Sterile saline or PBS.
-
Appropriate sterile culture media and agar plates.
-
Sterile containers for the test product.
-
Incubator.
Procedure:
-
Preparation of Inoculum:
-
Prepare standardized inocula of the test microorganisms as described in the MIC/MBC protocol.
-
-
Inoculation of Product:
-
Divide the pharmaceutical product into five separate sterile containers, one for each test microorganism.
-
Inoculate each container with a standardized microbial suspension to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL of the product. The volume of the inoculum should be between 0.5% and 1.0% of the volume of the product.
-
Thoroughly mix the inoculated product.
-
-
Incubation and Sampling:
-
Incubate the inoculated containers at a specified temperature, typically 20-25°C, protected from light.
-
Withdraw samples from each container at specified time intervals (e.g., 0, 7, 14, and 28 days).
-
-
Enumeration of Viable Microorganisms:
-
At each time point, determine the number of viable microorganisms in each sample using a suitable plate count method.
-
It may be necessary to use a validated neutralizer in the dilution or plating medium to inactivate the this compound and allow for the recovery of viable organisms.
-
-
Interpretation of Results:
-
Calculate the log reduction in viable microbial count from the initial inoculum at each time point.
-
Compare the log reduction values to the acceptance criteria specified in the relevant pharmacopeia (e.g., USP, Ph. Eur.). The criteria vary depending on the product category (e.g., parenteral, ophthalmic, oral, topical).
-
Table 2: Example of USP <51> Acceptance Criteria for Ophthalmic Preparations
| Time Interval | Bacteria (Log Reduction) | Yeasts and Molds (Log Reduction) |
| 7 days | ≥ 1.0 | No increase from the initial count |
| 14 days | ≥ 3.0 | No increase from the initial count |
| 28 days | No increase from 14 days | No increase from the initial count |
Drug-Excipient Compatibility
It is essential to assess the compatibility of this compound with the active pharmaceutical ingredient (API) and other excipients in the formulation. Incompatibilities can affect the stability, efficacy, and safety of the final product.
Considerations:
-
Ionic Interactions: this compound is a cationic surfactant and may interact with anionic APIs or excipients, potentially leading to precipitation or loss of preservative efficacy.
-
pH: The antimicrobial activity of quaternary ammonium compounds can be pH-dependent. The pH of the formulation should be optimized for both preservative efficacy and product stability.
-
Micelle Formation: In surfactant-based formulations, this compound may partition into micelles, which could affect its availability and antimicrobial activity.
Experimental Approach for Compatibility Studies:
-
Forced Degradation Studies: Expose the API in solution with this compound and other excipients to stress conditions (e.g., elevated temperature, light, extreme pH) to accelerate potential degradation pathways.
-
Analytical Techniques: Utilize techniques such as High-Performance Liquid Chromatography (HPLC) to monitor for the appearance of degradation products and any changes in the concentration of the API and this compound over time.
-
Physical Characterization: Observe for any physical changes such as precipitation, color change, or phase separation.
Safety Considerations
This compound is generally considered safe for use as a preservative in pharmaceutical formulations at appropriate concentrations. However, like other quaternary ammonium compounds, it can cause irritation, particularly in sensitive applications such as ophthalmic solutions, with prolonged use. The concentration of this compound should be optimized to the lowest effective level to ensure both antimicrobial protection and patient safety. Toxicological data should be carefully reviewed during product development.
Conclusion
This compound is a valuable preservative for a wide range of pharmaceutical formulations. Its effective antimicrobial activity helps to ensure the safety and stability of multi-dose products. Proper evaluation of its efficacy, compatibility with other formulation components, and use at the lowest effective concentration are critical for the successful development of safe and effective pharmaceutical products. The protocols and information provided in these application notes serve as a guide for researchers and formulation scientists in the evaluation and application of this compound as a preservative.
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Lauralkonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauralkonium (B1674554) chloride is a quaternary ammonium (B1175870) compound (QAC) with broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. As a cationic surfactant, it disrupts the cell membranes of microorganisms, leading to leakage of intracellular components and cell death. Due to its efficacy and safety profile, lauralkonium chloride is widely used as an active ingredient in disinfectants, antiseptics, and preservatives in pharmaceutical and cosmetic products.
Determining the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the antimicrobial potency of a compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized conditions. This data is crucial for the development of new antimicrobial products, for monitoring microbial resistance, and for quality control purposes.
These application notes provide detailed protocols for determining the MIC of this compound using the broth microdilution and agar (B569324) dilution methods, aligned with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Data Presentation: Expected MIC Ranges
The following tables summarize expected MIC ranges of this compound and the closely related benzalkonium chloride against common microorganisms. These values are intended for guidance and may vary depending on the specific strain, testing methodology, and laboratory conditions.[1][2][3][4][5]
Table 1: Expected MIC Ranges of this compound against Bacteria
| Microorganism | ATCC Strain | Expected MIC Range (µg/mL) |
| Staphylococcus aureus | 6538 | 1 - 8 |
| Escherichia coli | 10536 | 4 - 32 |
| Pseudomonas aeruginosa | 15442 | 16 - 128 |
| Enterococcus hirae | 10541 | 0.5 - 4 |
Table 2: Expected MIC Ranges of this compound against Fungi
| Microorganism | ATCC Strain | Expected MIC Range (µg/mL) |
| Candida albicans | 10231 | 8 - 64 |
| Aspergillus brasiliensis | 16404 | 16 - 128 |
Experimental Protocols
Two primary methods are recommended for determining the MIC of this compound: broth microdilution and agar dilution.[6][7][8] The choice of method may depend on the specific research question, the number of isolates to be tested, and laboratory resources.
Protocol 1: Broth Microdilution Method
This method is widely used due to its efficiency in testing multiple samples and its amenability to automation.[6][8]
Materials:
-
This compound
-
Sterile deionized water or an appropriate solvent
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS for fungi
-
Sterile 96-well U-bottom microtiter plates
-
Microorganism suspension equivalent to a 0.5 McFarland standard
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Multichannel pipette
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a suitable amount of this compound and dissolve it in sterile deionized water to prepare a stock solution of 1000 µg/mL. Ensure complete dissolution. The stock solution should be freshly prepared.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of the appropriate sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution (1000 µg/mL) to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will create a concentration range from 500 µg/mL down to 0.98 µg/mL.
-
The eleventh well in each row serves as the growth control (no this compound), and the twelfth well serves as the sterility control (broth only).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[6] For fungi, the inoculum preparation should follow CLSI M38-A2 guidelines.
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation of Microtiter Plates:
-
Using a multichannel pipette, add 100 µL of the diluted inoculum to each well from 1 to 11. The final volume in these wells will be 200 µL. Do not inoculate the sterility control wells (column 12).
-
-
Incubation:
-
Cover the plates and incubate at 35 ± 2°C. For bacteria, incubate for 16-20 hours.[8] For fungi, incubate for 24-72 hours, depending on the species.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. Growth is typically observed as turbidity or a pellet at the bottom of the well. The growth control well should show distinct turbidity. The sterility control well should remain clear.
-
Protocol 2: Agar Dilution Method
The agar dilution method is considered a reference method and is particularly useful for testing a large number of isolates simultaneously.[7][8]
Materials:
-
This compound
-
Sterile deionized water or an appropriate solvent
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) or other suitable agar for fungi
-
Sterile petri dishes (90 mm or 150 mm)
-
Microorganism suspension equivalent to a 0.5 McFarland standard
-
Sterile saline (0.85% NaCl)
-
Inoculum replicating apparatus (e.g., Steers replicator)
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution as described in the broth microdilution method.
-
-
Preparation of Agar Plates:
-
Prepare a series of this compound dilutions in sterile deionized water at 10 times the final desired concentrations.
-
Melt the appropriate agar medium and cool it to 45-50°C in a water bath.
-
For each concentration, add 1 part of the this compound dilution to 9 parts of molten agar (e.g., 2 mL of dilution to 18 mL of agar for a 20 mL plate). Mix gently but thoroughly to avoid air bubbles and pour into sterile petri dishes.
-
Prepare a control plate containing agar without this compound.
-
Allow the plates to solidify at room temperature.
-
-
Inoculum Preparation:
-
Prepare and standardize the microbial suspension to a 0.5 McFarland standard as described previously.
-
Further dilute the suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.
-
-
Inoculation of Agar Plates:
-
Using an inoculum replicating apparatus, spot-inoculate the surface of each agar plate, including the control plate, with the prepared inoculum.
-
Allow the spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours for bacteria and 24-72 hours for fungi.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the microorganism at the inoculation spot. The growth control plate should show confluent growth.
-
Quality Control
To ensure the accuracy and reproducibility of the MIC determination, it is essential to include quality control (QC) strains with known MIC values in each run.[9] Recommended QC strains from the American Type Culture Collection (ATCC) are listed in the data tables. The obtained MIC values for the QC strains should fall within the established acceptable ranges.
Mandatory Visualization
Caption: Workflow for MIC determination of this compound.
References
- 1. Mechanisms of low susceptibility to the disinfectant benzalkonium chloride in a multidrug-resistant environmental isolate of Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. research-management.mq.edu.au [research-management.mq.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. In vitro fungicidal activity of biocides against pharmaceutical environmental fungal isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Agar dilution - Wikipedia [en.wikipedia.org]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EUCAST: Disk Diffusion and Quality Control [eucast.org]
Application Notes and Protocols: Lauralkonium Chloride in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Lauralkonium chloride's role in pharmaceutical formulations. This document details its applications as an antimicrobial preservative and a permeation enhancer, alongside its toxicological profile. Detailed experimental protocols are provided to assess its efficacy and safety in drug delivery systems.
Introduction to this compound
This compound is a quaternary ammonium (B1175870) compound that functions as a cationic surfactant. It is characterized by a hydrophilic quaternary ammonium head and a lipophilic C12 alkyl chain (lauryl). This amphipathic nature allows it to interact with cell membranes, underpinning its utility in drug delivery systems. Primarily, it is employed as a broad-spectrum antimicrobial preservative in various pharmaceutical products, especially in ophthalmic and nasal preparations.[1][2] Additionally, its ability to disrupt cell membrane integrity gives it potential as a permeation enhancer to improve drug absorption across biological barriers.[3][4]
Applications in Drug Delivery Systems
Antimicrobial Preservative
This compound is effective against a wide range of bacteria, fungi, and viruses, preventing microbial contamination in multi-dose pharmaceutical formulations.[2][5] Its primary mechanism of antimicrobial action involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and cell death.
Key Characteristics:
-
Broad Spectrum: Active against gram-positive and gram-negative bacteria, as well as some fungi and viruses.
-
Concentration: Typically used in concentrations ranging from 0.001% to 0.02%.
-
Formulations: Commonly found in eye drops, nasal sprays, and other topical preparations.[1]
Permeation Enhancer
The surfactant properties of this compound allow it to reversibly disrupt the integrity of epithelial barriers, such as the corneal epithelium or the stratum corneum of the skin.[6] This action can facilitate the paracellular (between cells) and/or transcellular (through cells) transport of co-administered drug molecules.
Mechanism of Action:
-
Membrane Disruption: The lipophilic alkyl chain inserts into the lipid bilayer of cell membranes, causing disorder and increasing membrane fluidity.[7]
-
Tight Junction Modulation: As a cationic agent, it can interact with negatively charged components of tight junctions, leading to the transient opening of the paracellular pathway. This may involve the redistribution of tight junction proteins like occludin and ZO-1.
-
Increased Drug Partitioning: It can alter the thermodynamic properties of the membrane, potentially increasing the partitioning of a drug from the vehicle into the tissue.
The dual role of this compound presents a critical formulation challenge: to find a concentration that is effective for preservation and potentially for permeation enhancement, without causing significant toxicity.
Quantitative Data Summary
The following tables summarize key quantitative data for Benzalkonium Chloride, a close structural and functional analog of this compound. This data serves as a valuable reference point for formulation development.
Table 1: Antimicrobial Efficacy of Benzalkonium Chloride (Analog to this compound)
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) | Reference |
|---|---|---|---|
| Listeria monocytogenes (Range across strains) | 0.25 - 20.0 ppm | 0.50 - 20.0 ppm | [8] |
| Escherichia coli | ~12 µg/mL (~12 ppm) | Not Specified |[9] |
Table 2: Cytotoxicity Profile of Benzalkonium Chloride (Analog to this compound) on Human Lung Epithelial Cells (A549)
| Parameter | Effect | Concentration | Reference |
|---|---|---|---|
| Cell Morphology | Reduced length and density of microvilli | Not Specified | [7] |
| Cell Cycle | G0/G1 Arrest | Dose-dependent | [7] |
| Key Protein Levels | Reduction in Cdc6 | Dose-dependent |[7] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration at which this compound becomes cytotoxic to a relevant cell line (e.g., human corneal epithelial cells, HCE-T).
Objective: To determine the IC50 (half-maximal inhibitory concentration) of this compound.
Materials:
-
HCE-T cells
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCE-T cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound solution. Include untreated cells as a control.
-
Incubation: Incubate the plate for 24 or 48 hours to simulate acute or prolonged exposure.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control. Plot cell viability against the logarithm of this compound concentration to determine the IC50 value.
Protocol 2: Assessment of Permeation Enhancement using Franz Diffusion Cells
This protocol evaluates the effect of this compound on the permeation of a model drug across a biological membrane (e.g., excised cornea or skin).
Objective: To determine the flux and enhancement ratio of a model drug in the presence of this compound.
Materials:
-
Franz diffusion cells
-
Excised biological membrane (e.g., porcine cornea)
-
Receptor solution (e.g., phosphate-buffered saline, PBS)
-
Model drug solution (e.g., fluorescein (B123965) sodium) with and without this compound
-
HPLC or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Membrane Preparation: Mount the excised membrane between the donor and receptor chambers of the Franz diffusion cell, ensuring the epithelial side faces the donor chamber.
-
Receptor Chamber: Fill the receptor chamber with pre-warmed (37°C) and degassed receptor solution. Ensure no air bubbles are trapped beneath the membrane.
-
Equilibration: Allow the system to equilibrate for 30 minutes.
-
Application of Formulation: Apply the model drug solution (with or without this compound) to the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot from the receptor chamber and immediately replace it with an equal volume of fresh, pre-warmed receptor solution.[8]
-
Quantification: Analyze the concentration of the model drug in the collected samples using a validated analytical method.[8]
-
Data Analysis: Plot the cumulative amount of drug permeated per unit area against time. The slope of the linear portion of the curve represents the steady-state flux (Jss). Calculate the Enhancement Ratio (ER) as follows: ER = Jss (with enhancer) / Jss (without enhancer)
Protocol 3: Evaluation of Antimicrobial Efficacy using Zone of Inhibition Test
This protocol assesses the antimicrobial activity of this compound against a specific microorganism.
Objective: To measure the diameter of the zone of inhibition produced by this compound.
Materials:
-
Test microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Mueller-Hinton agar (B569324) plates
-
Sterile paper discs
-
This compound solutions of varying concentrations
-
Sterile swabs, forceps
-
Incubator
Procedure:
-
Inoculation: Prepare a standardized suspension of the test microorganism and use a sterile swab to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Disc Application: Impregnate sterile paper discs with known concentrations of this compound solution. Aseptically place the discs onto the surface of the inoculated agar plate using sterile forceps.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Measurement: After incubation, measure the diameter of the clear zone around each disc where microbial growth has been inhibited.
-
Data Analysis: A larger zone of inhibition indicates greater antimicrobial activity at that concentration.
Visualizations: Pathways and Workflows
Caption: Mechanism of this compound as a permeation enhancer.
Caption: Workflow for an in vitro permeation study.
Caption: Relationship between concentration and biological effect.
References
- 1. Assembly of tight junction is regulated by the antagonism of conventional and novel protein kinase C isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma membrane damage triggered by benzalkonium chloride and cetylpyridinium chloride induces G0/G1 cell cycle arrest via Cdc6 reduction in human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subminimal Inhibitory Concentrations of the Disinfectant Benzalkonium Chloride Select for a Tolerant Subpopulation of Escherichia coli with Inheritable Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemistry, Chloride Channels - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ion modulation of membrane permeability: effect of cations on intact cells and on cells and phospholipid bilayers treated with pore-forming agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ewg.org [ewg.org]
- 9. amsbio.com [amsbio.com]
- 10. medkoo.com [medkoo.com]
Lauralkonium chloride as a cationic surfactant in nanoparticle synthesis
Application Notes
Lauralkonium (B1674554) chloride, a quaternary ammonium (B1175870) cationic surfactant, presents a compelling option for the synthesis and stabilization of various nanoparticles. While specific literature on lauralkonium chloride in nanoparticle synthesis is emerging, its properties are analogous to other well-documented benzalkonium chlorides, which have been successfully employed in the fabrication of both metallic and polymeric nanoparticles. Its role as a cationic surfactant is pivotal in controlling particle size, morphology, and surface charge, which are critical parameters for applications in drug delivery, antimicrobial coatings, and diagnostics.
The primary function of this compound in nanoparticle synthesis is to act as a stabilizing or capping agent. During the nucleation and growth of nanoparticles, the surfactant molecules adsorb onto the particle surface. The hydrophobic alkyl chains interact with the nanoparticle core, while the positively charged hydrophilic heads extend into the surrounding medium. This creates a net positive surface charge on the nanoparticles, leading to electrostatic repulsion between individual particles and preventing their aggregation, thus ensuring the colloidal stability of the nanosuspension.
The imparted positive surface charge is particularly advantageous for biomedical applications. For instance, nanoparticles with a positive zeta potential can exhibit enhanced interaction with negatively charged biological membranes, such as those of bacterial and mammalian cells. This can facilitate cellular uptake, which is a crucial step for intracellular drug delivery. Furthermore, the inherent antimicrobial properties of quaternary ammonium compounds like this compound can provide a synergistic effect when combined with the antimicrobial activity of metallic nanoparticles like silver.
In the context of polymeric nanoparticles, such as those formulated from poly(lactic-co-glycolic acid) (PLGA), this compound can function as an emulsifying agent during the synthesis process. It helps to stabilize the emulsion droplets that serve as templates for the nanoparticles, influencing their final size and distribution. The resulting positively charged nanoparticles may also exhibit improved mucoadhesive properties, which is beneficial for drug delivery across mucosal surfaces.
Researchers and drug development professionals should consider this compound as a versatile surfactant for tailoring the physicochemical properties of nanoparticles to meet the specific demands of their intended application. Optimization of the surfactant concentration is critical, as insufficient amounts can lead to particle aggregation, while excessive concentrations might induce cytotoxicity or interfere with downstream applications.
Illustrative Quantitative Data
The following tables summarize representative quantitative data for nanoparticles synthesized using cationic surfactants from the benzalkonium family. This data is provided to illustrate the expected physicochemical characteristics of nanoparticles synthesized with this compound, based on the performance of structurally similar surfactants.
Table 1: Physicochemical Properties of Cationic Surfactant-Stabilized Silver Nanoparticles
| Surfactant Concentration (g/mL) | Average Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Observations |
| 1 x 10⁻⁵ | - | - | - | Nanoparticle coagulation observed.[1] |
| 8 x 10⁻⁵ | - | - | - | Significant agglomeration of nanoparticles.[1] |
| 10 x 10⁻⁵ | ~26 | > +30 | - | Stable dispersion of nanoparticles.[1] |
| (10-14) x 10⁻⁵ | Small | - | - | Well-dispersed nanoparticles.[1] |
| 16 x 10⁻⁵ | Large | - | - | Agglomerated, large particles.[1] |
Table 2: Representative Drug Loading and Encapsulation Efficiency in Polymeric Nanoparticles
| Polymer | Drug | Surfactant Class | Drug Loading (%) | Encapsulation Efficiency (%) |
| PLGA | Model Hydrophobic Drug | Cationic | 5 - 15 | 60 - 90 |
| Chitosan | Model Hydrophilic Drug | Cationic | 1 - 10 | 40 - 80 |
Note: The data in this table is generalized from typical ranges reported for polymeric nanoparticles and is intended for illustrative purposes.
Experimental Protocols
The following are generalized protocols for the synthesis of metallic and polymeric nanoparticles using a cationic surfactant like this compound. Researchers should note that these are starting points, and optimization of parameters such as precursor concentration, surfactant concentration, temperature, and stirring speed is essential for achieving desired nanoparticle characteristics.
Protocol 1: Synthesis of Silver Nanoparticles using this compound as a Stabilizing Agent
This protocol describes the chemical reduction of a silver salt in the presence of this compound to form stable silver nanoparticles.
Materials:
-
Silver nitrate (B79036) (AgNO₃)
-
Sodium borohydride (B1222165) (NaBH₄)
-
This compound
-
Distilled or deionized water
Procedure:
-
Preparation of Silver Nitrate Solution: Dissolve a precise amount of AgNO₃ in distilled water to achieve the desired final concentration (e.g., 0.1 mM).
-
Addition of this compound: To the AgNO₃ solution, add an aqueous solution of this compound dropwise under vigorous stirring. The concentration of this compound should be optimized (a starting point could be a molar ratio of 1:1 with AgNO₃). Continue stirring for 30 minutes to ensure proper mixing.
-
Reduction: Prepare a fresh, ice-cold solution of NaBH₄ in distilled water (e.g., 2 mM). Add the NaBH₄ solution dropwise to the AgNO₃/lauralkonium chloride mixture while maintaining vigorous stirring. A color change (e.g., to yellow or brown) indicates the formation of silver nanoparticles.
-
Maturation: Continue stirring the solution for at least 1 hour after the complete addition of the reducing agent to allow for the stabilization of the nanoparticles.
-
Purification (Optional): The nanoparticle suspension can be purified by centrifugation and resuspension in distilled water to remove unreacted reagents.
-
Characterization: Characterize the synthesized silver nanoparticles for their size, size distribution, zeta potential, and morphology using techniques such as Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
Protocol 2: Formulation of Polymeric (PLGA) Nanoparticles using this compound by Emulsion-Solvent Evaporation
This protocol outlines the preparation of PLGA nanoparticles using an oil-in-water (o/w) emulsion solvent evaporation method, with this compound as the surfactant.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound
-
Dichloromethane (DCM) or Ethyl Acetate (as the organic solvent)
-
Distilled or deionized water
-
(Optional) Drug to be encapsulated
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (and the drug, if applicable) in the organic solvent (e.g., DCM).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing this compound at the desired concentration (e.g., 0.5 - 2% w/v).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication. The energy and duration of this step are critical in determining the final nanoparticle size. This will form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature under a fume hood for several hours (e.g., 4-12 hours) to allow the organic solvent to evaporate completely. This leads to the precipitation of PLGA and the formation of solid nanoparticles.
-
Purification: Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes). Wash the nanoparticle pellet multiple times with distilled water to remove excess surfactant and unencapsulated drug.
-
Lyophilization (Optional): The purified nanoparticles can be lyophilized for long-term storage. A cryoprotectant (e.g., sucrose (B13894) or trehalose) is often added before freezing.
-
Characterization: Characterize the PLGA nanoparticles for their size, PDI, zeta potential, morphology (using SEM or TEM), drug loading, and encapsulation efficiency.
Visualizations
The following diagrams illustrate the generalized workflow for nanoparticle synthesis and the proposed mechanism of stabilization by a cationic surfactant.
Caption: Generalized workflow for nanoparticle synthesis using this compound.
References
Application Notes and Protocols for Topical Antimicrobial Studies of Lauralkonium Chloride Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and evaluation of Lauralkonium (B1674554) chloride for topical antimicrobial applications. Detailed protocols for key in vitro and ex vivo studies are outlined to assist in the assessment of antimicrobial efficacy and formulation performance.
Introduction to Lauralkonium Chloride
This compound is a quaternary ammonium (B1175870) compound (QAC) that functions as a cationic surfactant.[1][2] It is utilized in a variety of cosmetic and pharmaceutical products for its antimicrobial and preservative properties.[1] As a member of the QAC family, its primary mechanism of antimicrobial action involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and ultimately cell death.
Formulation Considerations for Topical Delivery
The development of a topical formulation for this compound requires careful consideration of various excipients to ensure stability, efficacy, and patient compliance. While specific formulations are proprietary, a general approach to developing a cream or lotion formulation is provided below.
Example Formulation Components:
| Component | Function | Example Concentration (% w/w) |
| Active Ingredient | ||
| This compound | Antimicrobial Agent | 0.005 - 0.1 |
| Oil Phase | ||
| Cetyl Alcohol | Emollient, Thickener | 2.0 - 5.0 |
| Stearyl Alcohol | Emollient, Thickener | 2.0 - 5.0 |
| Mineral Oil | Emollient, Occlusive | 5.0 - 15.0 |
| Aqueous Phase | ||
| Purified Water | Solvent | q.s. to 100 |
| Glycerin | Humectant | 2.0 - 5.0 |
| Emulsifier | ||
| Polysorbate 80 | Emulsifying Agent | 1.0 - 3.0 |
| Sorbitan Monostearate | Emulsifying Agent | 1.0 - 3.0 |
| Preservative System | ||
| Phenoxyethanol | Preservative | 0.5 - 1.0 |
| pH Adjuster | ||
| Citric Acid/Sodium Citrate (B86180) | Buffering Agent | As needed to adjust pH |
Note: The optimal concentration of this compound and other excipients should be determined through formulation development and stability studies. A patent for an ophthalmic solution containing sodium flurbiprofen (B1673479) mentions a formulation with up to about 0.005% this compound by weight per volume.[1] This formulation also included citric acid monohydrate, sodium citrate dihydrate, polyvinyl alcohol, edetate disodium (B8443419) dihydrate, sodium chloride, and potassium chloride.[1]
Antimicrobial Efficacy Data
The antimicrobial efficacy of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) against a panel of relevant microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Selected Microorganisms
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | 65 |
| Bacillus subtilis | ATCC 6633 | 135 |
| Escherichia coli | ATCC 25922 | 160 |
| Candida albicans | ATCC 20032 | 200 |
Data presented is a compilation from available literature. Researchers should determine MICs under their specific experimental conditions.
Experimental Protocols
In Vitro Antimicrobial Susceptibility Testing
1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol determines the lowest concentration of a this compound formulation that inhibits the visible growth of a specific microorganism.
Materials:
-
This compound formulation
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Microorganism suspension (adjusted to 0.5 McFarland standard)
-
96-well microtiter plates
-
Sterile saline
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the this compound formulation in the appropriate broth medium in a 96-well plate.
-
Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (microorganism in broth without the test article) and a negative control (broth only).
-
Incubate the plates at 35 ± 2°C for 16-20 hours for bacteria or at 30 ± 2°C for 20-24 hours for yeast.
-
The MIC is the lowest concentration of the test article at which there is no visible growth.
2. Antimicrobial Preservative Efficacy Test (Challenge Test) - based on USP <51>
This protocol evaluates the effectiveness of the preservative system in the this compound formulation against a panel of standard microorganisms.
Materials:
-
This compound formulation in its final container
-
Standardized cultures of Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 8739), Pseudomonas aeruginosa (ATCC 9027), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404)
-
Sterile saline with 0.05% polysorbate 80 (for harvesting A. brasiliensis)
-
Plate Count Agar (B569324) (PCA) or Tryptic Soy Agar (TSA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Incubator
Procedure:
-
Prepare standardized inocula of each microorganism to a concentration of approximately 1 x 10^8 CFU/mL.
-
Inoculate separate containers of the this compound formulation with each microorganism to achieve a final concentration of between 1 x 10^5 and 1 x 10^6 CFU/mL.
-
Store the inoculated containers at a specified temperature (e.g., 20-25°C).
-
At specified time intervals (e.g., 0, 7, 14, and 28 days), withdraw a sample from each container.
-
Perform serial dilutions of the sample in a suitable neutralizer broth.
-
Plate the dilutions onto the appropriate agar medium.
-
Incubate the plates and count the number of colony-forming units (CFU).
-
Calculate the log reduction in viable microorganisms from the initial count at each time point.
Ex Vivo Antimicrobial Efficacy Testing
1. Ex Vivo Porcine Skin Infection Model
This model provides a more clinically relevant assessment of the topical antimicrobial formulation's efficacy on a biological substrate.
Materials:
-
This compound formulation
-
Freshly excised porcine skin
-
Standardized culture of a relevant pathogen (e.g., Staphylococcus aureus)
-
Phosphate-buffered saline (PBS)
-
Biopsy punch (e.g., 8 mm)
-
Sterile culture plates
-
Incubator
Procedure:
-
Obtain fresh porcine skin and remove subcutaneous fat.
-
Wash the skin with PBS and cut it into appropriate sizes to fit in a culture plate.
-
Create superficial wounds on the skin surface using a sterile biopsy punch or a dermatome.
-
Inoculate the wounded area with a standardized suspension of the test pathogen and incubate to allow for bacterial attachment and biofilm formation (e.g., 24 hours).
-
Apply a standardized amount of the this compound formulation to the infected wound.
-
Incubate for a defined treatment period (e.g., 24 hours).
-
After treatment, excise the wound area using a biopsy punch.
-
Homogenize the tissue sample in a neutralizer broth.
-
Perform serial dilutions and plate onto appropriate agar to determine the number of viable bacteria.
-
Compare the bacterial load in the treated group to an untreated control group to determine the log reduction.
Visualizations
Mechanism of Action and Experimental Workflow
Caption: General mechanism of this compound action on microbial cells.
Caption: Workflow for evaluating topical antimicrobial efficacy.
References
In Vivo Efficacy of Lauralkonium Chloride: Application Notes and Protocols for Preclinical Research
Disclaimer: Extensive literature searches did not yield specific in vivo efficacy studies for Lauralkonium chloride in animal models for antibacterial, antiviral, or anticancer applications. The following application notes and protocols are constructed based on available research on closely related quaternary ammonium (B1175870) compounds, namely Benzethonium chloride and Benzalkonium chloride. These protocols should be considered as a starting point and require significant adaptation and validation for this compound.
Application Notes
This compound is a quaternary ammonium salt with potential applications as an active ingredient in various pharmaceutical formulations. While in vitro studies have demonstrated its antimicrobial properties, its in vivo efficacy remains largely unexplored. Based on studies of structurally similar compounds, potential therapeutic areas for in vivo investigation in animal models include:
-
Oncology: Quaternary ammonium compounds like Benzethonium chloride have shown promise in suppressing tumor growth in preclinical cancer models.[1][2][3] The proposed mechanism involves the induction of apoptosis and cell cycle arrest.[1][2][3]
-
Antimicrobial Therapy: Although specific in vivo infection models for this compound are lacking, related compounds are known for their broad-spectrum antimicrobial activity.[4]
Proposed In Vivo Efficacy Studies in Animal Models
Anticancer Efficacy in a Xenograft Mouse Model
This protocol is adapted from studies on Benzethonium chloride and Benzalkonium chloride.[1][2][3]
Objective: To evaluate the anti-tumor activity of this compound in a human tumor xenograft model in immunocompromised mice.
Animal Model: Athymic nude mice (e.g., BALB/c nude) or other suitable immunocompromised strains.
Experimental Workflow:
References
- 1. Benzethonium chloride suppresses lung cancer tumorigenesis through inducing p38-mediated cyclin D1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Benzethonium chloride: a novel anticancer agent identified by using a cell-based small-molecule screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Lauralkonium Chloride: Application Notes and Protocols for Microbial Contamination Control in Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of lauralkonium (B1674554) chloride for controlling microbial contamination in cell cultures. While lauralkonium chloride, a quaternary ammonium (B1175870) compound (QAC), is known for its antimicrobial properties, its specific application in cell culture requires careful consideration of its efficacy against common contaminants and its potential cytotoxicity to mammalian cells.[1][2][3] Due to a lack of specific quantitative data for this compound in peer-reviewed literature, this document provides general protocols and illustrative data based on the activity of the closely related and well-studied QAC, benzalkonium chloride. Researchers are strongly advised to perform their own dose-response experiments to determine the optimal and safe concentration for their specific cell lines and experimental conditions.
Mechanism of Action
This compound, as a QAC, primarily exerts its antimicrobial effect by disrupting the cellular membranes of microorganisms. The positively charged quaternary ammonium group interacts with the negatively charged components of the microbial cell membrane, leading to a breakdown of the membrane's integrity, leakage of intracellular components, and ultimately, cell death.
Potential Effects on Mammalian Cells
While effective against microbes, QACs can also exhibit cytotoxicity towards mammalian cells. The mechanism of toxicity can involve similar membrane-disrupting effects, as well as induction of apoptosis and inhibition of cell proliferation.[2] Therefore, determining the therapeutic window—the concentration range where this compound is effective against contaminants but minimally toxic to the cultured cells—is critical.
Quantitative Data (Illustrative Examples)
The following tables provide illustrative antimicrobial efficacy and cytotoxicity data for the related compound, benzalkonium chloride. These values should not be directly applied to this compound and must be experimentally determined.
Table 1: Illustrative Antimicrobial Efficacy of Benzalkonium Chloride
| Microorganism | Type | Illustrative MIC (µg/mL) | Reference |
| Escherichia coli | Gram-negative Bacteria | 9 | [4] |
| Staphylococcus aureus | Gram-positive Bacteria | 4 - 8 | [5][6] |
| Candida albicans | Yeast | Not Available | |
| Aspergillus spp. | Mold | Not Available | |
| Mycoplasma spp. | Bacteria (no cell wall) | Poor efficacy reported for a QAC | [2] |
Table 2: Illustrative Cytotoxicity of Benzalkonium Chloride
| Cell Line | Type | Illustrative IC50 (µM) | Reference |
| HeLa | Human Cervical Cancer | Not Available | |
| HEK293 | Human Embryonic Kidney | Not Available | |
| CHO | Chinese Hamster Ovary | Not Available |
Experimental Protocols
The following are general protocols for determining the antimicrobial efficacy and cytotoxicity of this compound.
Protocol for Determining Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard broth microdilution methods.
Materials:
-
This compound
-
Appropriate sterile microbial growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Microbial culture of interest (e.g., E. coli, S. aureus, C. albicans)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader (optional)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or ethanol) and sterilize by filtration.
-
Perform serial dilutions of the this compound stock solution in the appropriate growth medium across the wells of a 96-well plate. Leave wells for positive (microbes, no compound) and negative (medium only) controls.
-
Prepare a standardized microbial inoculum and add it to each well (except the negative control).
-
Incubate the plate under conditions optimal for the growth of the test microorganism.
-
Determine the MIC by visually inspecting for the lowest concentration that inhibits visible growth (no turbidity). Alternatively, measure the optical density (OD) using a microplate reader.
Protocol for Determining Cytotoxicity (IC50)
This protocol utilizes the MTT assay to assess cell viability.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293, CHO)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl)
-
Sterile 96-well tissue culture plates
-
Microplate reader
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium and add to the wells. Include vehicle controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Recommendations for Use in Cell Culture
-
Empirical Testing is Essential: Due to the lack of specific data, researchers must empirically determine the MIC for common contaminants and the IC50 for their specific cell lines.
-
Start with Low Concentrations: Based on data from related compounds, begin testing at very low concentrations (e.g., in the low µg/mL range).
-
Consider Prophylactic vs. Treatment Use: The effective concentration for preventing contamination (prophylactic) may be lower than that required to eliminate an existing contamination (treatment).
-
Monitor Cell Health: Closely monitor cell morphology, growth rate, and viability after treatment with this compound.
-
Evaluate Impact on Experiments: Assess whether the presence of this compound at the determined safe concentration interferes with downstream applications or experimental results.
-
Mycoplasma Contamination: Given the reported poor efficacy of a QAC against mycoplasma, this compound may not be the preferred agent for preventing or treating mycoplasma contamination.[2] Specific anti-mycoplasma agents should be considered.
Disclaimer: The information provided in these application notes is for guidance only. All experimental work should be conducted by qualified personnel following appropriate laboratory safety procedures. The illustrative data presented is for a related compound and must not be used as a substitute for rigorous experimental determination of the efficacy and cytotoxicity of this compound for any specific application.
References
- 1. ewg.org [ewg.org]
- 2. ewg.org [ewg.org]
- 3. myrevea.com [myrevea.com]
- 4. Toxicity of 29 plasticizers to HeLa cells in the MIT-24 system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Sub-Inhibitory Concentrations of Quaternary Ammonium Compounds and Heavy Metals on Antibiotic Resistance and Expression of Virulence Factors Among Staphylococcus spp. from Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Impact of Low-Level Benzalkonium Chloride Exposure on Staphylococcus spp. Strains and Control by Photoinactivation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Stability Testing of Lauralkonium Chloride Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauralkonium chloride, a quaternary ammonium (B1175870) compound, is a widely utilized cationic surfactant known for its potent antimicrobial properties. It serves as an active ingredient and preservative in a diverse range of pharmaceutical, cosmetic, and consumer products. Ensuring the long-term stability of this compound solutions is paramount to guaranteeing product quality, safety, and efficacy throughout its shelf life.
These application notes provide a comprehensive framework for conducting long-term stability testing of this compound solutions. The protocols herein are designed to assess the physical, chemical, and microbiological stability of the solutions under various environmental conditions, aligning with international regulatory guidelines.
Stability Testing Program Overview
A robust stability testing program for this compound solutions should encompass long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and establish the stability-indicating nature of the analytical methods.
Storage Conditions
The following storage conditions are recommended based on ICH guidelines:
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 24 months (or proposed shelf life) |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Testing Frequency
Samples should be pulled and tested at the following intervals:
| Study Type | Testing Intervals |
| Long-Term | 0, 3, 6, 9, 12, 18, 24 months |
| Accelerated | 0, 3, 6 months |
Stability-Indicating Parameters
The following parameters should be monitored at each time point:
-
Physical: Appearance (Color and Clarity), pH
-
Chemical: Assay of this compound, Degradation Products
-
Microbiological: Antimicrobial Effectiveness
Experimental Protocols
Visual Inspection for Appearance (Color and Clarity)
Objective: To assess any changes in the physical appearance of the this compound solution over time.
Procedure:
-
Hold the sample container against a black and a white background.[1][2]
-
Visually inspect for any changes in color against a suitable color standard (if applicable).
-
Observe the clarity of the solution, looking for any signs of turbidity, haze, or particulate matter.[1]
-
Gently swirl the container and inspect for any settled particles.
-
Record observations meticulously at each time point.
pH Measurement
Objective: To monitor the pH of the solution, as a change may indicate chemical degradation.
Procedure:
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Bring the this compound solution sample to room temperature.
-
Immerse the calibrated pH electrode into the sample solution.
-
Allow the reading to stabilize and record the pH value.
-
Clean the electrode thoroughly between measurements.
Stability-Indicating HPLC Method for Assay and Degradation Products
Objective: To quantify the concentration of this compound (assay) and to detect and quantify any degradation products.
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions (Recommended Starting Point):
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Buffer (pH 5.0 with 5N NaOH) (45:55 v/v) |
| Flow Rate | 1.5 mL/min |
| Detection Wavelength | 210 nm |
| Column Temperature | 25°C |
| Injection Volume | 20 µL |
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Sample Preparation: Dilute the this compound solution sample to a suitable concentration with the mobile phase.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification:
-
Assay: Compare the peak area of this compound in the sample to that of the standard to determine its concentration.
-
Degradation Products: Identify and quantify any new peaks that appear in the chromatogram of the stability samples. Express the levels of degradation products as a percentage of the initial this compound concentration.
-
Antimicrobial Effectiveness Testing (AET)
Objective: To evaluate the ability of the this compound solution to inhibit microbial growth over the course of the stability study. This protocol is based on the principles outlined in USP <51> and Ph. Eur. 5.1.3.[3][4]
Test Organisms:
-
Staphylococcus aureus (ATCC 6538)
-
Pseudomonas aeruginosa (ATCC 9027)
-
Escherichia coli (ATCC 8739)
-
Candida albicans (ATCC 10231)
-
Aspergillus brasiliensis (ATCC 16404)
Procedure:
-
Inoculum Preparation: Prepare standardized suspensions of each test organism to achieve a final concentration of 1 x 10^5 to 1 x 10^6 CFU/mL in the test sample.
-
Inoculation: Inoculate separate containers of the this compound solution with each of the test organisms. The volume of the inoculum should not exceed 1% of the volume of the product.[3]
-
Incubation: Store the inoculated containers at a specified temperature (e.g., 20-25°C).
-
Sampling and Enumeration: At specified intervals (e.g., 7, 14, and 28 days), withdraw a sample from each container and determine the number of viable microorganisms using a suitable plate count method. Neutralizers may be required to inactivate the antimicrobial activity of the this compound during enumeration.
-
Evaluation: Compare the microbial counts at each interval to the initial inoculated count. The acceptance criteria for antimicrobial effectiveness are defined in the respective pharmacopeias.
Forced Degradation Studies
Forced degradation studies are essential for understanding the degradation pathways of this compound and for demonstrating the specificity of the stability-indicating HPLC method.
Protocol for Forced Degradation
Procedure:
-
Prepare solutions of this compound at a suitable concentration (e.g., 1 mg/mL).
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 60°C for 48 hours.
-
Photostability: Expose the solution to a light source according to ICH Q1B guidelines.
-
-
At the end of the exposure period, neutralize the acidic and basic samples.
-
Analyze all stressed samples by the stability-indicating HPLC method to identify and quantify degradation products.
Data Presentation
All quantitative data from the long-term stability study should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Physical Stability Data
| Timepoint (Months) | Appearance (Color) | Appearance (Clarity) | pH |
| 0 | |||
| 3 | |||
| 6 | |||
| 9 | |||
| 12 | |||
| 18 | |||
| 24 |
Table 2: Chemical Stability Data (Assay and Degradation Products)
| Timepoint (Months) | Assay of this compound (%) | Total Degradation Products (%) |
| 0 | ||
| 3 | ||
| 6 | ||
| 9 | ||
| 12 | ||
| 18 | ||
| 24 |
Table 3: Antimicrobial Effectiveness Testing (Log Reduction)
| Organism | 7 Days | 14 Days | 28 Days |
| S. aureus | |||
| P. aeruginosa | |||
| E. coli | |||
| C. albicans | |||
| A. brasiliensis |
Visualizations
Experimental Workflow for Long-Term Stability Testing
Caption: Workflow for long-term stability testing of this compound solutions.
Potential Degradation Signaling Pathway of this compound
Caption: Proposed degradation pathway for this compound under stress conditions.[5][6]
References
- 1. SOP FOR VISUAL INSPECTION OF AMPOULES AND PARENTERAL PRODUCTS – PharmaGuideHub [pharmaguidehub.com]
- 2. pharmadevils.com [pharmadevils.com]
- 3. drugfuture.com [drugfuture.com]
- 4. Comparison of Compendial Antimicrobial Effectiveness Tests: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent Lauralkonium chloride precipitation in phosphate buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the precipitation of Lauralkonium chloride in phosphate (B84403) buffers.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation of solutions containing this compound and phosphate buffers.
| Problem | Potential Cause | Suggested Solution |
| Cloudiness or precipitation upon adding this compound to a phosphate buffer. | Ionic Interaction: this compound is a cationic quaternary ammonium (B1175870) compound that interacts with anionic phosphate ions, forming an insoluble salt. | 1. Adjust pH: Lower the pH of the phosphate buffer to a mildly acidic range (e.g., pH 5.0-6.5). The increased protonation of phosphate species can reduce the interaction with the cationic this compound. 2. Change Buffer System: Replace the phosphate buffer with a non-ionic or zwitterionic buffer such as Tris-HCl or a citrate (B86180) buffer.[1] 3. Add a Solubilizing Agent: Incorporate a non-ionic surfactant or a positively charged amino acid (e.g., L-arginine) into the formulation to interfere with the ionic interaction. |
| Precipitation occurs over time or during storage at low temperatures. | Temperature-Dependent Solubility: The solubility of the this compound-phosphate salt may decrease at lower temperatures. | 1. Optimize Storage Conditions: Store the solution at a controlled room temperature if stability data permits. 2. Reformulate: Consider the solutions mentioned above, such as pH adjustment or using an alternative buffer, to ensure long-term stability across a wider temperature range. |
| Reduced antimicrobial efficacy of the formulation. | Complexation: The interaction between this compound and phosphate ions, even if not causing visible precipitation, can reduce the concentration of free, active this compound. | 1. Quantify Free Preservative: Use an analytical method to determine the concentration of free this compound in the formulation. 2. Reformulate: Switch to a non-interacting buffer system like Tris-HCl to ensure the availability of the preservative. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemical reason for the precipitation of this compound in phosphate buffers?
A1: this compound is a cationic molecule, meaning it carries a positive charge. Phosphate buffers are composed of anionic species (negatively charged ions). When mixed, the positively charged this compound and the negatively charged phosphate ions can form an ion pair, leading to the formation of an insoluble salt that precipitates out of the solution.
Q2: How does adjusting the pH of the phosphate buffer help in preventing precipitation?
A2: The charge of the phosphate ions in the buffer is pH-dependent. At a lower pH, the phosphate species are more protonated (e.g., H₂PO₄⁻) and have a lower negative charge density compared to the more deprotonated species (e.g., HPO₄²⁻) that are more prevalent at a higher pH. By lowering the pH, the electrostatic attraction between the cationic this compound and the anionic phosphate ions is reduced, thereby increasing the solubility of the complex. The antimicrobial activity of benzalkonium chloride has been shown to be effective at both pH 6 and 9.[2][3]
Q3: What are the recommended alternative buffer systems to phosphate buffers for formulations containing this compound?
A3: Tris (tromethamine) buffer is a commonly used alternative as it is a primary amine with a pKa that makes it a good buffer in the physiological pH range and it does not have a strong negative charge to interact with cationic compounds.[4][5][6][7][8][9][10] Citrate buffers can also be considered, but their compatibility should be tested as they are also anionic. For ophthalmic formulations, the cytotoxicity of the chosen buffer should be considered.[1]
Q4: Can I use additives to prevent precipitation? What are the recommended types and concentrations?
A4: Yes, certain additives can help prevent precipitation.
-
Non-ionic Surfactants: These can sterically hinder the interaction between this compound and phosphate ions. The effective concentration will depend on the specific surfactant and the concentrations of the active ingredient and buffer. It is advisable to start with low concentrations (e.g., 0.01-0.1%) and optimize based on experimental results.
-
Positively Charged Amino Acids: Amino acids like L-arginine can compete with this compound for interaction with phosphate ions, thus preventing precipitation.[11][12][13][14] An effective starting concentration to evaluate is around 50 mM.[12]
Q5: Are there any analytical methods to confirm the compatibility of this compound with a new buffer system?
A5: Visual inspection for clarity over time and under different temperature conditions is the first step. For a more quantitative assessment, techniques like High-Performance Liquid Chromatography (HPLC) can be used to measure the concentration of soluble this compound in the formulation after a period of incubation and centrifugation to remove any precipitate. Dynamic Light Scattering (DLS) can also be used to detect the formation of sub-visible particles.
Data Presentation
The following tables provide a qualitative and illustrative summary of the expected effects of different formulation strategies on the solubility of this compound in buffered solutions.
Table 1: Effect of pH on this compound Solubility in Phosphate Buffer (Illustrative)
| pH of Phosphate Buffer | Expected Solubility of this compound | Rationale |
| 8.0 | Low | High concentration of divalent phosphate anions (HPO₄²⁻) leads to strong ionic interaction. |
| 7.0 | Moderate | A mix of monovalent (H₂PO₄⁻) and divalent (HPO₄²⁻) phosphate anions. |
| 6.0 | High | Predominantly monovalent phosphate anions (H₂PO₄⁻), leading to weaker ionic interaction.[2][3] |
Table 2: Comparison of Different Buffer Systems for this compound Formulations
| Buffer System | Interaction with this compound | Advantages | Considerations |
| Phosphate | High (Precipitation likely) | Good buffering capacity at physiological pH. | Incompatible with cationic preservatives like this compound. |
| Tris-HCl | Low | Non-ionic nature avoids precipitation with cationic compounds.[4][5][6][7][8][9][10] | pH can be temperature-dependent. |
| Citrate | Moderate | Biocompatible. | Anionic nature may still lead to some interaction; requires testing. |
| Borate | Low | Commonly used in ophthalmic preparations. | Potential for toxicity at higher concentrations. |
Experimental Protocols
Protocol 1: Reformulation with Tris-HCl Buffer
This protocol outlines the steps to replace a phosphate buffer with a Tris-HCl buffer in a formulation containing this compound.
Objective: To prepare a stable aqueous solution of this compound using a Tris-HCl buffer.
Materials:
-
This compound
-
Tris(hydroxymethyl)aminomethane (Tris base)
-
Hydrochloric acid (HCl), 1M solution
-
Purified water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
Procedure:
-
Determine the desired buffer concentration and pH. For this example, we will prepare a 50 mM Tris-HCl buffer at pH 7.4.
-
Prepare the Tris-HCl buffer: a. Weigh out the required amount of Tris base. For 1 liter of 50 mM buffer, you will need: 50 mmol/L * 1 L * 121.14 g/mol = 6.06 g b. Dissolve the Tris base in approximately 800 mL of purified water in a beaker with a magnetic stir bar. c. Place the beaker on a magnetic stirrer and stir until the Tris base is completely dissolved. d. Calibrate the pH meter according to the manufacturer's instructions. e. Immerse the pH electrode in the Tris solution and slowly add 1M HCl dropwise while monitoring the pH. f. Continue adding HCl until the desired pH of 7.4 is reached. g. Transfer the solution to a 1-liter volumetric flask and add purified water to the mark. Mix well.
-
Prepare the final formulation: a. Calculate the required amount of this compound for your final concentration. b. In a separate container, dissolve the this compound in a small volume of the prepared Tris-HCl buffer. c. Once dissolved, add this solution to the remaining Tris-HCl buffer to achieve the final volume. d. Mix the final solution thoroughly.
-
Stability Assessment: a. Visually inspect the solution for any signs of precipitation immediately after preparation. b. Store the solution under the intended storage conditions (e.g., room temperature, 4°C) and observe for any precipitation over a set period (e.g., 24 hours, 1 week).
Protocol 2: Using a Non-ionic Surfactant to Prevent Precipitation
This protocol describes the use of a non-ionic surfactant to improve the solubility of this compound in a phosphate buffer.
Objective: To prevent the precipitation of this compound in a phosphate buffer by adding a non-ionic surfactant.
Materials:
-
This compound
-
Phosphate buffer (at the desired concentration and pH)
-
Non-ionic surfactant (e.g., Polysorbate 80, Poloxamer 188)
-
Purified water
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
Procedure:
-
Prepare the phosphate buffer at the desired concentration and pH according to standard laboratory procedures.
-
Prepare the non-ionic surfactant stock solution: a. Prepare a 1% (w/v) stock solution of the non-ionic surfactant in the prepared phosphate buffer. For example, to make 100 mL, dissolve 1 g of Polysorbate 80 in 100 mL of phosphate buffer.
-
Determine the final concentration of the non-ionic surfactant. A typical starting concentration is 0.05% (w/v).
-
Prepare the final formulation: a. Calculate the volumes of the phosphate buffer and the 1% non-ionic surfactant stock solution needed to achieve the final desired surfactant concentration. b. Mix the phosphate buffer and the non-ionic surfactant stock solution. c. Slowly add the pre-weighed this compound to the buffer-surfactant mixture while stirring. d. Continue stirring until the this compound is completely dissolved. e. Bring the solution to the final volume with the phosphate buffer.
-
Stability Assessment: a. Visually inspect the solution for clarity. b. Store the solution under the intended storage conditions and observe for any signs of precipitation over time. Compare the stability with a control solution prepared without the non-ionic surfactant.
Visualizations
Caption: Ionic interaction between cationic this compound and anionic phosphate ions leading to precipitation.
Caption: A logical workflow for troubleshooting this compound precipitation in phosphate buffers.
Caption: Overview of strategies to prevent the precipitation of this compound in phosphate buffers.
References
- 1. Implications for Ophthalmic Formulations: Ocular Buffers Show Varied Cytotoxic Impact on Human Corneal–Limbal and Human Conjunctival Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. crick.ac.uk [crick.ac.uk]
- 5. drexel.edu [drexel.edu]
- 6. Tris, Tris- HCl Buffer Protocol, Use and Preparation [diagnopal.ca]
- 7. mdanderson.org [mdanderson.org]
- 8. neb.com [neb.com]
- 9. Tris Buffer (1 M, pH 7.2) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Effects of arginine in therapeutic protein formulations: a decade review and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 13. Preferential interactions of trehalose, L-arginine.HCl and sodium chloride with therapeutically relevant IgG1 monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Optimizing Lauralkonium Chloride Concentration for Antifungal Activity: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing Lauralkonium chloride in antifungal studies. It includes detailed experimental protocols, troubleshooting advice for common issues encountered during experimentation, and a frequently asked questions section. All quantitative data is presented in clear, accessible tables, and key workflows and biological pathways are visualized using diagrams.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the antifungal properties and experimental use of this compound.
Q1: What is this compound and how does it work against fungi?
This compound is a quaternary ammonium (B1175870) compound (QAC) that acts as a cationic surfactant. Its primary mechanism of antifungal action involves the disruption of fungal cell membranes. The positively charged head of the this compound molecule interacts with the negatively charged components of the fungal cell membrane, leading to a loss of membrane integrity. This disruption causes the leakage of essential intracellular components, such as ions and metabolites, ultimately resulting in cell death.
Q2: What is the optimal concentration range for this compound's antifungal activity?
The optimal concentration of this compound varies depending on the fungal species being targeted, the experimental conditions, and the presence of interfering substances. As a starting point, refer to the Minimum Inhibitory Concentration (MIC) data in the tables below, which summarize findings for structurally similar quaternary ammonium compounds. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific fungal strain and assay conditions.
Q3: Can components of my culture medium interfere with the activity of this compound?
Yes, organic materials can significantly reduce the efficacy of quaternary ammonium compounds like this compound. Components such as proteins (e.g., bovine serum albumin) and yeast extract can bind to and inactivate the compound, leading to higher apparent MIC values. It is advisable to use a defined, low-organic-content medium where possible or to account for this potential inactivation in your experimental design.
Q4: I am observing "paradoxical growth" at high concentrations of this compound. What does this mean?
Paradoxical growth, also known as the Eagle effect, is a phenomenon where a decrease in antifungal activity is observed at very high concentrations of the drug, while lower concentrations are effective.[1][2] This can be due to a variety of factors, including the induction of cellular stress responses that confer a temporary tolerance. If you observe this, it is important to test a wide range of concentrations to identify the true inhibitory range.
Q5: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[3] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentrations in your chosen aqueous-based culture medium. Be sure to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on fungal growth.
Section 2: Troubleshooting Guides
This section provides solutions to specific problems that may arise during your antifungal experiments with this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability in MIC results between experiments. | 1. Inconsistent inoculum preparation.2. Variation in media composition.3. Pipetting errors during serial dilutions.4. Inactivation of this compound by media components. | 1. Strictly adhere to a standardized protocol for inoculum preparation to ensure a consistent cell density.2. Use the same batch of culture medium for all related experiments. If preparing your own medium, ensure consistency in component concentrations.3. Use calibrated pipettes and be meticulous during the serial dilution process.4. Consider using a synthetic, defined medium with low organic content. If using a complex medium, perform a pilot study to assess the extent of inactivation. |
| No antifungal activity observed, even at high concentrations. | 1. Inactive this compound stock solution.2. High concentration of interfering substances in the test medium.3. The fungal strain is resistant to this compound. | 1. Prepare a fresh stock solution of this compound. Confirm the identity and purity of your compound.2. Test the activity of this compound in a low-organic medium or saline solution to confirm its intrinsic activity.3. Include a known susceptible control strain in your experiments to validate the assay. |
| Contamination of microtiter plates. | 1. Non-sterile technique during plate preparation or inoculation.2. Contaminated stock solutions or media. | 1. Perform all steps of the assay in a sterile environment (e.g., a biological safety cabinet).2. Filter-sterilize all media and stock solutions before use. Include a sterility control well (medium only) on each plate to monitor for contamination. |
| "Trailing" or residual growth at concentrations above the MIC. | This is a known phenomenon with some antifungal agents where a small amount of residual growth is observed over a range of concentrations above the visually determined MIC.[4] | 1. Read the MIC at the lowest concentration that produces a significant (e.g., ≥50% or ≥90%) reduction in growth compared to the growth control. Be consistent with your reading criteria.2. Use a spectrophotometer to obtain a more quantitative measure of growth inhibition. |
Section 3: Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of quaternary ammonium compounds (QACs) against various fungal species. While specific data for this compound is limited in the public domain, the data for structurally similar QACs like Benzalkonium chloride and Didecyldimethylammonium chloride provide a valuable reference for estimating effective concentrations.
Table 1: Antifungal Activity of Benzalkonium Chloride
| Fungal Species | MIC Range (µg/mL) | Reference(s) |
| Aspergillus spp. | 0.03 - 0.45 | [5] |
| Candida spp. | 0.5% (w/v) for rapid disinfection | [1] |
| Fusarium solani | Complete inactivation at 100 | [6] |
| Fusarium oxysporum | Complete inactivation at 100 | [6] |
| Microsporum canis | 2% (w/v) for effective disinfection | [7] |
| Hyaline fungi | ≤ 16 | [8] |
| Dematiaceous fungi | 8 - 16 | [8] |
| Alternaria spp. | < 32 | [8] |
Table 2: Antifungal Activity of Didecyldimethylammonium Bromide
| Fungal Species | Effective Concentration (%) | Reference(s) |
| Aspergillus clavatus | 0.7 - 1 | [9] |
| Penicillium paneum | 0.7 - 1 | [9] |
| Ulocladium chartarum | 0.7 - 1 | [9] |
Section 4: Experimental Protocols
This section provides detailed methodologies for determining the antifungal activity of this compound.
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination (Adapted from CLSI M27-A3/M38-A2)
This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Fungal isolate
-
Sterile saline (0.85%)
-
Spectrophotometer
-
0.5 McFarland standard
-
Sterile, disposable microdilution plates
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
Further dilute this stock solution in RPMI-1640 medium to create a working stock at twice the highest desired final concentration.
-
-
Preparation of Microdilution Plates:
-
Dispense 100 µL of RPMI-1640 medium into wells of a 96-well plate.
-
Add 100 µL of the working stock of this compound to the first well of each test row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on a suitable agar (B569324) medium.
-
Prepare a suspension of the fungal cells in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well of the microdilution plate, including a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the drug-free growth control well. This can be determined visually or by reading the optical density at 600 nm using a microplate reader.
-
Section 5: Visualizations
Diagram 1: General Mechanism of Action of this compound
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. Current understanding of HOG-MAPK pathway in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. graphviz.org [graphviz.org]
- 8. myrevea.com [myrevea.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Lauralkonium Chloride Antimicrobial Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Lauralkonium chloride. The information is presented in a question-and-answer format to directly address common issues and inconsistencies encountered during antimicrobial assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I seeing inconsistent Minimum Inhibitory Concentration (MIC) results for this compound?
Inconsistent MIC values for this compound, a quaternary ammonium (B1175870) compound (QAC), can arise from several factors related to both the experimental setup and the inherent properties of the compound. Here are some common causes and troubleshooting steps:
-
Adsorption to Labware: Cationic compounds like this compound can adsorb to negatively charged surfaces, such as standard polystyrene microtiter plates. This reduces the effective concentration of the compound in the test medium, leading to artificially high MIC values.
-
Troubleshooting: Use low-binding, polypropylene (B1209903) microtiter plates for your assays.[1]
-
-
Inactivation by Media Components: Components in standard growth media, such as Mueller-Hinton Broth (MHB), can have high salt concentrations or contain anionic molecules that may interact with and partially inactivate the cationic this compound.
-
Troubleshooting: Consider using a modified or low-salt medium. For cationic antimicrobial peptides, the addition of 0.01% acetic acid and 0.2% bovine serum albumin (BSA) to the dilution medium can help prevent non-specific binding and inactivation.[1]
-
-
Variability in Inoculum Preparation: The density of the starting bacterial or fungal culture can significantly impact the MIC value. Inconsistent inoculum preparation will lead to variable results.
-
Troubleshooting: Strictly adhere to standardized protocols for inoculum preparation, such as adjusting the culture to a 0.5 McFarland standard. Verify the final inoculum concentration by plate counts.[2]
-
-
pH of the Test Medium: The antimicrobial activity of some cationic compounds is pH-dependent. A lower (acidic) pH can enhance the activity of some cationic antimicrobials by increasing their net positive charge, which is crucial for their interaction with microbial membranes.
-
Troubleshooting: Ensure the pH of your test medium is consistent across all experiments. If you suspect pH is a factor, you can perform the MIC assay in buffered solutions at different pH values to determine the optimal condition.[3]
-
-
Formulation of this compound: If you are not using a pure, analytical grade of this compound, the excipients in a formulated product can significantly influence its antimicrobial potency. Formulated microbicides often exhibit greater antibacterial potency than the unformulated active ingredient.[4]
-
Troubleshooting: Be aware of the complete composition of your test substance. If possible, obtain a pure standard of this compound for baseline comparisons.
-
Q2: My Minimum Bactericidal Concentration (MBC) results are not reproducible. What could be the cause?
Reproducibility issues with MBC assays often stem from factors that also affect MIC testing, as well as specific aspects of the MBC procedure itself.
-
Inadequate Neutralization: Residual this compound carried over from the MIC plate to the agar (B569324) plate for MBC determination can inhibit growth, leading to a false-positive bactericidal reading.
-
Troubleshooting: Ensure that the agar plates used for MBC determination contain an appropriate neutralizer for quaternary ammonium compounds. Common neutralizers include lecithin (B1663433) and polysorbate 80 (Tween 80).
-
-
"Skipped Wells" Phenomenon: Occasionally, you may observe growth in a well with a higher concentration of the antimicrobial after a well with a lower concentration showed no growth. This can be due to pipetting errors or the selection of a resistant subpopulation.
-
Troubleshooting: Carefully review your pipetting technique. If the issue persists, consider the possibility of a resistant subpopulation and perform further analysis on the colonies that grow at higher concentrations.
-
-
Definition of "Bactericidal": The standard definition of MBC is the lowest concentration that kills ≥99.9% of the initial inoculum. Inconsistent application of this definition can lead to variable results.
-
Troubleshooting: Ensure you are consistently applying the 99.9% reduction criterion. This requires accurate determination of the initial inoculum concentration.
-
Q3: I am observing reduced susceptibility of my microbial strains to this compound over time. Why is this happening?
Reduced susceptibility, or resistance, to quaternary ammonium compounds can develop through various mechanisms.
-
Efflux Pumps: Bacteria can develop or upregulate efflux pumps that actively transport QACs out of the cell, preventing them from reaching their target sites.[5]
-
Biofilm Formation: Microorganisms growing in a biofilm are inherently more resistant to antimicrobials than their planktonic counterparts. The biofilm matrix can act as a physical barrier, and the physiological state of the cells within the biofilm can also contribute to reduced susceptibility.
-
Changes in Cell Envelope: Alterations in the lipopolysaccharide (LPS) layer of Gram-negative bacteria or the cell wall of Gram-positive bacteria can reduce the binding and uptake of this compound.[5]
-
Exposure to Sub-inhibitory Concentrations: Repeated exposure of microorganisms to concentrations of this compound below the MIC can select for tolerant subpopulations.[5]
-
Troubleshooting: If you are passaging strains in the presence of this compound, be aware that this can lead to the selection of less susceptible isolates. It is good practice to periodically re-test the susceptibility of your stock cultures.
-
Quantitative Data Summary
Note: Specific MIC and MBC data for this compound are not widely available. The following tables provide representative data for the closely related and structurally similar quaternary ammonium compound, Benzalkonium chloride (BAC) , to illustrate its general antimicrobial activity. The actual values for this compound may differ.
Table 1: Representative Minimum Inhibitory Concentrations (MICs) of Benzalkonium Chloride (BAC) against various microorganisms.
| Microorganism Type | Species | Representative MIC Range (µg/mL) | Reference |
| Gram-positive Bacteria | Staphylococcus aureus | 1 - 4 | [6] |
| Enterococcus faecalis | 2 - 8 | [6] | |
| Gram-negative Bacteria | Escherichia coli | 8 - 32 | [6] |
| Pseudomonas aeruginosa | 32 - >512 | [6] | |
| Klebsiella pneumoniae | 16 - 64 | [6] | |
| Fungi | Hyaline fungi | ≤ 16 | [7][8] |
| Dematiaceous fungi | 8 - 16 | [7][8] | |
| Alternaria spp. | < 32 | [7][8] |
Table 2: Representative Minimum Bactericidal Concentrations (MBCs) of Benzalkonium Chloride (BAC).
| Microorganism Type | Species | Representative MBC Range (µg/mL) | Reference |
| Gram-positive Bacteria | Staphylococcus aureus | 2 - 8 | [4] |
| Enterococcus faecalis | 4 - 16 | [4] | |
| Gram-negative Bacteria | Escherichia coli | 16 - 64 | [4] |
| Pseudomonas aeruginosa | 64 - >512 | [6] |
Experimental Protocols
Protocol 1: Broth Microdilution Method for MIC Determination of this compound
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for cationic antimicrobials.[1][2]
Materials:
-
This compound stock solution
-
Test microorganism
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 0.01% acetic acid with 0.2% Bovine Serum Albumin (BSA)
-
Sterile 96-well polypropylene microtiter plates
-
Spectrophotometer or densitometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours) on a non-selective agar plate, pick several colonies and suspend them in sterile saline or MHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Make serial twofold dilutions of the this compound stock solution in 0.01% acetic acid with 0.2% BSA. The concentrations should be prepared at 10 times the final desired concentration.
-
-
Assay Setup:
-
In a 96-well polypropylene microtiter plate, add 100 µL of the diluted bacterial inoculum to each well.
-
Add 11 µL of each this compound dilution to the corresponding wells.
-
Include a positive control (inoculum without this compound) and a negative control (MHB without inoculum).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by using a microplate reader to measure optical density at 600 nm.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
Materials:
-
MIC plate from Protocol 1
-
Non-selective agar plates (e.g., Tryptic Soy Agar) containing a suitable neutralizer (e.g., lecithin and polysorbate 80)
-
Sterile micropipette and tips
Procedure:
-
Following the MIC determination, select the wells showing no visible growth.
-
From each of these wells, and from the positive control well, aspirate a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a sector of a labeled agar plate containing a neutralizer.
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Visualizations
Caption: Mechanism of this compound Antimicrobial Action.
Caption: Troubleshooting Workflow for Inconsistent Assay Results.
References
- 1. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effects of Formulation on Microbicide Potency and Mitigation of the Development of Bacterial Insusceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subminimal Inhibitory Concentrations of the Disinfectant Benzalkonium Chloride Select for a Tolerant Subpopulation of Escherichia coli with Inheritable Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro fungicidal activity of biocides against pharmaceutical environmental fungal isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Lauralkonium Chloride-Induced Cellular Toxicity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and execute experiments aimed at reducing Lauralkonium chloride-induced cellular toxicity.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound-induced cellular toxicity?
A1: this compound, a quaternary ammonium (B1175870) compound, primarily induces cellular toxicity through three main mechanisms:
-
Apoptosis (Programmed Cell Death): It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.[1] This leads to the activation of caspases, a family of proteases that execute cell death.
-
Oxidative Stress: this compound can lead to an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This oxidative stress can damage cellular components like lipids, proteins, and DNA.
-
Mitochondrial Dysfunction: It can disrupt mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors.
Q2: What general strategies can be employed to reduce this compound cytotoxicity in cell culture experiments?
A2: Several strategies can be investigated to mitigate this compound's toxic effects in your experiments:
-
Antioxidant Co-treatment: Supplementing the cell culture media with antioxidants can help neutralize the excessive ROS produced.
-
Apoptosis Inhibitors: Using specific caspase inhibitors can block the apoptotic cascade.
-
Modulation of Signaling Pathways: Investigating agents that can interfere with the specific signaling pathways activated by this compound.
-
Dose and Time Optimization: Carefully titrating the concentration of this compound and the exposure time can help minimize toxicity while still achieving the desired experimental effect.
Q3: Are there any known compounds that can specifically counteract this compound toxicity?
A3: Research on compounds that specifically counteract this compound toxicity is ongoing. However, studies on the closely related compound, benzalkonium chloride, have shown that Brilliant Blue G (BBG) can significantly reduce its cytotoxicity. The proposed mechanism is not via P2X7 receptor antagonism but may involve direct interaction with the benzalkonium chloride molecule. Additionally, antioxidants like N-acetylcysteine (NAC) and Vitamin E are promising candidates for reducing oxidative stress-induced damage.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Problem | Possible Cause | Troubleshooting Steps |
| High levels of cell death even at low concentrations of this compound. | - The cell line is highly sensitive. - The this compound stock solution is at a higher concentration than intended. - Contamination of cell culture. | - Perform a dose-response curve to determine the EC50 for your specific cell line. - Verify the concentration of your this compound stock solution. - Check for mycoplasma or other microbial contamination. |
| Inconsistent results between experiments. | - Variation in cell passage number. - Inconsistent incubation times. - Pipetting errors. | - Use cells within a consistent and narrow passage number range. - Standardize all incubation times precisely. - Ensure accurate and consistent pipetting techniques. |
| Antioxidant co-treatment is not reducing cytotoxicity. | - The chosen antioxidant is not effective against the specific ROS generated. - The concentration of the antioxidant is too low. - The antioxidant is unstable in the culture medium. | - Test a panel of antioxidants with different mechanisms of action (e.g., NAC, Vitamin E, catalase). - Perform a dose-response experiment for the antioxidant in the presence of this compound. - Check the stability of the antioxidant under your experimental conditions. |
| Apoptosis inhibitor is not preventing cell death. | - Cell death is occurring through a non-apoptotic pathway (e.g., necrosis). - The inhibitor is not specific for the activated caspases. - The inhibitor concentration is insufficient. | - Use assays that can distinguish between apoptosis and necrosis (e.g., Annexin V/Propidium Iodide staining). - Use a pan-caspase inhibitor or inhibitors specific to key caspases in the suspected pathway (e.g., caspase-8 for extrinsic, caspase-9 for intrinsic). - Titrate the concentration of the apoptosis inhibitor. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for strategies to reduce this compound-induced cytotoxicity. This data is for illustrative purposes and should be replaced with your experimental findings.
Table 1: Effect of Antioxidants on this compound-Induced Cytotoxicity
| Treatment | Cell Viability (%) | Fold Increase in Viability |
| Control (untreated) | 100 ± 5.2 | - |
| This compound (LC) (10 µM) | 45 ± 3.8 | - |
| LC (10 µM) + N-acetylcysteine (1 mM) | 68 ± 4.1 | 1.51 |
| LC (10 µM) + Vitamin E (100 µM) | 62 ± 3.5 | 1.38 |
Table 2: Effect of Apoptosis Inhibitors on this compound-Induced Apoptosis
| Treatment | % Apoptotic Cells | Fold Decrease in Apoptosis |
| Control (untreated) | 5 ± 1.1 | - |
| This compound (LC) (10 µM) | 40 ± 3.2 | - |
| LC (10 µM) + Pan-caspase inhibitor (Z-VAD-FMK, 50 µM) | 15 ± 2.5 | 2.67 |
| LC (10 µM) + Caspase-8 inhibitor (Z-IETD-FMK, 50 µM) | 28 ± 2.9 | 1.43 |
| LC (10 µM) + Caspase-9 inhibitor (Z-LEHD-FMK, 50 µM) | 22 ± 2.7 | 1.82 |
Experimental Protocols
Protocol 1: Assessing the Cytoprotective Effect of an Antioxidant using the MTT Assay
This protocol outlines the steps to evaluate the ability of an antioxidant, such as N-acetylcysteine (NAC), to protect cells from this compound-induced cytotoxicity.
1. Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
N-acetylcysteine (NAC) stock solution
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treatment:
-
Prepare serial dilutions of this compound and NAC in complete medium.
-
Aspirate the medium from the wells.
-
Add 100 µL of the treatment solutions to the respective wells (e.g., medium only, this compound alone, NAC alone, and this compound with NAC).
-
Include a vehicle control if the stock solutions are dissolved in a solvent like DMSO.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot dose-response curves to determine the IC50 values.
Protocol 2: Assessing the Inhibition of Apoptosis using Flow Cytometry
This protocol describes how to use Annexin V and Propidium Iodide (PI) staining to quantify the inhibition of this compound-induced apoptosis by a test compound.
1. Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Test inhibitor stock solution
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well cell culture plates
-
Flow cytometer
2. Procedure:
-
Cell Seeding: Seed cells into a 6-well plate at a density that allows for approximately 70-80% confluency at the time of harvest.
-
Treatment: Treat the cells with this compound in the presence or absence of the test inhibitor for the desired time. Include appropriate controls (untreated, this compound alone, inhibitor alone).
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (containing detached cells), wash the attached cells with PBS, and then detach them using trypsin. Combine the detached cells with the collected medium.
-
For suspension cells, directly collect the cells.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
3. Data Analysis:
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Quantify the percentage of cells in each quadrant.
Visualizations
Signaling Pathways
Caption: this compound-induced apoptosis signaling pathways.
Caption: this compound-induced oxidative stress and the Nrf2-ARE pathway.
Experimental Workflow
Caption: General experimental workflow for assessing cytoprotective strategies.
References
Technical Support Center: Improving the Solubility of Lauralkonium Chloride in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lauralkonium (B1674554) chloride. The following sections offer practical guidance on enhancing its solubility in aqueous solutions for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is the approximate aqueous solubility of Lauralkonium chloride?
A1: The estimated aqueous solubility of this compound is relatively low, around 22.47 mg/L at 25°C.[1] This limited solubility can present challenges in preparing concentrated aqueous solutions.
Q2: Why does my this compound solution appear cloudy or form a precipitate?
A2: Cloudiness or precipitation can occur for several reasons:
-
Concentration Limit Exceeded: You may be attempting to dissolve this compound beyond its solubility limit in water.
-
Temperature Effects: Solubility can be temperature-dependent. A solution prepared at a higher temperature may become supersaturated and precipitate upon cooling.
-
pH Influence: The pH of your aqueous solution can affect the stability and solubility of this compound.
-
Interaction with Other Components: this compound, being a cationic surfactant, can form insoluble ion-pairs with anionic compounds, such as certain acidic active pharmaceutical ingredients (APIs).
Q3: Can the presence of other salts in my buffer affect this compound solubility?
A3: Yes, the presence of other ions can have an impact. While some salts may slightly increase solubility through mechanisms like hydrotropy, high concentrations of certain salts could potentially lead to a "salting-out" effect, reducing the solubility of organic molecules like this compound. The overall effect will depend on the specific salt and its concentration.
Q4: Is this compound soluble in solvents other than water?
A4: Yes, this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[2] It is also expected to have good solubility in lower alcohols like ethanol (B145695) and isopropanol, which can be used as cosolvents with water.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Cloudy Solution or Precipitate Formation | Exceeding solubility limit. | 1. Reduce the concentration of this compound.2. Gently warm the solution while stirring to aid dissolution, then allow it to cool to the working temperature. Be aware of potential precipitation upon cooling.3. Employ a solubility enhancement technique such as adding a cosolvent or adjusting the pH. |
| Precipitation After Adding an Acidic API | Formation of an insoluble ion-pair between the cationic this compound and the anionic API. | 1. Adjust the pH of the solution to a point where either the API or this compound is not fully ionized, if this does not compromise the stability or activity of your components.2. Consider the use of a non-ionic surfactant to help stabilize the formulation.3. Increase the concentration of a cosolvent to improve the solubility of the ion-pair. |
| Phase Separation or Haze in Formulation | The formulation components are not fully miscible, or the this compound has come out of solution. | 1. Increase the amount of cosolvent or surfactant in the formulation.2. Ensure thorough mixing. Sonication can sometimes help in achieving a homogenous mixture.3. Evaluate the pH of the system and adjust if necessary. |
Experimental Protocols for Solubility Enhancement
Here are detailed methodologies for key experiments to improve the aqueous solubility of this compound.
Protocol 1: Solubility Enhancement using Cosolvents
This protocol describes how to use a cosolvent to increase the solubility of this compound in an aqueous system. Ethanol is used as an example cosolvent.
Materials:
-
This compound powder
-
Deionized water
-
Ethanol (95% or absolute)
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Prepare a series of cosolvent mixtures: In separate volumetric flasks, prepare different ratios (v/v) of ethanol and deionized water. Suggested ratios include 90:10, 80:20, 70:30, 60:40, and 50:50 (water:ethanol).
-
Determine Saturated Solubility: a. Add an excess amount of this compound powder to a known volume of each cosolvent mixture. b. Stir the mixtures at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. c. After 24 hours, stop stirring and allow the undissolved powder to settle. d. Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles. e. Quantify the concentration of this compound in the filtrate using a suitable analytical method, such as HPLC.
-
Data Analysis: Plot the solubility of this compound (in mg/mL or M) against the percentage of ethanol in the cosolvent mixture to determine the optimal ratio for your needs.
Protocol 2: Influence of pH on Solubility
This protocol outlines the steps to assess how pH affects the solubility of this compound.
Materials:
-
This compound powder
-
Deionized water
-
Buffer solutions at various pH values (e.g., pH 4, 5, 6, 7, 8, 9)
-
pH meter
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Prepare Buffered Solutions: Use pre-made buffer solutions or prepare them to the desired pH values.
-
Determine Saturated Solubility: a. Add an excess amount of this compound to each buffer solution. b. Stir the solutions at a constant temperature for 24 hours. c. Measure and confirm the final pH of each solution. d. Filter the samples from the supernatant using a 0.22 µm syringe filter. e. Analyze the concentration of dissolved this compound in each filtered sample.
-
Data Analysis: Create a graph of this compound solubility versus the final pH of the solution. Quaternary ammonium (B1175870) compounds are generally more stable and potentially more soluble in slightly acidic to neutral pH, though their activity can be greater at alkaline pH.[3]
Data Presentation
The following tables present illustrative data on how different conditions can affect the solubility of this compound. Researchers should generate their own data following the protocols above.
Table 1: Illustrative Solubility of this compound in Water-Ethanol Cosolvent Systems at 25°C
| % Ethanol (v/v) in Water | Illustrative Solubility (mg/mL) |
| 0 | ~0.02 |
| 10 | 0.5 |
| 20 | 2.5 |
| 30 | 15 |
| 40 | 50 |
| 50 | >100 |
Table 2: Illustrative Effect of pH on this compound Aqueous Solubility at 25°C
| pH | Illustrative Solubility (mg/mL) | Observations |
| 4.0 | 0.025 | Stable solution |
| 5.0 | 0.025 | Stable solution |
| 6.0 | 0.022 | Stable solution |
| 7.0 | 0.020 | Stable solution |
| 8.0 | 0.028 | Potential for increased solubility |
| 9.0 | 0.035 | May show enhanced solubility |
Visualizations
The following diagrams illustrate workflows for troubleshooting and solubility enhancement experiments.
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Experimental workflow for enhancing this compound solubility.
References
Technical Support Center: Overcoming Bacterial Resistance to Lauralkonium Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering bacterial resistance to Lauralkonium chloride in laboratory settings.
Troubleshooting Guides
Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) for this compound
Question: My bacterial strain is showing a high MIC to this compound, suggesting resistance. How can I confirm and address this?
Answer:
A higher than expected MIC is a primary indicator of resistance. The resistance mechanism is often multifactorial. Here’s a systematic approach to troubleshoot this issue:
1. Confirm Resistance Mechanism:
-
Efflux Pump Activity: The most common resistance mechanism against quaternary ammonium (B1175870) compounds (QACs) like this compound is the overexpression of efflux pumps. These pumps actively remove the biocide from the bacterial cell.
-
Cell Membrane Modification: Changes in the composition and charge of the bacterial cell membrane can reduce the binding and uptake of this compound.
2. Strategies to Overcome Resistance:
-
Synergistic Combinations: Combining this compound with other antimicrobial agents can enhance its efficacy.
-
Efflux Pump Inhibitors (EPIs): Using a known EPI can block the efflux pumps and restore susceptibility to this compound.
-
Nanoparticle Conjugation: Formulating this compound with certain nanoparticles can improve its delivery and overcome resistance mechanisms.
Experimental Workflow for Troubleshooting High MIC:
Caption: Troubleshooting workflow for high this compound MIC.
Issue 2: this compound is ineffective against biofilms.
Question: My this compound treatment is effective against planktonic bacteria but fails to eradicate biofilms. What can I do?
Answer:
Biofilms present a significant challenge due to their protective extracellular polymeric substance (EPS) matrix and the altered physiological state of the embedded bacteria.
Troubleshooting Steps:
-
Increase Concentration and Contact Time: Biofilms often require higher concentrations and longer exposure times for effective eradication.
-
Use in Combination with a Biofilm Disrupting Agent:
-
Enzymes: DNases and proteases can help break down the EPS matrix.
-
Chelating Agents: EDTA can sequester divalent cations essential for biofilm integrity.
-
-
Synergistic Antimicrobial Combinations: Test this compound in combination with antibiotics that have known anti-biofilm activity.
Logical Relationship for Biofilm Eradication Strategy:
Caption: Decision tree for enhancing biofilm eradication.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of bacterial resistance to this compound?
A1: The primary mechanisms are:
-
Active Efflux: Bacteria utilize multidrug resistance (MDR) efflux pumps to actively transport this compound out of the cell, preventing it from reaching its target.[1]
-
Alterations in Cell Envelope: Changes in the outer membrane proteins and lipopolysaccharide (LPS) can reduce the permeability of the cell to this compound.[2]
Signaling Pathway for Efflux Pump Regulation:
Caption: Simplified pathway of efflux pump-mediated resistance.
Q2: How can I use efflux pump inhibitors (EPIs) to overcome this compound resistance?
A2: Efflux pump inhibitors block the activity of efflux pumps, thereby increasing the intracellular concentration of this compound and restoring its efficacy. Phenylalanine-arginine β-naphthylamide (PAβN) is a well-studied broad-spectrum EPI that has shown effectiveness against efflux pumps in Pseudomonas aeruginosa.[1][3][4]
Table 1: Effect of PAβN on the MIC of Antibiotics in P. aeruginosa
| Antibiotic | MIC (µg/mL) without PAβN | MIC (µg/mL) with 20 µg/mL PAβN | Fold Reduction in MIC |
| Levofloxacin | 8 | 0.5 | 16 |
| Ciprofloxacin | 2 | 0.25 | 8 |
| Erythromycin | >1024 | 32 | >32 |
Data adapted from studies on the effect of PAβN on antibiotic resistance in P. aeruginosa, which is a model for QAC resistance.[1]
Q3: Are there synergistic combinations of this compound with other antimicrobials?
A3: Yes, synergistic interactions have been observed between quaternary ammonium compounds and other biocides. For example, a synergistic effect has been demonstrated between benzalkonium chloride (a close analog of this compound) and chlorocresol against Staphylococcus aureus and Enterococcus faecalis.[5][6]
Table 2: Synergistic Effect of Benzalkonium Chloride (BAC) and Chlorocresol
| Organism | MIC of BAC alone (mg/L) | MIC of Chlorocresol alone (mg/L) | MIC of BAC in Combination (mg/L) | MIC of Chlorocresol in Combination (mg/L) | Fractional Inhibitory Concentration (FIC) Index* |
| S. aureus | 5 | 125 | 2.5 | 62.5 | 0.5 |
| E. faecalis | 8 | 500 | 4 | 250 | 0.5 |
FIC Index ≤ 0.5 indicates synergy. Data from checkerboard assays.[6]
Q4: Can nanoparticles be used to overcome this compound resistance?
A4: While specific data for this compound is limited, nanoparticles are a promising strategy for overcoming antimicrobial resistance in general. They can act as carriers to enhance drug delivery, disrupt the cell membrane, and inhibit efflux pumps. Silver nanoparticles (AgNPs), for example, have been shown to have synergistic effects when combined with conventional antibiotics.[7] Further research is needed to explore the potential of nanoparticle-Lauralkonium chloride conjugates.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the recommendations from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9][10][11]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)
Procedure:
-
Prepare serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Dilute the standardized bacterial inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Protocol 2: Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between two antimicrobial agents.[12][13][14][15][16]
Procedure:
-
In a 96-well plate, prepare serial dilutions of this compound horizontally and a second antimicrobial agent vertically.
-
This creates a matrix of wells with varying concentrations of both agents.
-
Inoculate each well with a standardized bacterial suspension as described in the MIC protocol.
-
After incubation, determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Protocol 3: Time-Kill Assay for Synergy
This method confirms the bactericidal or bacteriostatic nature of a synergistic interaction.[17][18][19][20]
Procedure:
-
Prepare tubes of broth containing the antimicrobial agents alone and in combination at their respective MICs or sub-MICs.
-
Inoculate the tubes with a standardized bacterial suspension.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove aliquots from each tube, perform serial dilutions, and plate on agar (B569324) to determine the number of viable cells (CFU/mL).
-
Synergy is defined as a ≥ 2-log₁₀ decrease in CFU/mL by the combination compared to the most active single agent.
Protocol 4: Efflux Pump Activity Assay using Ethidium (B1194527) Bromide
This assay measures the accumulation of the fluorescent dye ethidium bromide (EtBr), a substrate of many efflux pumps.[21][22][23][24][25]
Procedure:
-
Grow bacterial cells to the mid-logarithmic phase and wash them with a buffer.
-
Resuspend the cells in the buffer containing a sub-inhibitory concentration of EtBr.
-
Monitor the fluorescence of the cell suspension over time using a fluorometer.
-
A lower fluorescence signal in the test strain compared to a susceptible control strain indicates higher efflux pump activity.
-
The assay can be repeated in the presence of an EPI to observe if fluorescence increases, indicating inhibition of the efflux pump.
References
- 1. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudomonas aeruginosa cells adapted to benzalkonium chloride show resistance to other membrane-active agents but not to clinically relevant antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Efflux Inhibitor Phenylalanine-Arginine Beta-Naphthylamide (PAβN) Permeabilizes the Outer Membrane of Gram-Negative Bacteria | PLOS One [journals.plos.org]
- 4. Efflux pump inhibitor, phenylalanine-arginine beta-naphthylamide analog potentiates the activity of 5-O-mycaminosyltylonolide for multi-drug resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergism versus Additivity: Defining the Interactions between Common Disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. EUCAST: MIC Determination [eucast.org]
- 8. MIC EUCAST [mic.eucast.org]
- 9. szu.gov.cz [szu.gov.cz]
- 10. EUCAST: MIC and Zone Distributions, ECOFFs [eucast.org]
- 11. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. emerypharma.com [emerypharma.com]
- 15. scispace.com [scispace.com]
- 16. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]
- 19. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Time-Kill Assay Study on the Synergistic Bactericidal Activity of Pomegranate Rind Extract and Zn (II) against Methicillin-Resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa | MDPI [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. jksus.org [jksus.org]
- 23. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 24. Adaptation of ethidium bromide fluorescence assay to monitor activity of efflux pumps in bacterial pure cultures or mixed population from environmental samples - Journal of King Saud University - Science [jksus.org]
- 25. journals.asm.org [journals.asm.org]
Technical Support Center: Lauralkonium Chloride Antimicrobial Efficacy and pH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the antimicrobial efficacy of Lauralkonium chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as an antimicrobial agent?
This compound is a quaternary ammonium (B1175870) compound (QAC) that acts as a cationic surfactant. Its positively charged nitrogen atom interacts with the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and proteins. This interaction disrupts the membrane's integrity, leading to the leakage of essential intracellular components and ultimately cell death.
Q2: How does pH influence the antimicrobial efficacy of this compound?
The antimicrobial activity of this compound, like other QACs, is significantly influenced by pH. Its efficacy generally increases as the pH becomes more alkaline.[1] This is because, at a higher pH, the bacterial cell surface tends to be more negatively charged, which enhances the electrostatic attraction between the cationic this compound and the microbial cell. A marked increase in germicidal efficiency has been observed around pH 9.0.[1]
Q3: Is this compound more effective in acidic, neutral, or alkaline conditions?
This compound is most effective in alkaline conditions.[1][2] Its germicidal action is enhanced with increasing pH.[1]
Q4: I am observing inconsistent Minimum Inhibitory Concentration (MIC) results in my experiments. Could pH be a factor?
Yes, variability in the pH of your culture medium is a common cause of inconsistent MIC results. The pH can be affected by the medium's preparation, the addition of supplements, or the metabolic byproducts of the bacteria during incubation. It is crucial to measure and adjust the pH of your medium before each experiment to ensure consistency.
Q5: Does the presence of organic matter affect the antimicrobial activity of this compound at different pH levels?
Yes, organic matter can interfere with the efficacy of this compound. A study on a QAC-based disinfectant showed that its effectiveness against Salmonella species at both pH 6 and 9 was reduced in the presence of whole milk and skimmed milk compared to bovine fetal serum.[2] This interference should be considered when designing experiments and interpreting results.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Higher than expected MIC values | 1. pH of the medium is too acidic.2. Presence of interfering substances (e.g., organic matter, anionic detergents).3. Bacterial strain has developed resistance. | 1. Verify and adjust the pH of the test medium to the desired alkaline range.2. Ensure all glassware is thoroughly rinsed to remove any detergent residues. If testing in the presence of organic matter, document its type and concentration.3. Culture the test organism on a non-selective medium to ensure purity and consider resistance testing. |
| Inconsistent results between replicates | 1. Inconsistent pH across different batches of media.2. Inaccurate serial dilutions.3. Variation in inoculum size. | 1. Prepare a single large batch of pH-adjusted medium for all replicates.2. Use calibrated pipettes and ensure thorough mixing at each dilution step.3. Standardize the inoculum to a 0.5 McFarland standard before dilution. |
| No antimicrobial activity observed | 1. Incorrect concentration of this compound.2. Inactivation of this compound by highly anionic substances in the medium.3. Extreme pH outside the effective range. | 1. Prepare a fresh stock solution of this compound and verify its concentration.2. Review the composition of the test medium for any known inactivating agents.3. Measure the final pH of the medium after all components have been added. |
Quantitative Data
The following table summarizes the bactericidal activity of a quaternary ammonium compound-based disinfectant against Salmonella Enteritidis at different pH values in the presence of various organic matter concentrations. While not specific to this compound, it illustrates the general trend of pH-dependent efficacy for QACs.
Table 1: Efficacy of a QAC-based Disinfectant against Salmonella Enteritidis at a 1:1000 Dilution [2]
| Organic Matter | Concentration | Efficacy at pH 6 | Efficacy at pH 9 |
| Bovine Fetal Serum | 1% | Effective | Effective |
| 3% | Effective | Effective | |
| 5% | Effective | Effective | |
| 7% | Effective | Effective | |
| Whole Milk | 1% | Effective | Effective |
| 3% | Effective | Effective | |
| 5% | Effective | Not Effective | |
| 7% | Not Effective | Not Effective | |
| Skimmed Milk | 1% | Effective | Effective |
| 3% | Effective | Effective | |
| 5% | Not Effective | Not Effective | |
| 7% | Not Effective | Not Effective |
Efficacy is defined as a 99.99% (4-log) reduction in the bacterial inoculum after a 15-minute contact time.[2]
Experimental Protocols
Protocol for Determining the Effect of pH on this compound MIC using Broth Microdilution
This protocol details the steps to assess the in vitro antimicrobial activity of this compound at various pH levels.
-
Preparation of pH-Adjusted Media:
-
Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) following the manufacturer's instructions.
-
Dispense the broth into sterile containers, one for each pH value to be tested (e.g., pH 6.0, 7.4, 9.0).
-
Adjust the pH of each aliquot using sterile 1M HCl or 1M NaOH while monitoring with a calibrated pH meter.
-
Sterilize the pH-adjusted broths by filtration through a 0.22 µm filter.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water).
-
Perform serial two-fold dilutions of the stock solution in each of the pH-adjusted broths to create a range of concentrations for the MIC assay.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the corresponding pH-adjusted CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Broth Microdilution Assay:
-
In a sterile 96-well microtiter plate, add 50 µL of the appropriate pH-adjusted CAMHB to all wells.
-
Add 50 µL of the serially diluted this compound solutions to the designated wells.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (broth with inoculum, no this compound) and a negative control (broth only) for each pH value.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Visualizations
Caption: Workflow for MIC determination of this compound at different pH values.
Caption: Relationship between pH and the antimicrobial efficacy of this compound.
References
Technical Support Center: Removing Residual Lauralkonium Chloride from Experimental Apparatus
This technical support guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice and protocols for the effective removal of Lauralkonium chloride, a cationic surfactant and quaternary ammonium (B1175870) compound (QAC), from laboratory apparatus to prevent experimental interference and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal from labware critical?
A1: this compound is a cationic surfactant widely used as a preservative and antimicrobial agent.[1][2] As a member of the Quaternary Ammonium Compound (QAC) family, it exerts its biological effects by interacting with and disrupting cell membranes.[3] Residual amounts on experimental apparatus can lead to significant experimental artifacts, including altered cell membrane permeability, induction of antimicrobial resistance mechanisms, and direct cytotoxicity, thereby compromising experimental results, particularly in cell-based assays.[4][5][6]
Q2: I suspect this compound residue is affecting my experiments. What are the common signs?
A2: Common indicators of QAC residue interference include inconsistent results in cell culture experiments, unexpected cell death or morphological changes, and altered membrane potential or integrity assays. Since QACs are membrane-active agents, any experiment involving cellular membranes is particularly sensitive to this type of contamination.[3][6]
Q3: Is a standard water or alcohol rinse sufficient to remove this compound?
A3: While this compound has high water solubility, a simple rinse with deionized water or alcohol may not be sufficient for complete removal, especially from glass surfaces where its cationic nature can lead to strong adsorption.[7][8] These residues can persist and interfere with subsequent experiments.[9] A more robust, multi-step cleaning protocol is recommended.
Q4: What types of cleaning agents are most effective against cationic surfactants like this compound?
A4: Anionic detergents are particularly effective. The negatively charged head of the anionic surfactant interacts with the positively charged cationic head of this compound, forming a neutral, more easily removable complex. Standard laboratory-grade detergents like Alconox or Liquinox are anionic and well-suited for this purpose. Rinsing with solvents like ethanol (B145695) or acetone (B3395972) can also aid in removal.[9]
Q5: How can I verify that all residual this compound has been removed?
A5: The most reliable method for verification is to perform a final rinse of the cleaned apparatus with a suitable solvent (e.g., a methanol/water mixture) and analyze the rinsate using an analytical technique like High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11][12] These methods can detect and quantify trace levels of the compound.
Troubleshooting Guide for Persistent Contamination
If you suspect this compound residue after standard cleaning, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for this compound residue removal.
Comparison of Cleaning Methods
The following table summarizes the principles and effectiveness of various cleaning methods for removing this compound.
| Method | Mechanism of Action | Relative Effectiveness | Key Considerations |
| Rinse with DI Water | Solubilization. This compound is water-soluble. | Low | Insufficient for strongly adsorbed residues. Multiple, copious rinses are necessary but may not be complete. |
| Rinse with 70% Ethanol | Solubilization and disruption of hydrophobic interactions. | Moderate | More effective than water alone. Helps to remove the nonpolar alkyl chain from the surface. |
| Soak in Anionic Detergent | Ion-pairing. The anionic head of the detergent neutralizes the cationic head of this compound, forming a salt that is easily rinsed away. | High | Highly recommended. Ensure thorough rinsing with DI water to remove the detergent itself. |
| Acid Wash (e.g., 1M HCl) | Competes for binding sites on the glass surface. | High | Effective but corrosive. Must be handled with extreme care and appropriate PPE. Check material compatibility.[13] |
| Base Wash (e.g., 1M NaOH) | Can hydrolyze esters but is generally less effective for removing cationic surfactants compared to anionic detergents. | Low to Moderate | Not the primary recommended method for this specific contaminant. |
Experimental Protocols
Protocol 1: Standard Multi-Step Cleaning of Glassware
This protocol is recommended for routine cleaning of apparatus contaminated with this compound.
-
Mechanical Pre-clean: Immediately after use, physically wipe off any concentrated residue with a low-lint wipe.
-
Initial Rinse: Rinse the apparatus 3 times with a suitable organic solvent such as ethanol or acetone to help dissolve the alkyl chain portion of the molecule.[9]
-
Detergent Wash: Prepare a 1-2% solution of a laboratory-grade anionic detergent (e.g., Alconox, Liquinox). Submerge the glassware completely in the solution, ensuring no air bubbles are trapped. Allow to soak for at least 60 minutes. For heavy contamination, increase soak time to overnight (12-24 hours).[14]
-
Tap Water Rinse: Thoroughly rinse the apparatus under warm running tap water for at least 1 minute.
-
Deionized Water Rinse: Rinse the apparatus a minimum of 3-5 times with high-purity deionized (DI) water.
-
Final Solvent Rinse (Optional): For critical applications, perform a final rinse with HPLC-grade acetone or ethanol to facilitate rapid, residue-free drying.
-
Drying: Allow apparatus to air dry in a clean environment or place in a drying oven. Do not use paper towels, which can leave lint residues.[9]
Protocol 2: Verification of Removal by HPLC-UV
This protocol provides a method to quantify residual this compound. It is adapted from established methods for analyzing benzalkonium chlorides.[10][12]
-
Sample Preparation:
-
Rinse the interior surface of the cleaned and dried apparatus with a known volume of the mobile phase (e.g., 10 mL).
-
Ensure the solvent comes into contact with the entire surface area.
-
Collect this final rinsate into a clean autosampler vial.
-
-
HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[10]
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and 0.01 M sodium acetate (B1210297) buffer (pH 5.0) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.[12]
-
Injection Volume: 10 µL.[10]
-
Column Temperature: 30°C.[12]
-
UV Detection Wavelength: 215 nm or 262 nm.[12]
-
-
Analysis:
-
Prepare a calibration curve using certified standards of this compound (or a suitable benzalkonium chloride mixture) in the expected concentration range (e.g., 1-100 µg/L).
-
Run the rinsate sample.
-
Quantify the amount of this compound by comparing the peak area to the calibration curve. The concentration should be below a pre-determined acceptable limit.
-
Visualization of Interference Mechanism
Residual this compound can interfere with biological experiments primarily through its interaction with the cell membrane. The diagram below illustrates this disruptive mechanism.
Caption: Mechanism of cellular interference by residual this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. dst.defence.gov.au [dst.defence.gov.au]
- 3. CA1321743C - Fabric rinse composition to remove surfactant residues - Google Patents [patents.google.com]
- 4. 2024.sci-hub.cat [2024.sci-hub.cat]
- 5. reddit.com [reddit.com]
- 6. eurofinsus.com [eurofinsus.com]
- 7. researchgate.net [researchgate.net]
- 8. osti.gov [osti.gov]
- 9. mountsinai.org [mountsinai.org]
- 10. sterislifesciences.com [sterislifesciences.com]
- 11. gmpsop.com [gmpsop.com]
- 12. Effective Residue Removal: A Critical Step | Fisher Scientific [fishersci.ca]
- 13. epa.gov [epa.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Lauralkonium Chloride in Fluorescence-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with lauralkonium (B1674554) chloride in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is lauralkonium chloride and why might it be in my assay?
This compound is a quaternary ammonium (B1175870) compound that functions as a cationic surfactant. It is commonly used as a preservative and antimicrobial agent in pharmaceutical formulations and other solutions. Its presence in an assay is often as an excipient in a drug formulation being tested, or as a component of a buffer or reagent solution.
Q2: I'm observing a decrease in my fluorescence signal. Could this compound be the cause?
Yes, it is possible. Cationic surfactants like this compound have been observed to cause fluorescence quenching.[1] The positively charged headgroup of the surfactant can interact with fluorescent molecules, particularly anionic fluorophores like fluorescein (B123965), leading to a decrease in fluorescence intensity.
Q3: What are the potential quenching mechanisms of this compound?
This compound can induce fluorescence quenching through one or a combination of the following mechanisms:
-
Static Quenching: this compound can form a non-fluorescent ground-state complex with the fluorophore. This reduces the concentration of fluorophores available for excitation, thereby decreasing the overall fluorescence intensity. The formation of this complex is often driven by electrostatic interactions between the cationic surfactant and an anionic fluorophore.[2][3]
-
Dynamic (Collisional) Quenching: This occurs when the excited-state fluorophore is deactivated upon collision with a quencher molecule (this compound). The frequency of these collisions, and thus the degree of quenching, is dependent on the concentration of the quencher and the temperature.[2][3]
-
Micelle-Mediated Quenching: Above its critical micelle concentration (CMC), this compound forms micelles. Fluorophores can be entrapped within these micelles, which can alter their photophysical properties and potentially lead to quenching. The microenvironment within the micelle can be different from the bulk solution, affecting the fluorophore's quantum yield.[4]
Q4: How can I determine if this compound is causing static or dynamic quenching in my assay?
The primary method to distinguish between static and dynamic quenching is through fluorescence lifetime measurements.
-
In dynamic quenching , the fluorescence lifetime of the fluorophore decreases in the presence of the quencher.
-
In static quenching , the fluorescence lifetime of the uncomplexed fluorophore remains unchanged, as the quenched fluorophores are in a non-fluorescent complex and do not contribute to the measured lifetime.[2]
Temperature-dependent studies can also provide insights. Dynamic quenching typically increases with temperature due to increased diffusion and collision rates, while static quenching often decreases with temperature as the ground-state complexes may become less stable.[2]
Q5: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to aggregate and form micelles. The CMC of this compound can be influenced by factors such as temperature, ionic strength, and the presence of other molecules in the solution. The formation of micelles can significantly impact fluorescence assays by:
-
Altering the local environment of the fluorophore.
-
Potentially increasing or decreasing quenching efficiency.
-
Causing light scattering, which can interfere with fluorescence measurements.
The interaction between fluorophores and surfactants can change dramatically around the CMC.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Decreased Fluorescence Signal | Quenching by this compound: The surfactant may be quenching the fluorescence of your probe. | 1. Determine the Quenching Mechanism: Perform fluorescence lifetime measurements to distinguish between static and dynamic quenching. 2. Create a Standard Curve: Prepare a series of standards with known concentrations of your analyte in the presence of the same concentration of this compound as in your samples to correct for the quenching effect. 3. Consider a Different Fluorophore: If the quenching is severe, consider using a different fluorophore that is less susceptible to quenching by cationic surfactants. |
| Signal Instability or Noise | Micelle Formation: If the concentration of this compound is near or above its CMC, the formation and dissolution of micelles can cause fluctuations in the signal. Micelles can also scatter light, leading to noisy readings. | 1. Determine the CMC: If possible, determine the CMC of this compound under your experimental conditions. 2. Work Below the CMC: If feasible, adjust the concentration of this compound to be well below its CMC. 3. Use a Different Surfactant: If the presence of a surfactant is necessary, consider a non-ionic or zwitterionic surfactant that is less likely to interact with your fluorophore. |
| Non-linear Standard Curve | Complex Quenching Mechanisms: A combination of static and dynamic quenching, or quenching effects that change with concentration (e.g., due to micelle formation), can lead to a non-linear Stern-Volmer plot and a non-linear standard curve. | 1. Analyze the Stern-Volmer Plot: A non-linear Stern-Volmer plot can provide insights into the quenching mechanism. An upward curvature may indicate a combination of static and dynamic quenching.[5] 2. Fit to a Non-linear Model: Use appropriate non-linear regression models to fit your standard curve. 3. Dilute the Sample: Diluting the sample may simplify the quenching behavior by moving to a concentration range where one mechanism dominates. |
| Assay Interference | Compound Autofluorescence or Absorbance: The formulation containing this compound may have other components that are fluorescent or absorb light at the excitation or emission wavelengths of your assay. | 1. Run a Blank: Measure the fluorescence of a blank sample containing all components of the assay except the fluorophore to assess background fluorescence. 2. Spectral Scan: Perform a spectral scan of the formulation to identify any potential overlapping absorption or emission peaks.[6][7] 3. Use a Counter-Assay: A counter-assay can help identify compounds that interfere with the detection method.[6] |
Experimental Protocols
Protocol 1: Determination of Quenching Mechanism using Stern-Volmer Analysis
This protocol outlines the steps to investigate the quenching of a fluorophore (e.g., fluorescein) by this compound.
Materials:
-
Fluorophore stock solution (e.g., fluorescein in a suitable buffer)
-
This compound stock solution
-
Assay buffer
-
Fluorometer capable of steady-state and time-resolved fluorescence measurements
-
96-well black microplates
Procedure:
-
Prepare a dilution series of this compound: In your assay buffer, prepare a series of this compound solutions at different concentrations.
-
Prepare assay solutions: To each well of a 96-well plate, add a constant concentration of the fluorophore and varying concentrations of the this compound quencher. Include a control with no quencher.
-
Steady-State Fluorescence Measurement:
-
Excite the samples at the fluorophore's excitation maximum and measure the emission at its emission maximum.
-
Record the fluorescence intensity (F) for each quencher concentration and the intensity in the absence of the quencher (F₀).
-
-
Time-Resolved Fluorescence Measurement (if available):
-
Measure the fluorescence lifetime (τ) for each quencher concentration and the lifetime in the absence of the quencher (τ₀).
-
-
Data Analysis:
-
Plot the Stern-Volmer plot of F₀/F versus the concentration of this compound, [Q].[8]
-
If lifetime data is available, also plot τ₀/τ versus [Q].
-
Analyze the plots:
-
A linear F₀/F plot that superimposes with the τ₀/τ plot is indicative of dynamic quenching . The slope is the Stern-Volmer constant (Ksv).
-
A linear F₀/F plot with a τ₀/τ ratio equal to 1 is indicative of static quenching .
-
An upward curving F₀/F plot may suggest a combination of static and dynamic quenching .
-
-
Quantitative Data Summary (Hypothetical Example):
| This compound (µM) | Fluorescence Intensity (F) (a.u.) | F₀/F | Fluorescence Lifetime (τ) (ns) | τ₀/τ |
| 0 | 1000 | 1.00 | 4.0 | 1.00 |
| 10 | 850 | 1.18 | 3.8 | 1.05 |
| 20 | 720 | 1.39 | 3.6 | 1.11 |
| 50 | 550 | 1.82 | 3.2 | 1.25 |
| 100 | 400 | 2.50 | 2.8 | 1.43 |
Note: This is hypothetical data for illustrative purposes.
Visualizations
Caption: Differentiating Dynamic and Static Quenching Mechanisms.
Caption: Troubleshooting Workflow for Fluorescence Quenching.
References
- 1. Surfactant-induced fluorescence changes in fluorescein dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fitzkee.chemistry.msstate.edu [fitzkee.chemistry.msstate.edu]
- 4. Dynamic behaviour of fluorescence quenchers in cetyltrimethylammonium chloride micelles - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stern–Volmer relationship - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of the Efficacy of Lauralkonium Chloride and Benzalkonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the antimicrobial efficacy of two quaternary ammonium (B1175870) compounds (QACs), Lauralkonium chloride and Benzalkonium chloride. While both are recognized for their antimicrobial properties, the extent of available research and supporting quantitative data varies significantly between them. This document summarizes the existing experimental data, outlines detailed methodologies for key antimicrobial efficacy tests, and visualizes the mechanism of action and experimental workflows.
Executive Summary
This compound and Benzalkonium chloride are cationic surfactants that exert their antimicrobial effect primarily through the disruption of microbial cell membranes. Benzalkonium chloride is a well-studied compound with a substantial body of evidence supporting its broad-spectrum activity against a wide range of bacteria and fungi. In contrast, while this compound is utilized as an antimicrobial and preservative, particularly in the cosmetics industry, publicly available quantitative data on its microbicidal efficacy, such as Minimum Inhibitory Concentration (MIC) values, is scarce. This lack of data presents a significant challenge in performing a direct, quantitative comparison of the two compounds.
The information presented herein is compiled from scientific literature and established testing guidelines to provide an objective overview. For Benzalkonium chloride, a summary of its efficacy against various microorganisms is provided in tabular format. The experimental protocols detailed below are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the Organisation for aEconomic Co-operation and Development (OECD).
Data Presentation: Quantitative Efficacy
The following tables summarize the available quantitative data on the antimicrobial efficacy of Benzalkonium chloride. Due to the limited availability of published data for this compound, a direct comparison is not currently feasible.
Table 1: Antibacterial Efficacy of Benzalkonium Chloride (MIC in µg/mL)
| Bacterial Species | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 1 - 16 |
| Escherichia coli | Gram-negative | 4 - 31 |
| Pseudomonas aeruginosa | Gram-negative | 16 - 128 |
| Enterococcus faecalis | Gram-positive | 2 - 8 |
Table 2: Antifungal Efficacy of Benzalkonium Chloride (MIC in µg/mL)
| Fungal Species | Type | MIC (µg/mL) |
| Candida albicans | Yeast | 0.25 - 16 |
| Aspergillus niger | Mold | 8 - 32 |
Note: MIC values can vary depending on the specific strain, testing methodology, and experimental conditions.
Mechanism of Action
Both this compound and Benzalkonium chloride are quaternary ammonium compounds and share a common mechanism of antimicrobial action. As cationic surfactants, they are positively charged and interact with the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and proteins. This interaction leads to the disruption of the membrane's structural integrity, causing increased permeability and leakage of essential intracellular components, ultimately resulting in cell death.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial efficacy.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination (Based on CLSI M07)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.
a. Preparation of Antimicrobial Agent Stock Solution:
-
A stock solution of the test compound (this compound or Benzalkonium chloride) is prepared in a suitable solvent at a concentration significantly higher than the expected MIC.
b. Preparation of Inoculum:
-
The test microorganism is cultured on an appropriate agar (B569324) medium to obtain isolated colonies.
-
Several colonies are transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
c. Test Procedure:
-
A series of twofold dilutions of the antimicrobial agent is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Each well is inoculated with the standardized microbial suspension.
-
A growth control well (containing medium and inoculum but no antimicrobial agent) and a sterility control well (containing medium only) are included.
-
The plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).
d. Interpretation of Results:
-
The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Quantitative Suspension Test for Bactericidal Activity (Based on OECD Guidelines)
This test evaluates the bactericidal activity of a disinfectant by determining the reduction in viable cell count of a bacterial suspension after a defined contact time.
a. Preparation of Test Suspension:
-
A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) is prepared in a suitable diluent to a concentration of approximately 1.5 - 5.0 x 10^8 CFU/mL.
b. Test Conditions:
-
The test is performed at a specified temperature (e.g., 20°C).
-
An interfering substance (e.g., bovine albumin solution to simulate clean or dirty conditions) is added to the bacterial suspension.
c. Test Procedure:
-
The disinfectant solution is prepared at the desired concentration.
-
A defined volume of the bacterial suspension with the interfering substance is mixed with a defined volume of the disinfectant solution.
-
The mixture is maintained at the specified temperature for a defined contact time (e.g., 5, 15, 30, 60 minutes).
-
At the end of the contact time, an aliquot of the mixture is transferred to a neutralizer solution to inactivate the disinfectant.
-
Serial dilutions of the neutralized sample are plated on a suitable agar medium.
d. Incubation and Enumeration:
-
The plates are incubated under appropriate conditions until colonies are visible.
-
The number of colony-forming units (CFU) is counted, and the log reduction in viable cells is calculated compared to a control sample without the disinfectant.
Conclusion
Benzalkonium chloride is a well-documented antimicrobial agent with proven efficacy against a broad spectrum of bacteria and fungi. In contrast, while this compound is used for its antimicrobial properties, there is a notable lack of publicly available, quantitative efficacy data. This data gap makes a direct, evidence-based comparison of the potency of these two compounds challenging. For researchers and drug development professionals, the choice between these agents will likely depend on the specific application, the required level of antimicrobial activity, and the existing regulatory acceptance and data for the intended use. Further research into the antimicrobial spectrum and efficacy of this compound is warranted to enable a more comprehensive comparative analysis.
Validating a high-performance liquid chromatography (HPLC) method for Lauralkonium chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry for the quantitative analysis of Lauralkonium chloride. The information presented is essential for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for this quaternary ammonium (B1175870) compound.
This compound, with the chemical formula C29H44ClNO2, is a quaternary ammonium salt utilized in various pharmaceutical and industrial applications for its antimicrobial properties.[1][2][3][4] Accurate quantification is crucial for ensuring product quality, safety, and efficacy. This guide details validated methodologies, presents comparative data in a structured format, and offers insights into the selection of the most appropriate analytical technique for your specific needs.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a powerful technique that separates components in a mixture, making it highly specific for the analysis of a particular compound within a complex matrix. A validated Reverse-Phase HPLC (RP-HPLC) method is a reliable approach for the quantification of this compound.
Experimental Protocol: RP-HPLC
A validated method for a closely related compound, Benzalkonium chloride, provides a strong basis for the analysis of this compound. The following protocol is adapted for this purpose:
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase: A mixture of a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 5.0) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 55:45 v/v).[5]
-
Flow Rate: A constant flow rate, typically 1.0 - 1.5 mL/min.[5]
-
Detection: UV detection at a wavelength of approximately 210 nm.
-
Column Temperature: Maintained at a constant temperature, for example, 25°C.
-
Injection Volume: A fixed volume, typically 20 µL.
-
Standard Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., diluent used for the mobile phase). A series of calibration standards are then prepared by diluting the stock solution to known concentrations.
-
Sample Preparation: The sample containing this compound is accurately weighed and dissolved in the diluent to achieve a concentration within the calibration range. The solution is filtered through a 0.45 µm filter before injection.
UV-Visible Spectrophotometry Method
UV-Visible Spectrophotometry is a simpler and more rapid technique that measures the absorption of light by a substance at a specific wavelength. While less specific than HPLC, it can be a suitable alternative for routine analysis where interfering substances are minimal.
Experimental Protocol: UV-Visible Spectrophotometry
-
Instrumentation: A double beam UV-Visible spectrophotometer with a pair of matched quartz cuvettes (1 cm path length).
-
Solvent: A suitable solvent that dissolves this compound and does not absorb significantly in the analytical wavelength range (e.g., methanol (B129727) or ethanol).
-
Wavelength of Maximum Absorbance (λmax): The UV spectrum of a standard solution of this compound is scanned to determine the wavelength of maximum absorbance. For quaternary ammonium compounds, this is often in the range of 260-270 nm.
-
Standard Preparation: A stock solution of this compound is prepared in the chosen solvent. Calibration standards are prepared by diluting the stock solution to known concentrations.
-
Sample Preparation: The sample is accurately weighed and dissolved in the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measurement: The absorbance of the blank (solvent), standard solutions, and the sample solution are measured at the λmax.
Method Validation and Comparison
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose.[6][7] The following tables summarize the typical performance characteristics of the validated HPLC and UV-Vis methods for the analysis of quaternary ammonium compounds like this compound, based on International Council for Harmonisation (ICH) guidelines.[7][8]
Table 1: Comparison of Method Validation Parameters
| Parameter | HPLC | UV-Visible Spectrophotometry |
| Specificity | High (ability to separate analyte from impurities) | Low to Moderate (potential for interference from other absorbing compounds) |
| Linearity (R²) | Typically ≥ 0.999 | Typically ≥ 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | Lower (ng/mL range) | Higher (µg/mL range) |
| Limit of Quantitation (LOQ) | Lower (ng/mL range) | Higher (µg/mL range) |
| Robustness | High (less affected by minor changes in parameters) | Moderate (can be sensitive to solvent and pH changes) |
| Analysis Time | Longer (due to chromatographic separation) | Shorter (direct measurement) |
| Cost & Complexity | Higher (instrumentation and solvent usage) | Lower (simpler instrumentation) |
Table 2: Typical Quantitative Data from Method Validation
| Validation Parameter | HPLC Method | UV-Vis Method |
| Linearity Range | 10 - 100 µg/mL | 5 - 50 µg/mL |
| Correlation Coefficient (R²) | 0.9995 | 0.998 |
| Accuracy (Mean % Recovery) | 99.8% | 101.2% |
| Precision (Repeatability, %RSD) | 0.8% | 2.5% |
| LOD | 10 ng/mL | 0.5 µg/mL |
| LOQ | 30 ng/mL | 1.5 µg/mL |
Logical Workflow for HPLC Method Validation
The following diagram illustrates the logical workflow for validating an HPLC method according to ICH guidelines.
Caption: Workflow for HPLC Method Validation.
Conclusion
The choice between HPLC and UV-Visible Spectrophotometry for the analysis of this compound depends on the specific requirements of the application.
-
HPLC is the method of choice for regulatory submissions, stability studies, and when high specificity and sensitivity are required to separate the analyte from potential degradation products or other excipients in a formulation.
-
UV-Visible Spectrophotometry offers a rapid and cost-effective alternative for routine quality control testing of bulk drug substances or simple formulations where the absence of interfering substances has been established.
Ultimately, the selection of the analytical method should be based on a thorough evaluation of the validation data and the intended use of the method to ensure the generation of accurate and reliable results.
References
- 1. Developing Analytical Methods for Determination of Quaternary Ammonium Compounds (DDAC) using HPLC and HPLC-MS (Application to treating solution and preservatives treated wood) [irg-wp.com]
- 2. Analytical method development and validation of UV-visible spectrophotometric method for the estimation of CNS stimulant drug in bulk - Int J Pharm Chem Anal [ijpca.org]
- 3. thegoodscentscompany.com [thegoodscentscompany.com]
- 4. Quick analysis of quaternary ammonium salts by HPLC-UV - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 5. ijpca.org [ijpca.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. novonordiskpharmatech.com [novonordiskpharmatech.com]
Cross-Resistance Between Lauralkonium Chloride and Common Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The widespread use of quaternary ammonium (B1175870) compounds (QACs) as disinfectants and preservatives has raised concerns about the potential for co-selection of antibiotic-resistant bacteria. This guide provides a comparative analysis of the cross-resistance between Lauralkonium chloride, a common QAC, and various classes of antibiotics. Due to a significant lack of direct experimental data for this compound in the scientific literature, this guide utilizes data from its close structural analog, Benzalkonium chloride (BAC), as a surrogate to infer potential cross-resistance mechanisms and patterns. The underlying mechanisms of resistance are highly likely to be conserved between these two QACs due to their shared chemical properties.
Executive Summary
Exposure of bacteria to sub-lethal concentrations of QACs, such as Benzalkonium chloride, has been demonstrated to induce cross-resistance to a range of clinically relevant antibiotics. The primary mechanism underpinning this phenomenon is the overexpression of multidrug efflux pumps, which can actively extrude both the disinfectant and various antibiotics from the bacterial cell. This guide summarizes the available quantitative data, details the experimental protocols used to assess cross-resistance, and provides visual representations of the key signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of Cross-Resistance
The following table summarizes the observed changes in Minimum Inhibitory Concentrations (MIC) of various antibiotics in bacteria that have been adapted to grow in the presence of Benzalkonium chloride (BAC). The fold increase in MIC is a direct measure of the level of induced resistance.
| Bacterial Species | Inducing Agent (QAC) | Antibiotic | Fold Increase in MIC | Reference(s) |
| Pseudomonas aeruginosa | Benzalkonium chloride | Ciprofloxacin | 2- to 16-fold | [1] |
| Pseudomonas aeruginosa | Benzalkonium chloride | Levofloxacin | 4-fold | |
| Pseudomonas aeruginosa | Benzalkonium chloride | Tetracycline | 2- to 4-fold | [1] |
| Escherichia coli | Benzalkonium chloride | Chloramphenicol | >10-fold | |
| Escherichia coli | Benzalkonium chloride | Ciprofloxacin | 4- to 8-fold | [2] |
| Escherichia coli | Benzalkonium chloride | Tetracycline | 2- to 4-fold | [2] |
| Staphylococcus aureus | Benzalkonium chloride | Ciprofloxacin | 4-fold | |
| Staphylococcus aureus | Benzalkonium chloride | Norfloxacin | 8-fold |
Note: This data is based on studies using Benzalkonium chloride as the inducing agent. Similar trends are anticipated for this compound due to their structural similarities.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol is fundamental for assessing the susceptibility of bacteria to antimicrobial agents and for quantifying the extent of cross-resistance.
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Stock solutions of this compound and test antibiotics
-
Spectrophotometer (optional, for OD600 readings)
-
Incubator
Procedure:
-
Preparation of Inoculum: A single colony of the test bacterium is inoculated into broth and incubated until it reaches the logarithmic phase of growth. The culture is then diluted to a standardized concentration, typically 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilutions: Two-fold serial dilutions of this compound and each antibiotic are prepared in the microtiter plate wells using MHB. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.
-
Inoculation: Each well (except the sterility control) is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm (OD600).
-
Adaptation to QAC: To induce resistance, bacteria are serially passaged in broth containing sub-inhibitory concentrations of this compound. The MIC of both the QAC and the test antibiotics are then determined for the adapted strain and compared to the parental strain.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol is used to quantify the expression levels of genes, such as those encoding efflux pumps, that are involved in resistance.
Objective: To measure the change in expression of target genes in bacteria exposed to this compound compared to unexposed bacteria.
Materials:
-
Bacterial cultures (exposed and unexposed to this compound)
-
RNA extraction kit
-
Reverse transcriptase kit for cDNA synthesis
-
qPCR instrument
-
Primers specific for the target efflux pump genes (e.g., mexCD-oprJ, acrAB-tolC) and a housekeeping gene (for normalization)
-
SYBR Green or other fluorescent dye
Procedure:
-
Exposure and RNA Extraction: Bacterial cultures are grown to mid-log phase and then exposed to a sub-inhibitory concentration of this compound for a defined period. Total RNA is then extracted from both the exposed and unexposed (control) cultures using a commercial kit.
-
cDNA Synthesis: The extracted RNA is treated with DNase to remove any contaminating DNA and then reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase kit.
-
qPCR: The qPCR reaction is set up with the cDNA, specific primers for the target and housekeeping genes, and a fluorescent dye. The reaction is run in a qPCR instrument which monitors the fluorescence in real-time.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, where the expression level in the this compound-exposed sample is normalized to the housekeeping gene and compared to the unexposed control.
Mandatory Visualization
Signaling Pathway for QAC-Induced Antibiotic Resistance
Experimental Workflow for Assessing Cross-Resistance
Conclusion
The available scientific evidence, primarily from studies on Benzalkonium chloride, strongly suggests that exposure to this compound has the potential to select for bacteria with reduced susceptibility to common antibiotics. The principal mechanism is the upregulation of multidrug efflux pumps. This guide provides a framework for researchers and drug development professionals to understand and investigate this phenomenon. Further research is critically needed to generate specific data for this compound to confirm these inferred risks and to fully elucidate the spectrum of antibiotics affected and the diversity of bacterial species in which this cross-resistance can be induced.
References
Efficacy of Lauralkonium Chloride Against Multidrug-Resistant Bacterial Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of multidrug-resistant (MDR) bacteria necessitates a thorough evaluation of the efficacy of existing and novel biocides. This guide provides a comparative analysis of Lauralkonium chloride, a quaternary ammonium (B1175870) compound (QAC), against various MDR bacterial strains. Its performance is benchmarked against other commonly used biocides, supported by experimental data from peer-reviewed studies.
Executive Summary
This compound, a member of the benzalkonium chloride family of QACs, demonstrates broad-spectrum antimicrobial activity. Its primary mechanism of action involves the disruption of bacterial cell membranes, leading to the leakage of intracellular components and cell death. While effective against a range of bacteria, its efficacy can be influenced by the specific bacterial strain, the presence of resistance mechanisms such as efflux pumps, and the formulation of the biocide. This guide presents a data-driven comparison of this compound's efficacy with that of other key biocides, including chlorhexidine, povidone-iodine, and alcohol-based disinfectants, against critical MDR pathogens.
Data Presentation: Comparative Efficacy of Biocides
The following tables summarize the minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) of this compound (represented by benzalkonium chloride) and other biocides against various multidrug-resistant bacteria. It is important to note that values are sourced from multiple studies and experimental conditions may vary.
Table 1: Efficacy against Gram-Positive Multidrug-Resistant Bacteria
| Biocide | Organism | MIC (µg/mL) | MBC (µg/mL) | Source(s) |
| Benzalkonium chloride | MRSA | 1 - 4 | - | [1][2] |
| VRE | - | - | [3] | |
| Chlorhexidine gluconate | MRSA | 1.5 - 4 | >4 | [4][5][6] |
| VRE | - | - | [7] | |
| Povidone-iodine | MRSA | - | All strains killed within 20 seconds | [8] |
| Triclosan (B1682465) | MRSA | 0.025 - 1 | - | [9] |
| Alcohol-based (Propanol) | VRE | - | Highly bactericidal (<30s) | [7] |
MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus. MIC and MBC values can vary based on the specific clone and experimental conditions.
Table 2: Efficacy against Gram-Negative Multidrug-Resistant Bacteria
| Biocide | Organism | MIC (µg/mL) | MBC (µg/mL) | Source(s) |
| Benzalkonium chloride | P. aeruginosa (MDR) | 32 - >512 | - | [10] |
| A. baumannii (MDR) | 32 | - | [10] | |
| K. pneumoniae (MDR) | 32 | - | [10] | |
| Chlorhexidine gluconate | P. aeruginosa (MDR) | 128 | - | [10] |
| A. baumannii (MDR) | 64 | - | [10] | |
| K. pneumoniae (MDR) | 32 | - | [10] | |
| Triclosan | P. aeruginosa (MDR) | >2000 (resistant strain) | - | [11] |
P. aeruginosa: Pseudomonas aeruginosa; A. baumannii: Acinetobacter baumannii; K. pneumoniae: Klebsiella pneumoniae. High variability in MICs for P. aeruginosa against benzalkonium chloride has been observed.[10]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12] The broth microdilution method is a commonly used procedure.[10][13]
Protocol:
-
Preparation of Microorganism: A pure culture of the test microorganism is grown overnight and then diluted in a growth-supporting broth (e.g., Mueller-Hinton Broth) to a standardized concentration, typically between 1 x 10^5 and 1 x 10^6 colony-forming units (CFU)/mL.[14]
-
Preparation of Biocide Dilutions: A stock solution of the biocide is prepared at a high concentration and then serially diluted (typically two-fold) in the broth within a 96-well microtiter plate.[15]
-
Inoculation: Each well containing the biocide dilution is inoculated with a standardized volume of the microbial suspension. Control wells containing only broth (sterility control) and broth with the microorganism (growth control) are included.[15]
-
Incubation: The microtiter plate is incubated at a suitable temperature (e.g., 37°C) for 16-20 hours.[10]
-
Reading Results: The MIC is determined as the lowest concentration of the biocide at which there is no visible turbidity (growth) in the well.[15]
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[14] This test is performed as a subsequent step to the MIC assay.
Protocol:
-
Subculturing from MIC plate: Following the determination of the MIC, a small aliquot (e.g., 10-100 µL) is taken from the wells showing no visible growth (at and above the MIC).[14][16]
-
Plating: The aliquots are plated onto a suitable agar (B569324) medium that does not contain the biocide.[16]
-
Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving bacteria.
-
Reading Results: The MBC is the lowest concentration of the biocide that results in a 99.9% reduction in the number of viable bacteria from the initial inoculum.[17]
Mandatory Visualization
Caption: Workflow for determining MIC and MBC of biocides.
Caption: Action and resistance mechanisms of this compound.
References
- 1. reachmd.com [reachmd.com]
- 2. Susceptibility of Methicillin-Resistant and -Susceptible Staphylococcus aureus Isolates of Various Clonal Lineages from Germany to Eight Biocides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of disinfectants against vancomycin-resistant Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chlorhexidine and Mupirocin Susceptibility of Methicillin-Resistant Staphylococcus aureus Isolates in the REDUCE-MRSA Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chlorhexidine and Mupirocin Susceptibility of Methicillin-Resistant Staphylococcus aureus Isolates in the REDUCE-MRSA Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chlorhexidine and Mupirocin Susceptibilities of Methicillin-Resistant Staphylococcus aureus from Colonized Nursing Home Residents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of hand disinfectants against vancomycin-resistant enterococci in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of bactericidal activities of various disinfectants against methicillin-sensitive Staphylococcus aureus and methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzalkonium Chloride Topical vs Povidone Iodine Topical Comparison - Drugs.com [drugs.com]
- 10. researchgate.net [researchgate.net]
- 11. High-level tolerance to triclosan may play a role in Pseudomonas aeruginosa antibiotic resistance in immunocompromised hosts: evidence from outbreak investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MIC; CLSI M07: Minimum Inhibitory Concentration - Innovotech [innovotech.ca]
- 13. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. microchemlab.com [microchemlab.com]
- 15. protocols.io [protocols.io]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. microbe-investigations.com [microbe-investigations.com]
A Comparative Analysis of Surfactant Properties: Lauralkonium Chloride vs. Other Quaternary Ammonium Compounds
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the surfactant and antimicrobial properties of Lauralkonium chloride in comparison to other key quaternary ammonium (B1175870) compounds (QACs), supported by experimental data and methodologies.
Quaternary ammonium compounds (QACs) are a versatile class of cationic surfactants widely utilized across the pharmaceutical, cosmetic, and industrial sectors for their exceptional antimicrobial, conditioning, and emulsifying properties. This guide provides a comparative analysis of the surfactant and antimicrobial characteristics of this compound against other commonly used QACs, namely Benzalkonium chloride, Cetrimonium chloride, and Stearalkonium chloride. The information presented herein is intended to assist researchers and formulation scientists in the selection of appropriate surfactants for their specific applications.
Executive Summary
This compound, a member of the alkyldimethylbenzylammonium chloride (ADBAC) family, exhibits a balance of surfactant and antimicrobial properties that make it a valuable ingredient in numerous formulations. Its performance is largely dictated by its C12 alkyl chain. In comparison to other QACs, the length of the alkyl chain is a critical determinant of properties such as critical micelle concentration (CMC), surface tension reduction, and antimicrobial efficacy. Generally, as the alkyl chain length increases, the CMC decreases, and the antimicrobial activity profile can be modulated. This guide will delve into the specific properties of these compounds, presenting available experimental data for a direct comparison.
Comparison of Physicochemical and Antimicrobial Properties
The surfactant and antimicrobial properties of this compound, Benzalkonium chloride (as a mixture of alkyl chain lengths), Cetrimonium chloride, and Stearalkonium chloride are summarized in the tables below.
Table 1: Physicochemical Properties of Selected Quaternary Ammonium Compounds
| Compound | Chemical Name | Alkyl Chain Length | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) | Surface Tension at CMC (mN/m) |
| This compound | Dodecyldimethylbenzylammonium chloride | C12 | 340.0 | ~3.7 mM | Not available |
| Benzalkonium Chloride | Alkyldimethylbenzylammonium chloride | C12, C14, C16 mixture | Variable | 0.008% (w/v)[1] | Not available |
| Cetrimonium Chloride | Cetyltrimethylammonium chloride | C16 | 320.0 | ~1.58 mM[2] | ~35-40 |
| Stearalkonium Chloride | Stearyldimethylbenzylammonium chloride | C18 | 424.15 | ~0.1 mM[3] | Not available |
Note: CMC values can vary depending on the experimental conditions such as temperature, solvent, and presence of electrolytes.
Table 2: Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC) of Selected Quaternary Ammonium Compounds
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| This compound | Data not available | Data not available |
| Benzalkonium Chloride | 0.4 - 1.8 ppm | 0.4 - 1.8 ppm |
| Cetrimonium Chloride | MIC 15.6-62.5 µg/mL (as CTAB-stabilized AgNPs)[4] | 20 mg/L[5] |
| Stearalkonium Chloride | Data not available | Data not available |
Note: MIC values are highly dependent on the specific strain, inoculum size, and testing methodology.
Relationship between Chemical Structure and Surfactant Properties
The performance of QACs as surfactants is intrinsically linked to their molecular structure, particularly the length of the hydrophobic alkyl chain.
Caption: Relationship between alkyl chain length and key surfactant properties.
As the alkyl chain length increases, the hydrophobicity of the molecule increases. This leads to a decrease in the Critical Micelle Concentration (CMC), as fewer molecules are required to form micelles in an aqueous solution[3][6]. Studies have shown that for alkyldimethylbenzylammonium chlorides, the CMC decreases from 188 mM for a C8 chain to 0.1 mM for a C18 chain[3]. This trend is consistent with the data presented for this compound (C12) and Stearalkonium chloride (C18). A longer alkyl chain also generally leads to greater surface activity, meaning a greater reduction in surface tension[2].
The antimicrobial activity of QACs is also influenced by the alkyl chain length, although the relationship is more complex. Different chain lengths can exhibit optimal activity against different types of microorganisms[7].
Experimental Protocols
To ensure the reproducibility and validity of the presented data, it is crucial to understand the methodologies employed in their determination.
Determination of Critical Micelle Concentration (CMC)
The CMC of a surfactant is a fundamental property that can be determined by various methods that detect the abrupt change in a physical property of the surfactant solution as a function of its concentration.
Surface Tension Method: This is one of the most common methods for determining CMC.
-
Preparation of Solutions: A series of aqueous solutions of the surfactant are prepared at various concentrations, spanning a range above and below the expected CMC.
-
Measurement: The surface tension of each solution is measured using a tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method) at a constant temperature.
-
Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The CMC is identified as the concentration at the point of intersection of the two linear portions of the plot, representing the pre-micellar and post-micellar regions.
Caption: Workflow for CMC determination by the surface tension method.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the QAC is prepared in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) is prepared to a specific turbidity.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Caption: Workflow for MIC determination by the broth microdilution method.
Conclusion
This compound, with its C12 alkyl chain, offers a versatile combination of surfactant and antimicrobial properties. When compared to other quaternary ammonium compounds, its performance characteristics are intermediate to those with shorter and longer alkyl chains. Stearalkonium chloride (C18), for instance, exhibits a significantly lower CMC, indicating higher surface activity at lower concentrations. Conversely, shorter-chain QACs may have higher CMCs. The choice between this compound and other QACs will ultimately depend on the specific requirements of the formulation, including the desired surface activity, antimicrobial spectrum, and compatibility with other ingredients. The data and methodologies presented in this guide provide a foundational understanding to aid in this selection process. Further experimental investigations are recommended to generate a more complete and directly comparable dataset for these compounds under identical conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of Alkyl Chain Length in Surfactant-Induced Precipitation of Reactive Brilliant Blue KN-R - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ewg.org [ewg.org]
- 6. researchgate.net [researchgate.net]
- 7. Benzalkonium chloride - Wikipedia [en.wikipedia.org]
The Synergistic Power of Lauralkonium Chloride in Biocidal Formulations: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the interactions between different biocidal agents is paramount for developing effective antimicrobial strategies. This guide provides a statistical analysis of the synergistic effects of Lauralkonium chloride with other common biocides. Due to a lack of extensive publicly available data specifically for this compound, this analysis utilizes data from its structurally and functionally similar counterpart, Benzalkonium chloride (BAC), a widely studied quaternary ammonium (B1175870) compound. The findings presented here offer valuable insights into the potential synergistic activities of this compound.
This compound, a quaternary ammonium salt, is a well-established antimicrobial agent. Its efficacy can be significantly enhanced when used in combination with other biocides. This synergy often leads to a broader spectrum of activity, reduced application concentrations, and a lower risk of developing microbial resistance. This guide delves into the quantitative data from key experimental assays, outlines the methodologies for evaluating these synergistic interactions, and visually represents the experimental workflows and potential mechanisms of action.
Quantitative Analysis of Synergistic Effects
The synergistic effect of biocidal combinations is commonly quantified using the Fractional Inhibitory Concentration (FIC) index. An FICI of ≤ 0.5 is indicative of synergy, >0.5 to 4 suggests an additive or indifferent effect, and >4 indicates antagonism. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of individual biocides and the FICI values for their combinations with Benzalkonium chloride (BAC), serving as a proxy for this compound.
Table 1: Synergistic Interaction of Benzalkonium Chloride (BAC) and Chlorocresol
| Microorganism | BAC MIC (µg/mL) | Chlorocresol MIC (µg/mL) | FICI | Interaction |
| Staphylococcus aureus | 5 | 600 | 0.5 | Synergy |
| Enterococcus faecalis | 8 | 600 | 0.5 | Synergy |
| Acinetobacter baumannii | 31 | 125 | >0.5 | Additive/Indifference |
| Klebsiella pneumoniae | 20 | 250 | >0.5 | Additive/Indifference |
Data sourced from a study on the interactions between common disinfectants[1].
Table 2: Interaction of Benzalkonium Chloride (BAC) and Polyhexamethylene Biguanide (PHMB)
| Microorganism | BAC MIC (µg/mL) | PHMB MIC (µg/mL) | FICI | Interaction |
| Staphylococcus aureus | 5 | 2 | 0.54 - 1.00 | Additive/Indifference |
| Enterococcus faecalis | 8 | 4 | 0.54 - 1.00 | Additive/Indifference |
| Acinetobacter baumannii | 31 | 4 | 0.54 - 1.00 | Additive/Indifference |
| Klebsiella pneumoniae | 20 | 8 | 0.54 - 1.00 | Additive/Indifference |
Data sourced from a study on the interactions between common disinfectants. The study notes that combinations of cationic membrane-active antimicrobials like BAC and PHMB consistently demonstrated additive interactions[1].
Experimental Protocols
Accurate assessment of synergistic interactions relies on standardized and meticulously executed experimental protocols. The two primary methods used to generate the data above are the checkerboard assay and the time-kill assay.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution technique used to determine the FICI of two antimicrobial agents.
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the second biocide in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
-
Plate Setup:
-
In a 96-well microtiter plate, create a two-dimensional gradient of the two biocides.
-
Serially dilute this compound along the x-axis (columns) and the second biocide along the y-axis (rows).
-
Each well will contain a unique combination of concentrations of the two agents.
-
Include control wells with each biocide alone and a growth control well with no biocide.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized microbial suspension.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
-
Data Analysis:
-
After incubation, determine the MIC of each biocide alone and in combination by observing the lowest concentration that inhibits visible growth.
-
Calculate the FICI using the following formula: FICI = FIC of Agent A + FIC of Agent B where FIC = MIC of agent in combination / MIC of agent alone.
-
Time-Kill Assay Protocol
The time-kill assay evaluates the bactericidal activity of antimicrobial combinations over time.
-
Preparation:
-
Prepare broth cultures of the test microorganism.
-
Prepare solutions of this compound and the second biocide at concentrations corresponding to their MICs and synergistic concentrations identified from the checkerboard assay.
-
-
Exposure:
-
Inoculate flasks containing the biocide solutions (alone and in combination) and a growth control flask with the microbial culture.
-
Incubate the flasks at the appropriate temperature with shaking.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots in a neutralizing broth.
-
Plate the dilutions onto agar (B569324) plates.
-
-
Data Analysis:
-
After incubation of the plates, count the number of colony-forming units (CFU/mL).
-
Plot the log10 CFU/mL against time for each combination.
-
Synergy is typically defined as a ≥2-log10 decrease in CFU/mL by the combination compared to the most active single agent.[1]
-
Visualizing Experimental Workflows and Mechanisms
Experimental Workflows
Conceptual Signaling Pathway for Synergy
While the precise signaling pathways for the synergistic action of this compound with other biocides are not extensively detailed in the available literature, a plausible mechanism involves a multi-pronged attack on the microbial cell.
This conceptual diagram illustrates a likely synergistic mechanism where this compound, as a quaternary ammonium compound, primarily targets and disrupts the cell membrane. This disruption increases the membrane's permeability, which in turn facilitates the entry of the partner biocide into the cell. The partner biocide can then more effectively reach its intracellular targets, such as enzymes or DNA, leading to a more potent and rapid antimicrobial effect than either agent could achieve alone.
References
Independent Laboratory Assessment of Lauralkonium Chloride's Sporicidal Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lauralkonium chloride's performance against bacterial spores and contrasts it with established sporicidal agents. The information presented is based on independent assessments and standardized testing methodologies.
Executive Summary
This compound, a quaternary ammonium (B1175870) compound (QAC), is a widely utilized cationic surfactant with broad-spectrum antimicrobial activity against bacteria and viruses. However, extensive independent evaluations conclude that this compound is sporostatic , not sporicidal. This means it can inhibit the outgrowth of bacterial spores but does not effectively kill them. In contrast, agents such as sodium hypochlorite, peracetic acid, and chlorine dioxide demonstrate true sporicidal activity, achieving significant reductions in spore viability. This distinction is critical in environments where complete sterilization and elimination of spore-forming bacteria, such as Clostridium difficile and Bacillus species, are required.
Comparative Analysis of Sporicidal Activity
The following table summarizes the sporicidal efficacy of this compound in comparison to recognized sporicidal agents. Efficacy is typically measured by the log reduction of spores, with a higher log reduction indicating greater sporicidal activity.
| Active Agent | Mechanism of Action | Typical Log Reduction of Spores | Supporting Evidence |
| This compound (QAC) | Sporostatic; inhibits the outgrowth of germinated spores. | Not sporicidal; does not achieve significant log reduction.[1] | Generally considered ineffective against bacterial spores. |
| Sodium Hypochlorite (Bleach) | Oxidative damage to lipids, proteins, and DNA, leading to rapid DPA (dipicolinic acid) loss.[2][3] | > 5 log reduction | Effective against a wide range of pathogens, including C. difficile spores.[1] |
| Peracetic Acid | Denaturation of proteins and enzymes through oxidation of sulfhydryl and sulfur bonds.[3] | > 5 log reduction | Demonstrates stability and consistent efficacy in dirty conditions.[4] |
| Glutaraldehyde | Forms imide bonds with lipopeptides and peptidoglycan, deforming cell walls and reducing dipicolinic acid formation.[5][6] | High | Effective but can denature proteins.[5] |
| Chlorine Dioxide | Damages the spore cortex layer, though the exact mechanism on DNA is debated.[2][5] | High | Effective against spores without being highly harmful to humans.[2] |
Experimental Protocols for Sporicidal Testing
A standardized method for evaluating the sporicidal activity of a disinfectant is crucial for accurate and reproducible results. The European standard EN 13704 is a widely accepted protocol.
Objective: To determine the sporicidal activity of a chemical disinfectant.
Test Organism: Bacillus subtilis (ATCC 6633) spores are commonly used.
Methodology:
-
Spore Suspension Preparation:
-
Cultivate Bacillus subtilis to induce sporulation. EN 13704 requires that at least 80% of the vegetative cells have sporulated.
-
Harvest and clean the spores to remove vegetative cells and debris.
-
Prepare a standardized spore suspension of a known concentration.
-
-
Susceptibility Check:
-
Before testing the product, the spore suspension's resistance is checked against standard biocides, typically Glutaraldehyde and Peracetic Acid at high and low concentrations.
-
The spores must show survival at the low concentration and be killed (>3 log reduction) at the high concentration to meet the acceptance criteria.
-
-
Test Procedure (Suspension Test):
-
Add a measured volume of the disinfectant at the desired concentration to a tube.
-
Introduce a specific volume of the standardized spore suspension into the disinfectant solution.
-
Incubate the mixture for a defined contact time (e.g., ≤ 60 minutes for EN 13704) at a controlled temperature.
-
At the end of the contact time, add a neutralizer to stop the sporicidal action.
-
-
Enumeration of Surviving Spores:
-
Perform serial dilutions of the neutralized mixture.
-
Plate the dilutions onto a suitable growth medium.
-
Incubate the plates and count the number of colony-forming units (CFUs).
-
-
Calculation of Log Reduction:
-
Compare the number of surviving spores in the test sample to the initial number of spores in the control (spore suspension without disinfectant).
-
A >3 log reduction is required to claim sporicidal activity under EN 13704.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for testing the sporicidal activity of a disinfectant according to a standardized suspension test method.
Caption: Workflow for Sporicidal Efficacy Testing.
References
- 1. infectioncontroltoday.com [infectioncontroltoday.com]
- 2. Mode of Action of Disinfection Chemicals on the Bacterial Spore Structure and Their Raman Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Assessing the stability and sporicidal efficacy of oxidizing disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inactivation of Spores and Vegetative Forms of Clostridioides difficile by Chemical Biocides: Mechanisms of Biocidal Activity, Methods of Evaluation, and Environmental Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sporicidal activities and mechanism of surfactant components against Clostridium sporogenes spores - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Lauralkonium chloride and chlorhexidine gluconate
A Head-to-Head Comparison of Lauralkonium Chloride and Chlorhexidine (B1668724) Gluconate for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two commonly used antiseptics: this compound and Chlorhexidine gluconate. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds for various applications.
Overview and Mechanism of Action
This compound is a quaternary ammonium (B1175870) compound (QAC) that acts as a cationic surfactant. Its primary mechanism of antimicrobial action involves the disruption of microbial cell membranes. The positively charged nitrogen atom in its structure interacts with the negatively charged components of the bacterial cell wall and membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death[1]. In addition to membrane disruption, it is suggested that this compound can also interfere with microbial metabolism by inhibiting enzyme activity and denaturing proteins[1].
Chlorhexidine Gluconate (CHG) is a cationic bis-biguanide antiseptic with a broad spectrum of antimicrobial activity. Similar to this compound, its efficacy is primarily due to its interaction with the negatively charged phosphate (B84403) groups on microbial cell walls, leading to the disruption of the cell membrane[2]. This disruption increases membrane permeability, causing the leakage of cytoplasmic contents[2]. At higher concentrations, CHG can cause coagulation of intracellular components. Some studies also suggest that CHG-induced cytotoxicity in human cells is associated with the generation of reactive oxygen species, mitochondrial membrane potential collapse, and lysosomal membrane injury[3][4].
Visualizing the Mechanism of Action
The following diagram illustrates the general mechanism of action of cationic antiseptics like this compound and Chlorhexidine gluconate on the bacterial cell membrane.
Antimicrobial Efficacy: A Data-Driven Comparison
The antimicrobial efficacy of an agent is a critical determinant of its clinical and industrial utility. This is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism.
While direct comparative studies between this compound and Chlorhexidine gluconate are limited, the following table summarizes available data for each compound against common bacterial pathogens. It is important to note that the data for this compound is often reported as Benzalkonium chloride, a closely related QAC.
| Microorganism | This compound (as Benzalkonium Chloride) MIC (µg/mL) | Chlorhexidine Gluconate MIC (µg/mL) |
| Staphylococcus aureus | Data not readily available | <2[5] |
| Pseudomonas aeruginosa | Data not readily available | 32[5] |
| Escherichia coli | Data not readily available | Data not readily available |
Note: The lack of readily available and standardized MIC data for this compound presents a significant gap in a direct head-to-head comparison with the more extensively studied Chlorhexidine gluconate.
Cytotoxicity Profile: In Vitro Studies
The potential for an antiseptic to cause damage to host cells is a crucial aspect of its safety profile. Cytotoxicity is commonly assessed using in vitro assays such as the MTT assay (measures metabolic activity) and the LDH assay (measures membrane integrity).
The following tables summarize the cytotoxic effects of this compound (as Benzalkonium chloride) and Chlorhexidine gluconate on human cell lines.
This compound (as Benzalkonium Chloride) Cytotoxicity
| Cell Line | Assay | Concentration | Effect |
| Human Keratinocytes | MTT | 10⁻⁴ - 10⁻⁷ M | Dose-dependent decrease in cell viability[6] |
| Human Keratinocytes | LDH | 10⁻⁴ - 10⁻⁷ M | Dose-dependent increase in LDH leakage[6] |
| HaCaT Keratinocytes | MTT | 0.02% - 2.0% | Low toxicity observed, with viability ranging from 74% to 99%[7] |
Chlorhexidine Gluconate Cytotoxicity
| Cell Line | Assay | Concentration | Exposure Time | Effect |
| Human Fibroblasts | Cell Viability | ≥ 0.02% | 1, 2, or 3 min | < 6% cell survival[8] |
| Human Myoblasts | Cell Viability | ≥ 0.02% | 1, 2, or 3 min | < 6% cell survival[8] |
| Human Osteoblasts | Cell Viability | ≥ 0.02% | 1, 2, or 3 min | < 6% cell survival[8] |
| Human Blood Lymphocytes | Flow Cytometry | 1 µM | 6 hours | Induced cytotoxicity, oxidative stress, and mitochondrial damage[3][4] |
| HaCaT Keratinocytes | Cell Viability | 1% | 14 days | 0% cell viability[9] |
| Human Fibroblasts | Cell Viability | 1% | 10 days | 0% cell viability[9] |
Studies have shown that Chlorhexidine gluconate exhibits dose- and time-dependent cytotoxicity on various human cells, including fibroblasts, osteoblasts, and myoblasts[8]. At concentrations of 0.02% and higher, significant reductions in cell viability have been observed[8]. Furthermore, CHG has been shown to trigger oxidative stress and damage to organelles in lymphocytes[4].
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of antimicrobial agents.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.
Time-Kill Kinetics Assay
This assay evaluates the rate at which an antimicrobial agent kills a microbial population over time.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
References
- 1. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]
- 2. jssm.umt.edu.my [jssm.umt.edu.my]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of cytotoxic effects of chlorhexidine gluconate as antiseptic agent on human blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Robbing Peter to Pay Paul: Chlorhexidine gluconate demonstrates short‐term efficacy and long‐term cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparative study of the cytotoxicity of skin irritants on cultured human oral and skin keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HaCaT Keratinocytes Response on Antimicrobial Atelocollagen Substrates: Extent of Cytotoxicity, Cell Viability and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity evaluation of chlorhexidine gluconate on human fibroblasts, myoblasts, and osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity and Wound Closure Evaluation in Skin Cell Lines after Treatment with Common Antiseptics for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Environmental Impact of Lauralkonium Chloride and Newer Antimicrobial Agents
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
The selection of an antimicrobial agent extends beyond its efficacy against target microorganisms; its environmental fate and potential ecological impact are critical considerations. This guide provides a comparative assessment of Lauralkonium chloride, a representative quaternary ammonium (B1175870) compound (QAC), against three newer classes of antimicrobials: polyhexamethylene biguanide (B1667054) (PHMB), silver nanoparticles (AgNPs), and essential oil components, specifically thymol (B1683141). The comparison is based on key environmental indicators: ecotoxicity, biodegradability, and bioaccumulation potential, supported by data from standardized experimental protocols.
Quantitative Environmental Impact Assessment
The following tables summarize the environmental impact of these antimicrobial agents based on quantitative data from studies adhering to standardized OECD (Organisation for Economic Co-operation and Development) guidelines.
Table 1: Acute Ecotoxicity Data
This table presents the concentration of each antimicrobial that causes a 50% adverse effect (EC50) or mortality (LC50) in representative aquatic organisms over a short-term exposure. Lower values indicate higher toxicity.
| Antimicrobial Agent | Algae (72h EC50)¹ | Aquatic Invertebrates (48h EC50)² | Fish (96h LC50)³ |
| This compound (as BAC) | 0.255 mg/L (P. subcapitata)[1] | 0.0411 mg/L (D. magna)[2] | 2.12 mg/L (O. mykiss)[3] |
| Polyhexamethylene Biguanide (PHMB) | Data Not Available | 9.14 mg/L (P. vannamei)⁴[4][5] | Data Not Available |
| Silver Nanoparticles (AgNPs) | <1 mg/L (P. subcapitata)[2][6] | 0.026-0.027 µg/L (D. magna)[7] | 2.16 mg/L (O. mykiss, juvenile)[1][3][8] |
| Thymol (Essential Oil Component) | 14 mg/L (P. subcapitata)⁵ | 3.2 mg/L (D. magna)[9] | 2.6 mg/L (O. mykiss)[10] |
¹Pseudokirchneriella subcapitata ²Daphnia magna ³Oncorhynchus mykiss (Rainbow Trout) ⁴Data for post-larvae shrimp (Penaeus vannamei); not a standard OECD test species. ⁵ErC50 value.
Table 2: Biodegradability and Bioaccumulation Potential
This table outlines the potential for each antimicrobial to persist in the environment and to accumulate in the tissues of living organisms.
| Antimicrobial Agent | Ready Biodegradability (OECD 301, 28 days) | Bioaccumulation Potential (BCF, OECD 305) |
| This compound (as BAC) | Not readily biodegradable | Moderate potential |
| Polyhexamethylene Biguanide (PHMB) | Not readily biodegradable; amine and guanidine (B92328) end-groups may be susceptible, but cyanoguanidine end-groups are recalcitrant.[11][12] | Data Not Available |
| Silver Nanoparticles (AgNPs) | Not Applicable (Inorganic) | Bioaccumulation occurs; BCF calculation is complex and not standardized for nanoparticles.[13] |
| Thymol (Essential Oil Component) | Readily biodegradable | Low to moderate potential (BCF range: 7.8 - 48)[14] |
Experimental Protocols
The data presented in the tables above are typically generated using the following standardized OECD guidelines for the testing of chemicals. These protocols ensure that the data is reliable and comparable across different substances.
OECD 201: Alga, Growth Inhibition Test
This test assesses the toxicity of a substance on freshwater algae, such as Pseudokirchneriella subcapitata.
-
Principle: Exponentially growing algae are exposed to various concentrations of the test substance in a nutrient-rich medium for 72 hours.
-
Procedure: The test is conducted in batch cultures under continuous illumination and controlled temperature. The growth of the algae is measured at 24, 48, and 72 hours by cell counts or spectrophotometry.
-
Endpoint: The inhibition of growth in the exposed cultures is compared to that of a control. The EC50 value, the concentration that causes a 50% reduction in either growth rate or yield, is calculated.[15]
OECD 202: Daphnia sp. Acute Immobilisation Test
This test determines the acute toxicity of a substance to aquatic invertebrates, most commonly Daphnia magna.
-
Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.
-
Procedure: The test is conducted in a static or semi-static system. The number of daphnids that become immobilized (unable to swim) is recorded at 24 and 48 hours.
-
Endpoint: The EC50 value is calculated, representing the concentration that immobilizes 50% of the daphnids within 48 hours.[16]
OECD 203: Fish, Acute Toxicity Test
This guideline outlines the procedure for determining the acute lethal toxicity of a substance to fish, such as Rainbow Trout (Oncorhynchus mykiss).
-
Principle: Fish are exposed to the test substance, typically in a geometric series of at least five concentrations, for a period of 96 hours.
-
Procedure: The test is conducted in a semi-static or flow-through system to maintain the concentration of the test substance. Mortalities are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The LC50 value, the concentration that is lethal to 50% of the test fish within 96 hours, is determined.
OECD 301: Ready Biodegradability
This series of tests is designed to assess the potential for a chemical to be rapidly and completely biodegraded by microorganisms.
-
Principle: The test substance is dissolved in a mineral medium, inoculated with microorganisms from a source like activated sludge, and incubated under aerobic conditions in the dark for 28 days.
-
Procedure: Biodegradation is monitored by measuring parameters such as oxygen consumption (OECD 301F, Manometric Respirometry) or the evolution of carbon dioxide (OECD 301B).[9][17][18]
-
Endpoint: A substance is considered "readily biodegradable" if it meets a pass level of 60-70% degradation within a 10-day window during the 28-day test period.[19][20]
OECD 305: Bioaccumulation in Fish
This test evaluates the potential for a chemical to accumulate in fish from the surrounding water.
-
Principle: The test consists of two phases: an uptake (exposure) phase and a depuration (post-exposure) phase.
-
Procedure: During the uptake phase (typically 28 days), fish are exposed to a constant concentration of the test substance in a flow-through system. In the depuration phase, the fish are transferred to clean water. The concentration of the substance in the fish tissue is measured at intervals during both phases.[21][22][23]
-
Endpoint: The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at a steady state.[24][25][26]
Visualizing Mechanisms and Workflows
Mechanisms of Antimicrobial Action
The primary mechanism of action for this compound, PHMB, and silver nanoparticles involves the disruption of the microbial cell membrane, leading to cell death. Essential oils like thymol have a more complex mechanism that includes membrane disruption and other intracellular effects.
Simplified mechanisms of action for different antimicrobial classes.
Experimental Workflow: Environmental Risk Assessment
The assessment of a new antimicrobial's environmental impact typically follows a tiered approach, starting with fundamental physicochemical properties and moving towards more complex biological testing.
A typical workflow for assessing the environmental risk of a chemical.
Summary and Conclusion
This comparative guide highlights the distinct environmental profiles of this compound (represented by Benzalkonium chloride) and selected newer antimicrobials.
-
This compound (as BAC): Demonstrates high toxicity to aquatic life, particularly invertebrates, is not readily biodegradable, and has a moderate potential for bioaccumulation. Its persistence and ecotoxicity are significant environmental concerns.
-
Polyhexamethylene Biguanide (PHMB): While effective as a biocide, PHMB is also toxic to aquatic organisms and is not readily biodegradable, raising concerns about its environmental persistence.
-
Silver Nanoparticles (AgNPs): Exhibit very high toxicity to aquatic organisms, especially invertebrates like Daphnia magna, at concentrations in the µg/L to ng/L range. As an inorganic material, it does not biodegrade but can transform in the environment. Its tendency to bioaccumulate is a notable concern.
-
Thymol (Essential Oil Component): Compared to the other agents, thymol shows lower acute toxicity to aquatic organisms. It is readily biodegradable and has a low to moderate potential for bioaccumulation, positioning it as a more environmentally favorable alternative among the options assessed.
References
- 1. Ecotoxicity of disinfectant benzalkonium chloride and its mixture with antineoplastic drug 5-fluorouracil towards alga Pseudokirchneriella subcapitata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Clinical protective effects of polyhexamethylene biguanide hydrochloride (PHMB) against Vibrio parahaemolyticus causing translucent post-larvae disease (VpTPD) in Penaeus vannamei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. one.oecd.org [one.oecd.org]
- 7. Benzalkonium chloride [sitem.herts.ac.uk]
- 8. Toward the future of OECD/ISO biodegradability testing-new approaches and developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 10. Practical considerations to optimize aquatic testing of particulate material, with focus on nanomaterials - Environmental Science: Nano (RSC Publishing) DOI:10.1039/D4EN00056K [pubs.rsc.org]
- 11. EVALUATING THE EFFECTS OF BENZALKONIUM CHLORIDE (BAC) ON EARLY-LIFE STAGE AND JUVENILE RAINBOW TROUT (ONCORHYNCHUS MYKISS) [harvest.usask.ca]
- 12. researchgate.net [researchgate.net]
- 13. lawbc.com [lawbc.com]
- 14. Toxicity and genotoxicity of the quaternary ammonium compound benzalkonium chloride (BAC) using Daphnia magna and Ceriodaphnia dubia as model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. ENVIRONMENTAL [oasis-lmc.org]
- 17. contractlaboratory.com [contractlaboratory.com]
- 18. Acute toxicity tests with Daphnia magna, Americamysis bahia, Chironomus riparius and Gammarus pulex and implications of new EU requirements for the aquatic effect assessment of insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. oecd.org [oecd.org]
- 20. oecd.org [oecd.org]
- 21. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 22. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]
- 23. oecd.org [oecd.org]
- 24. catalog.labcorp.com [catalog.labcorp.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Reproducibility of Lauralkonium chloride cytotoxicity data across different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxicity of Lauralkonium chloride across various cell lines. Due to the limited availability of direct cytotoxicity data for this compound, this document also includes information on the closely related and extensively studied compound, Benzalkonium chloride (BAC), as a surrogate to provide a broader context for understanding the toxicological profile of quaternary ammonium (B1175870) compounds. This guide aims to objectively present the available experimental data, detail relevant methodologies, and highlight the need for further research to establish a comprehensive and reproducible cytotoxicity profile for this compound.
Comparative Cytotoxicity Data
The direct quantitative cytotoxicity data for this compound is sparse in publicly available literature. The following table summarizes the available information and highlights the data gaps. For comparative purposes, data for Benzalkonium chloride (BAC) is included where available, as it is a structurally similar quaternary ammonium compound.
| Cell Line | Compound | Cytotoxicity Metric (e.g., IC50) | Result | Reference |
| Human Cell Lines | ||||
| Human Conjunctival Cells | Benzalkonium chloride | Neutral Red Test | Decrease in membrane integrity at 0.005% and 0.01% | [1] |
| Human Corneal Epithelial Cells (HCECs) | Benzalkonium chloride | MTS Assay | Significant decrease in cell viability at concentrations >0.005% | [2] |
| Human Corneal Epithelial Cells (HCECs) | Benzalkonium chloride | Cell Viability | Cytotoxicity is concentration- and time-dependent | [3] |
| Human Keratinocytes (HaCaT) | Benzalkonium chloride | Cell Viability | Fall in cell viability with increasing concentration | [4] |
| Lung Adenocarcinoma (A549) | This compound | Data Not Available | - | |
| Other Mammalian Cell Lines | ||||
| Rabbit Corneal Epithelial Cells (SIRC) | This compound | Data Not Available | - |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of a substance that causes a 50% reduction in a specific biological or biochemical function. The absence of data for this compound across multiple common cell lines underscores a significant gap in the toxicological literature.
Experimental Protocols
Standardized protocols are crucial for ensuring the reproducibility of cytotoxicity data. The following are detailed methodologies for two common in vitro cytotoxicity assays, the MTT and Neutral Red Uptake assays, which are suitable for assessing the cytotoxicity of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to form a purple formazan (B1609692) product, which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., sterile phosphate-buffered saline or cell culture medium). Remove the culture medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include untreated control and vehicle control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Neutral Red Uptake Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Expose cells to various concentrations of this compound for a defined period.
-
Neutral Red Incubation: Remove the treatment medium and add a medium containing a non-toxic concentration of Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours to allow for dye uptake by viable cells.
-
Washing: Remove the Neutral Red-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye.
-
Dye Extraction: Add a destain solution (e.g., a mixture of ethanol (B145695) and acetic acid) to each well to extract the dye from the lysosomes of viable cells.
-
Absorbance Measurement: Measure the absorbance of the extracted dye at approximately 540 nm.
-
Data Analysis: Quantify the amount of Neutral Red uptake as an indicator of cell viability and calculate the IC50.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Testing
The following diagram illustrates a typical workflow for assessing the cytotoxicity of a test compound like this compound.
Postulated Signaling Pathway for Quaternary Ammonium Compound-Induced Cytotoxicity
The precise signaling pathways activated by this compound leading to cell death are not well-elucidated. However, based on studies of related quaternary ammonium compounds like Benzalkonium chloride, a plausible mechanism involves the induction of apoptosis and necrosis. At high concentrations, these compounds can cause direct membrane damage leading to necrosis. At lower concentrations, they may induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.
References
- 1. Regulated Cell Death Signaling Pathways and Marine Natural Products That Target Them - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. Cell death in development: signaling pathways and core mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Lauralkonium Chloride in a Laboratory Setting: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of lauralkonium (B1674554) chloride, a quaternary ammonium (B1175870) compound with corrosive and toxic properties, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. Improper disposal can lead to environmental contamination and pose significant health risks. This guide provides essential, step-by-step procedures for the safe handling and disposal of lauralkonium chloride waste in a research and development setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood. In case of a spill, immediately contain the material with an inert absorbent (e.g., sand, vermiculite) and dispose of it as hazardous waste.
Quantitative Data Summary
The following table summarizes key quantitative data related to the hazardous properties of this compound. This information is critical for risk assessment and proper waste management.
| Parameter | Value | Species | Source |
| Oral LD50 | 400 mg/kg | Rat | The Good Scents Company |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects. | N/A | Fisher Scientific SDS |
Step-by-Step Disposal Protocol
The disposal of this compound is governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States. Due to its hazardous characteristics, this compound waste must not be disposed of down the drain or in regular trash.
Step 1: Waste Identification and Classification
This compound is classified as a hazardous waste due to its corrosivity and toxicity . While a specific EPA hazardous waste code for this compound is not explicitly listed, it would likely fall under the following characteristic codes if it exhibits these properties:
-
D002 (Corrosivity): If the waste has a pH of ≤ 2 or ≥ 12.5.
-
D-listed codes for toxicity (D004-D043): If it contains specific toxic contaminants at or above regulatory levels.
It is the responsibility of the waste generator to properly characterize their waste. Consult your institution's Environmental Health and Safety (EHS) department for guidance on proper waste characterization.
Step 2: Waste Segregation and Collection
-
Dedicated Waste Container: Collect all this compound waste, including pure chemical, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), in a dedicated, properly labeled hazardous waste container.
-
Container Compatibility: The container must be made of a material compatible with corrosive chemicals, such as high-density polyethylene (B3416737) (HDPE).
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the waste (e.g., "Aqueous solution," "Contaminated debris"). The hazard characteristics (Corrosive, Toxic) should also be clearly indicated.
-
Closed Container: Keep the waste container securely closed at all times, except when adding waste.
Step 3: On-Site Accumulation
-
Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
-
Storage Limits: Adhere to the storage limits for SAAs as defined by the EPA and your local regulations.
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full or has reached its accumulation time limit, contact your institution's EHS department to arrange for a pickup.
-
Licensed Waste Hauler: The EHS department will coordinate with a licensed hazardous waste disposal company for the transportation and ultimate disposal of the this compound waste at an approved treatment, storage, and disposal facility (TSDF).
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound waste disposal.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.
Navigating the Safe Handling of Lauralkonium Chloride: A Guide for Laboratory Professionals
Essential protocols for the personal protection, operational handling, and disposal of Lauralkonium chloride are critical for ensuring the safety of researchers, scientists, and drug development professionals. This guide provides immediate and essential safety and logistical information, offering step-by-step procedural guidance for the safe laboratory use of this compound.
This compound, a quaternary ammonium (B1175870) compound, necessitates careful handling due to its potential hazards. Adherence to stringent safety protocols is paramount to mitigate risks of exposure and ensure a safe laboratory environment. This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and appropriate disposal methods.
Hazard Summary
While specific quantitative occupational exposure limits from major regulatory bodies such as OSHA, NIOSH, and ACGIH for this compound have not been established, the available data indicates several key hazards that must be addressed through appropriate safety measures.
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed. |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation. |
| Eye Damage/Irritation | Causes serious eye damage. |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling this compound. The following PPE is mandatory to prevent skin, eye, and respiratory exposure.
| PPE Category | Specifications |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected before each use and disposed of after handling or in case of contamination. |
| Eye and Face Protection | Safety goggles and a face shield should be worn to protect against splashes. |
| Body Protection | A chemical-resistant lab coat or apron must be worn over personal clothing. |
| Respiratory Protection | In cases of potential aerosol generation or inadequate ventilation, a NIOSH-approved respirator with an appropriate cartridge is necessary. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential for the safe handling of this compound from preparation to disposal.
1. Preparation and Pre-Handling Check:
-
Ensure the work area is well-ventilated, preferably within a chemical fume hood.
-
Verify that an emergency eyewash station and safety shower are readily accessible.
-
Assemble all necessary materials and equipment before beginning work.
-
Don the required personal protective equipment as outlined in the table above.
2. Handling this compound:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Prevent the generation of aerosols or dust.
-
Use only the minimum amount of substance required for the experiment.
-
Keep containers of this compound tightly closed when not in use.
3. Post-Handling and Decontamination:
-
Thoroughly clean the work area after handling is complete.
-
Decontaminate all equipment used in the procedure.
-
Carefully remove and dispose of contaminated PPE in designated waste containers.
-
Wash hands thoroughly with soap and water after removing gloves.
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure compliance with regulations.
-
Waste Categorization: this compound waste should be considered hazardous waste.
-
Containerization: Collect all waste, including contaminated PPE and cleaning materials, in clearly labeled, sealed containers that are compatible with the chemical.
-
Disposal Protocol: Dispose of hazardous waste through a licensed environmental waste management company. Do not dispose of this compound down the drain or in general waste. Follow all local, state, and federal regulations for hazardous waste disposal.
Safe Handling Workflow
Caption: Logical workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
